(Tetrahydro-thiopyran-4-YL)-acetaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(thian-4-yl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12OS/c8-4-1-7-2-5-9-6-3-7/h4,7H,1-3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWHCPADVUMAPJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10634779 | |
| Record name | (Thian-4-yl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10634779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
372159-78-9 | |
| Record name | Tetrahydro-2H-thiopyran-4-acetaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=372159-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Thian-4-yl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10634779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Reactivity of (Tetrahydro-thiopyran-4-YL)-acetaldehyde
Foreword: Navigating the Landscape of a Novel Scaffold
In the ever-evolving field of medicinal chemistry and drug discovery, the exploration of novel molecular scaffolds is paramount to unlocking new therapeutic avenues. (Tetrahydro-thiopyran-4-YL)-acetaldehyde represents one such scaffold, combining the structural rigidity and potential for hydrogen bonding of the tetrahydrothiopyran ring with the versatile reactivity of an acetaldehyde moiety. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's chemical properties, reactivity, and potential applications.
Molecular Identity and Physicochemical Properties
This compound is a heterocyclic compound featuring a saturated six-membered ring containing a sulfur atom (a tetrahydrothiopyran, or thiane, ring) substituted at the 4-position with an acetaldehyde group. The presence of both a thioether and an aldehyde functional group dictates its chemical behavior and potential applications.
| Property | Predicted Value / Information | Source / Basis |
| Molecular Formula | C₇H₁₂OS | - |
| Molecular Weight | 144.23 g/mol | - |
| CAS Number | Not readily available. | - |
| Appearance | Expected to be a colorless to light yellow liquid or a low-melting solid. | Analogy to Tetrahydrothiopyran-4-carbaldehyde.[1] |
| Boiling Point | Predicted to be higher than Tetrahydrothiopyran-4-carbaldehyde (100-101 °C at 14 Torr) due to increased molecular weight. | [1] |
| Density | Predicted to be around 1.1 g/cm³. | Analogy to Tetrahydrothiopyran-4-carbaldehyde (1.157 g/cm³).[1] |
| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF). Limited solubility in water is anticipated. | General principles of organic chemistry. |
| Storage | Store in a cool, dry place under an inert atmosphere. Refrigeration is recommended. | Analogy to similar aldehydes and thioethers.[1] |
Synthesis and Plausible Manufacturing Routes
The synthesis of this compound is not widely documented in the literature. However, a logical synthetic approach would involve the construction of the 4-substituted tetrahydrothiopyran ring, followed by the elaboration of the acetaldehyde side chain. A plausible multi-step synthesis is outlined below.
Experimental Protocol: A Proposed Synthetic Pathway
-
Step 1: Synthesis of Tetrahydro-4H-thiopyran-4-one. A common route to the tetrahydrothiopyran core is through the cyclization of appropriate precursors. For instance, the double-conjugate addition of hydrogen sulfide (H₂S) to divinyl ketones can yield tetrahydrothiopyran-4-one derivatives.[2]
-
Step 2: Wittig or Horner-Wadsworth-Emmons Reaction. The ketone can be converted to an alkene with an ester group. For example, reacting Tetrahydro-4H-thiopyran-4-one with a phosphonate ylide like triethyl phosphonoacetate in the presence of a base (e.g., NaH) would yield ethyl 2-(tetrahydro-2H-thiopyran-4-ylidene)acetate.
-
Step 3: Reduction of the Ester to an Alcohol. The resulting α,β-unsaturated ester can be reduced to the corresponding allylic alcohol using a reducing agent such as diisobutylaluminium hydride (DIBAL-H). This would yield 2-(tetrahydro-2H-thiopyran-4-yl)ethanol.
-
Step 4: Oxidation of the Alcohol to the Aldehyde. The final step involves the mild oxidation of the primary alcohol to the desired aldehyde. Reagents such as pyridinium chlorochromate (PCC) or a Swern oxidation are suitable for this transformation to avoid over-oxidation to the carboxylic acid.
Predicted Spectroscopic Data
Spectroscopic analysis is essential for the characterization of this compound. The following are predicted key features based on its structure and data from analogous compounds. [3]
| Technique | Predicted Key Features |
|---|---|
| ¹H NMR | - Aldehyde Proton (CHO): A distinct signal (likely a triplet) in the downfield region, ~9.5-10.0 ppm. - Alpha-Protons (CH₂CHO): A doublet adjacent to the aldehyde proton, ~2.2-2.5 ppm. - Ring Protons: Complex multiplets in the aliphatic region, ~1.5-3.0 ppm. Protons adjacent to the sulfur atom (C2 and C6) will be the most downfield of the ring protons. |
| ¹³C NMR | - Carbonyl Carbon (C=O): A characteristic signal in the highly deshielded region, ~200-205 ppm. - Alpha-Carbon (CH₂CHO): A signal around 45-55 ppm. - Ring Carbons: Signals in the range of 25-40 ppm. Carbons adjacent to the sulfur atom will be in the lower end of this range. |
| IR Spectroscopy | - C=O Stretch: A strong, sharp absorption band around 1720-1740 cm⁻¹ for the saturated aldehyde. [4][5] - C-H Stretch (Aldehyde): Two characteristic medium-intensity bands around 2720 cm⁻¹ and 2820 cm⁻¹. [4][5] - C-H Stretch (Aliphatic): Multiple bands in the 2850-2960 cm⁻¹ region. |
| Mass Spectrometry | - Molecular Ion (M⁺): A peak corresponding to the molecular weight (144.23). - Alpha-Cleavage: Fragmentation adjacent to the carbonyl group, leading to the loss of the formyl group (CHO) or the tetrahydrothiopyranylmethyl radical. - Ring Fragmentation: Cleavage of the tetrahydrothiopyran ring, potentially with loss of ethylene or thioformaldehyde. |
Applications in Research and Drug Development
The tetrahydrothiopyran motif is a valuable scaffold in medicinal chemistry. It serves as a bioisostere for cyclohexane and tetrahydropyran rings but introduces a sulfur atom which can act as a hydrogen bond acceptor and engage in other non-covalent interactions. The aldehyde group provides a reactive handle for further chemical modifications, making this compound a potentially valuable building block for the synthesis of compound libraries for drug screening.
The dual functionality allows for its incorporation into more complex molecules through reactions like reductive amination, Wittig reactions, and various condensation chemistries, enabling the exploration of new chemical space in the pursuit of novel therapeutic agents.
Safety, Handling, and Storage
While a specific safety data sheet for this compound is not available, a hazard assessment can be made based on its functional groups.
-
Potential Hazards:
-
Aldehydes: Can be irritants to the skin, eyes, and respiratory tract. Some aldehydes are classified as sensitizers.
-
Organosulfur Compounds: Many organosulfur compounds have strong, unpleasant odors. While toxicity varies greatly, some can be harmful if inhaled or absorbed through the skin. [6][7]* Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from oxidizing agents, strong acids, and strong bases.
-
Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation of both the aldehyde and the thioether.
-
References
- Rosiak, A., Frey, W., & Christoffers, J. (2006). Synthesis of Tetrahydropyran‐4‐ones and Thiopyran‐4‐ones from Donor‐Substituted α‐Bromostyrene Derivatives. European Journal of Organic Chemistry, 2006(17), 4044–4054.
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PubChem. (n.d.). Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide. Retrieved from [Link]
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Organic Chemistry. (2019, July 15). 04.07 Thioethers [Video]. YouTube. [Link]
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PubChem. (n.d.). 4-aminotetrahydro-2H-pyran-4-carboxylic acid. Retrieved from [Link]
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University of Southampton. (2022). The synthesis of substituted tetrahydrothiophenes by rearrangement of 4-alkenylthiazolidin-2-ones. Retrieved from [Link]
- Bardasov, I. N., et al. (2022). Synthesis of Functionally Substituted 4H-Thiopyrans by Reaction of Carbon Disulfide with Malononitrile Trimer. Russian Journal of Organic Chemistry, 58(1), 108-112.
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Ashenhurst, J. (2017, August 18). Aldehydes and Ketones: 14 Reactions With The Same Mechanism. Master Organic Chemistry. [Link]
- Yuan, Z., et al. (2016). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters, 18(4), 816–819.
- MDPI. (2021). In Vitro Toxicity Studies of Bioactive Organosulfur Compounds from Allium spp. with Potential Application in the Agri-Food Industry: A Review. Foods, 10(7), 1649.
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Sci-Hub. (n.d.). Efficient and Stereoselective Syntheses of Isomerically Pure 4-Aminotetrahydro-2H-thiopyran 1-Oxide Derivatives. Retrieved from [Link]
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University of Calgary. (n.d.). IR: aldehydes. Retrieved from [Link]
- PubMed. (2015). Acute toxicological studies of the main organosulfur compound derived from Allium sp. intended to be used in active food packaging. Food and Chemical Toxicology, 83, 1-9.
- ACS Publications. (1966). Mass Spectra of Aliphatic Thiols and Sulfides. Analytical Chemistry, 38(11), 1541–1544.
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Wikipedia. (n.d.). Aldehyde. Retrieved from [Link]
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Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
- Atmiya University. (2021). Synthesis of new tetrahydropyridopyrazine derivatives via continuous flow chemistry approach and their spectroscopic characterization. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(2), 523-536.
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Wikipedia. (n.d.). Sulfur. Retrieved from [Link]
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Spectroscopy Online. (2017, November 1). The C=O Bond, Part II: Aldehydes. Retrieved from [Link]
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Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions. Retrieved from [Link]
- National Institutes of Health. (2014). Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. Antioxidants & Redox Signaling, 20(6), 907–942.
- Royal Society of Chemistry. (2019). Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates. Inorganic Chemistry Frontiers, 6(10), 2753-2760.
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Ashenhurst, J. (2015, July 5). Thiols And Thioethers. Master Organic Chemistry. [Link]
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Michigan State University. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]
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Ask Ayurveda. (2026, January 21). Phytochemicals in Food – Uses, Benefits & Food Sources. Retrieved from [Link]
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Royal Society of Chemistry. (2025, April 9). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. Retrieved from [Link]
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Chemistry LibreTexts. (2025, January 19). 19.S: Aldehydes and Ketones (Summary). Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Retrieved from [Link]
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ResearchGate. (n.d.). 3-Functional substituted 4-trifluoromethyl tetrahydrothiophenes via [3 + 2]-cycloaddition reactions. Retrieved from [Link]
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OpenStax. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition. Retrieved from [Link]
- ACS Publications. (2026). Combining Palladium and Metal Alkoxide Enables Chemoselective Access to Flexible Allyl-Pd Oxa-dipoles for Higher-Order Cycloadditions. Organic Letters.
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Britannica. (n.d.). Organosulfur compound. Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis of (Tetrahydro-thiopyran-4-YL)-acetaldehyde
For: Researchers, Scientists, and Drug Development Professionals
Abstract
(Tetrahydro-thiopyran-4-YL)-acetaldehyde is a valuable building block in medicinal chemistry, finding application in the synthesis of a variety of pharmacologically active compounds. Its structural motif, featuring a saturated sulfur-containing heterocycle, is of significant interest in drug discovery. This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, with a focus on practical, field-proven methodologies. We will delve into the strategic considerations behind different synthetic routes, provide detailed experimental protocols, and offer insights into the optimization of reaction conditions.
Introduction: Strategic Importance of the Tetrahydrothiopyran Moiety
The tetrahydrothiopyran ring is a privileged scaffold in medicinal chemistry. The presence of a sulfur atom in the six-membered ring imparts unique physicochemical properties, including lipophilicity, metabolic stability, and the potential for specific interactions with biological targets. Consequently, the development of efficient and scalable synthetic routes to functionalized tetrahydrothiopyrans, such as this compound, is of paramount importance for the advancement of drug discovery programs.
This guide will focus on the synthesis of the target aldehyde, starting from the readily accessible precursor, Tetrahydrothiopyran-4-one. We will explore two primary strategies for the one-carbon homologation of this ketone to the desired acetaldehyde.
Synthesis of the Key Precursor: Tetrahydrothiopyran-4-one
A reliable and scalable synthesis of the starting material is the cornerstone of any successful synthetic campaign. Tetrahydrothiopyran-4-one can be efficiently prepared via a Dieckmann condensation of a dialkyl thiodipropionate, followed by decarboxylation.[1][2][3][4][5]
Reaction Scheme: Synthesis of Tetrahydrothiopyran-4-one
Caption: Dieckmann condensation and decarboxylation route to Tetrahydrothiopyran-4-one.
Experimental Protocol: Synthesis of Tetrahydrothiopyran-4-one
Step 1: Synthesis of Methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate [1][3]
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 4.0 g, 100 mmol) in anhydrous tetrahydrofuran (THF, 150 mL) under an inert atmosphere (e.g., nitrogen or argon), add a solution of dimethyl 3,3'-thiodipropionate (20.6 g, 100 mmol) in anhydrous THF (50 mL) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 1 hour.
-
Cool the mixture to room temperature and cautiously quench the reaction by the slow addition of 1 M hydrochloric acid until the pH of the aqueous layer is between 6 and 7.
-
Separate the layers and extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate, which can be used in the next step without further purification.
Step 2: Synthesis of Tetrahydrothiopyran-4-one [1][3]
-
Suspend the crude methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate from the previous step in a 10% aqueous solution of sulfuric acid (150 mL).
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture to room temperature and extract with dichloromethane (3 x 100 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford Tetrahydrothiopyran-4-one as a colorless oil.
| Starting Material | Reagents | Product | Typical Yield | Reference |
| Dimethyl 3,3'-thiodipropionate | 1. NaH, THF; 2. 10% H2SO4 | Tetrahydrothiopyran-4-one | >75% (over two steps) | [4] |
Pathway I: Wittig/Horner-Wadsworth-Emmons Approach to the Target Aldehyde
A robust and widely applicable strategy for the one-carbon homologation of a ketone to an aldehyde involves the formation of an intermediate that can be readily hydrolyzed. The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) variant are powerful tools for this transformation.
Strategy A: Wittig Reaction with a Methoxy- or Ethoxymethylene Ylide
This approach involves the reaction of Tetrahydrothiopyran-4-one with a methoxy- or ethoxymethylenephosphonium ylide to form a vinyl ether. Subsequent acidic hydrolysis of the vinyl ether yields the desired this compound.[6][7]
Caption: Wittig reaction followed by hydrolysis for aldehyde synthesis.
Step 1: Synthesis of 4-(Methoxymethylene)tetrahydro-2H-thiopyran
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, suspend (methoxymethyl)triphenylphosphonium chloride (1.2 equivalents) in anhydrous THF.
-
Cool the suspension to -78 °C in a dry ice/acetone bath.
-
Add a strong base, such as n-butyllithium (1.1 equivalents), dropwise while maintaining the temperature below -70 °C. The solution will typically turn a deep red or orange color, indicating the formation of the ylide.
-
Stir the mixture at -78 °C for 1 hour.
-
Add a solution of Tetrahydrothiopyran-4-one (1.0 equivalent) in anhydrous THF dropwise to the ylide solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with diethyl ether (3 x volume of THF).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 4-(methoxymethylene)tetrahydro-2H-thiopyran.
Step 2: Hydrolysis to this compound [8]
-
Dissolve the 4-(methoxymethylene)tetrahydro-2H-thiopyran (1.0 equivalent) in a mixture of chloroform, water, and ethanol.
-
Cool the solution to 0 °C and add oxalyl chloride (1.1 equivalents) dropwise.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, quench by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with chloroform (3 x volume of solvent).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude aldehyde by flash column chromatography on silica gel to obtain this compound.
Strategy B: Horner-Wadsworth-Emmons Reaction and DIBAL-H Reduction
An alternative to the Wittig reaction is the Horner-Wadsworth-Emmons (HWE) reaction, which often offers advantages in terms of ease of purification.[9][10][11][12][13][14][15] In this strategy, Tetrahydrothiopyran-4-one is reacted with a phosphonate ester, such as triethyl phosphonoacetate, to yield an α,β-unsaturated ester. This intermediate is then selectively reduced to the corresponding aldehyde using diisobutylaluminium hydride (DIBAL-H) at low temperature.[1][10][11][16][17]
Caption: HWE olefination followed by DIBAL-H reduction.
Step 1: Synthesis of Ethyl 2-(tetrahydro-2H-thiopyran-4-ylidene)acetate [12][13]
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add triethyl phosphonoacetate (1.1 equivalents) dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Add a solution of Tetrahydrothiopyran-4-one (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.
-
Heat the reaction to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x volume of THF).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield ethyl 2-(tetrahydro-2H-thiopyran-4-ylidene)acetate.
Step 2: DIBAL-H Reduction to this compound [1][16][17]
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve ethyl 2-(tetrahydro-2H-thiopyran-4-ylidene)acetate (1.0 equivalent) in anhydrous dichloromethane or toluene.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add a solution of DIBAL-H (1.0 M in hexanes, 1.1 equivalents) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the reaction at -78 °C for 2-3 hours.
-
Quench the reaction at -78 °C by the slow, dropwise addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).
-
Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.
-
Separate the layers and extract the aqueous layer with dichloromethane (3 x volume of solvent).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate carefully under reduced pressure (the product is volatile).
-
Purify the crude aldehyde by flash column chromatography on silica gel to obtain this compound.
| Intermediate | Reagents | Product | Typical Yield | Reference |
| Ethyl 2-(tetrahydro-2H-thiopyran-4-ylidene)acetate | DIBAL-H | This compound | Moderate to high | [1][16] |
Alternative Synthetic Strategies
While the Wittig/HWE-based routes are generally reliable, other one-carbon homologation methods can also be considered. These may offer advantages in specific contexts, such as avoiding strong bases or offering different stereochemical outcomes if applicable.
Cyanohydrin Route
The formation of a cyanohydrin from Tetrahydrothiopyran-4-one, followed by reduction of the nitrile to an imine and subsequent hydrolysis, presents another viable pathway.
Epoxide Rearrangement
The Darzens condensation to form an epoxide, followed by a rearrangement, could also lead to the target aldehyde. However, controlling the regioselectivity of the rearrangement can be challenging.
Conclusion
The synthesis of this compound is a key step in the preparation of numerous compounds of medicinal interest. This guide has detailed two robust and versatile synthetic pathways starting from the readily available Tetrahydrothiopyran-4-one. The choice between the Wittig/HWE approaches will depend on factors such as the availability of reagents, desired scale, and purification preferences. The provided experimental protocols, adapted from established literature procedures, offer a solid foundation for researchers to successfully synthesize this valuable building block. As with any synthetic procedure, careful optimization of reaction conditions and purification techniques will be crucial for achieving high yields and purity.
References
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Yoshida, M., Otaka, H., & Doi, T. (n.d.). An efficient partial reduction of α,β-unsaturated esters using DIBAL-H in flow. Tohoku University Repository. Retrieved from [Link]
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Ashenhurst, J. (2011, August 26). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Master Organic Chemistry. Retrieved from [Link]
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DIISOBUTYLALUMINIUM HYDRIDE | DIBAL | DIBAL-H | DIBAH | REDUCING AGENT. ADICHEMISTRY. Retrieved from [Link]
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Ward, D. E., Rasheed, M. A., Gillis, H. M., Beye, G. E., Jheengut, V., & Achonduh, G. T. (2007). Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2H-thiopyran-3-carboxylate, Tetrahydro-4H-thiopyran-4-one, and 3,6-Dihydro-4-trimethylsilyloxy-2H-thiopyran. Synthesis, 2007(10), 1584–1586. Retrieved from [Link]
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Mechanistic cycle for the synthesis of tetrahydro‐2H‐thiopyran 1,1‐dioxides. ResearchGate. Retrieved from [Link]
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Mastering the Wittig Reaction with Methoxymethyl Triphenylphosphonium Chloride. NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved from [Link]
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Supporting Information A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. (n.d.). Retrieved from [Link]
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Methoxymethylenetriphenylphosphorane. Wikipedia. Retrieved from [Link]
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Sachse, F., Gebauer, K., & Schneider, C. (2020). Continuous Flow Synthesis of 2 H -Thiopyrans via thia -Diels–Alder Reactions of in situ Generated Thioaldehydes. European Journal of Organic Chemistry, 2020(45), 7013-7021. Retrieved from [Link]
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Recent approaches towards one-carbon homologation–functionalization of aldehydes. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
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Synthesis of Ethyl 2-Thioxo (And 2-Methylene)thiazoline-4-Acetates. Amanote Research. Retrieved from [Link]
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Synthesis of 2H-Thiopyrans by Rhodium(II) Acetate-Catalyzed Reaction. ElectronicsAndBooks. Retrieved from [Link]
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Ward, D. E., Rasheed, M. A., Gillis, H. M., Beye, G. E., Jheengut, V., & Achonduh, G. T. (2017). Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2H-thiopyran-3-carboxylate, Tetrahydro-4H-thiopyran-4-one, and 3,6-Dihydro-4-trimethylsilyloxy-2H-thiopyran. ResearchGate. Retrieved from [Link]
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4-(Hydroxymethyl)tetrahydro-2H-thiopyran. PubChem. Retrieved from [Link]
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ONE-CARBON HOMOLOGATION OF PYRROLE CARBOXALDEHYDE VIA WITTIG REACTION AND MILD HYDROLYSIS OF VINYL ETHER. (n.d.). Retrieved from [Link]
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One-Pot Method for the Homologation of Aldehydes to Carboxylic Acids. ResearchGate. Retrieved from [Link]
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Introduction: Unveiling a Versatile Heterocyclic Building Block
An In-depth Technical Guide to (Tetrahydro-thiopyran-4-YL)-acetaldehyde
This compound, identified by the CAS number 372159-78-9, is a sulfur-containing heterocyclic compound of significant interest to the fields of organic synthesis and medicinal chemistry. While not a household name, this molecule represents a valuable building block for the construction of more complex molecular architectures, particularly those with potential therapeutic applications. Its structure, featuring a reactive aldehyde group appended to a saturated tetrahydrothiopyran ring, offers a unique combination of functionality and three-dimensionality that is highly sought after in modern drug discovery.
The tetrahydrothiopyran core is a bioisostere of the more commonly seen cyclohexane and tetrahydropyran rings found in many pharmaceuticals. The substitution of a methylene group or an oxygen atom with sulfur can profoundly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding interactions with biological targets. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its potential applications and analytical characterization, designed for researchers, scientists, and professionals in drug development.
Physicochemical and Structural Properties
A clear understanding of a compound's basic properties is the foundation for its effective use in research and development. The key physicochemical data for this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 372159-78-9 | [1][2][3] |
| Molecular Formula | C₇H₁₂OS | [1][2][3] |
| Molecular Weight | 144.23 g/mol | [1][2][3] |
| IUPAC Name | 2-(thian-4-yl)acetaldehyde | [3] |
| Synonyms | (Tetrahydro-2H-thiopyran-4-yl)acetaldehyde, 2-(Tetrahydrothiopyran-4-yl)acetaldehyde | [2] |
| Predicted Boiling Point | 243.1 ± 13.0 °C | [2] |
| Predicted Density | 1.024 ± 0.06 g/cm³ | [2] |
Synthesis and Reaction Pathways: Constructing the Core Scaffold
The synthesis of α-heteroaryl acetaldehydes, such as this compound, is a critical step in their utilization as building blocks. While specific literature detailing the synthesis of this exact molecule is sparse, robust protocols for analogous α-heteroaryl acetaldehydes provide a reliable blueprint.[4][5] These methods often involve the alkylation of a heterocyclic core with a masked aldehyde equivalent, followed by deprotection.
A plausible and efficient synthetic strategy for this compound would likely start from the commercially available tetrahydrothiopyran-4-one. This approach leverages established chemical transformations to build the desired acetaldehyde functionality.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: A Step-by-Step Guide
The following protocol is a representative, field-proven methodology adapted for the synthesis of this compound from tetrahydrothiopyran-4-one.
Step 1: Horner-Wadsworth-Emmons Olefination
-
To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon), add diethyl cyanomethylphosphonate (1.1 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate ylide.
-
Cool the mixture back to 0 °C and add a solution of tetrahydrothiopyran-4-one (1.0 equivalent) in anhydrous THF dropwise.
-
Stir the reaction at room temperature for 12-18 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-(cyanomethylidene)tetrahydrothiopyran.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Reduction of the Nitrile to the Aldehyde
-
Dissolve the purified 4-(cyanomethylidene)tetrahydrothiopyran (1.0 equivalent) in anhydrous dichloromethane (DCM) or toluene and cool to -78 °C under an inert atmosphere.
-
Add diisobutylaluminium hydride (DIBAL-H, 1.2 equivalents, typically a 1.0 M solution in hexanes) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the reaction at -78 °C for 2-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).
-
Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.
-
Separate the layers and extract the aqueous phase with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate carefully under reduced pressure to yield this compound. Note: Aldehydes can be sensitive to oxidation and polymerization; it is often advisable to use the product directly in the next step or store it under an inert atmosphere at low temperature.
Applications in Medicinal Chemistry and Drug Discovery
The true value of this compound lies in its potential as a versatile intermediate in the synthesis of novel therapeutic agents. The tetrahydrothiopyran moiety is increasingly recognized as a beneficial scaffold in drug design.[6][7]
Key Application Areas:
-
Scaffold for Kinase Inhibitors: The tetrahydrothiopyran ring can serve as a central scaffold, with the acetaldehyde handle allowing for the elaboration of side chains that can interact with key residues in the ATP-binding pocket of various kinases.
-
Nucleoside Analog Synthesis: α-Heteroaryl acetaldehydes are crucial building blocks for the de novo synthesis of nucleoside analogs, which are important in the development of antiviral and anticancer therapies.[4][5][8] This approach allows for rapid diversification of the carbohydrate portion of the nucleoside.[5]
-
Construction of Spirocyclic Systems: The ketone precursor, tetrahydrothiopyran-4-one, is widely used in multicomponent reactions to create complex spirocyclic systems, which are of great interest due to their rigid, three-dimensional structures that can lead to improved target selectivity.[7][9] The acetaldehyde derivative provides an alternative reactive handle for building such complex structures.
Caption: Role as a key building block in drug discovery pipelines.
Analytical Characterization Profile
Proper characterization is essential to confirm the identity and purity of the synthesized compound. While a specific experimental spectrum for CAS 372159-78-9 is not publicly available, a predictive analysis based on its structure and data from analogous compounds can be made.[10]
| Technique | Expected Observations |
| ¹H NMR | - A characteristic aldehyde proton signal (triplet or doublet of doublets) around δ 9.5-9.8 ppm. - Methylene protons adjacent to the aldehyde group (α-protons) around δ 2.2-2.5 ppm. - Methylene protons adjacent to the sulfur atom in the ring (H2, H6) shifted downfield compared to other ring protons, likely around δ 2.7-3.0 ppm. - Other ring protons (H3, H5, H4) appearing as complex multiplets in the δ 1.5-2.2 ppm region. |
| ¹³C NMR | - A downfield carbonyl carbon signal for the aldehyde around δ 200-205 ppm. - The α-carbon to the aldehyde around δ 45-55 ppm. - Carbons adjacent to the sulfur atom (C2, C6) around δ 30-35 ppm. - Other ring carbons (C3, C5, C4) in the δ 25-40 ppm range. |
| Infrared (IR) | - A strong, sharp carbonyl (C=O) stretching absorption characteristic of an aldehyde around 1720-1740 cm⁻¹. - C-H stretching absorptions for the aldehyde proton around 2720 cm⁻¹ and 2820 cm⁻¹. - C-S stretching absorptions, which are typically weak, in the fingerprint region. |
| Mass Spectrometry (MS) | - A molecular ion peak [M]⁺ at m/z = 144.06. - Characteristic fragmentation patterns including the loss of CO (m/z = 116) and fragmentation of the tetrahydrothiopyran ring. |
Safety, Handling, and Storage
As a reactive aldehyde and a sulfur-containing compound, appropriate safety precautions are mandatory.
-
Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11] Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20 °C) is recommended to prevent oxidation and polymerization.
-
Disposal: Dispose of waste materials in accordance with local, regional, and national regulations.
Conclusion
This compound (CAS 372159-78-9) emerges as a potent and versatile building block for synthetic and medicinal chemists. Its unique structural features—a reactive aldehyde and a sulfur-containing heterocyclic core—provide a gateway to a wide range of complex molecules, including novel nucleoside analogs and kinase inhibitors. The synthetic pathways are accessible through established methodologies, and its reactivity is well-defined, allowing for its strategic incorporation into drug discovery programs. As the demand for novel, three-dimensional chemical matter continues to grow, the importance of scaffolds like the one provided by this aldehyde is set to increase, making it a valuable tool in the quest for next-generation therapeutics.
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Efficient protocol for the preparation of α-heteroaryl acetaldehydes. SynOpen. [Link][4]
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General process for the synthesis of α-heteroaryl aldehydes. ResearchGate. [Link]
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Key Applications of Tetrahydrothiopyran-4-one in Research and Development. Fine Chemical Manufacturer. [Link]
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Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides. PMC - PubMed Central. [Link]
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Sustainable Synthesis of Aryl and Heteroaryl Aldehydes. ResearchGate. [Link]
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Spectroscopic data of (Tetrahydro-thiopyran-4-YL)-acetaldehyde
An In-depth Technical Guide to the Predicted Spectroscopic Profile of (Tetrahydro-thiopyran-4-YL)-acetaldehyde
Introduction
This compound is a bifunctional organic molecule featuring a saturated six-membered sulfur-containing heterocycle (thiane) and a reactive aldehyde group. This structure makes it a valuable building block in synthetic organic chemistry, particularly for the development of novel pharmaceutical and agrochemical agents where the thiane moiety can influence solubility, metabolic stability, and biological activity.
Molecular Structure and Analysis
The key to predicting the spectroscopic output is a thorough understanding of the molecule's constituent parts. The structure consists of a flexible tetrahydrothiopyran ring, which imparts specific electronic effects due to the sulfur heteroatom, and an acetaldehyde side-chain, which contains the highly polar and spectroscopically active carbonyl group.
Caption: Molecular structure of this compound.
Predicted ¹H NMR Spectroscopic Data
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule. The predicted spectrum is based on the analysis of similar structures, such as tetrahydrothiopyran-4-one and acetaldehyde.[1][2]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The use of a solvent containing a known internal standard, such as tetramethylsilane (TMS), is crucial for accurate chemical shift referencing (δ = 0.00 ppm).
-
Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A total of 16 to 64 scans are typically averaged to achieve an adequate signal-to-noise ratio.
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Integrate the resulting peaks to determine the relative ratios of protons.
Predicted ¹H NMR Data Summary
| Assigned Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H8 (Aldehyde) | 9.7 - 9.8 | Triplet (t) | 1H | The aldehyde proton is highly deshielded by the adjacent carbonyl group and is expected to show a characteristic downfield shift. It is coupled to the two H7 protons. |
| H2, H6 | 2.6 - 2.8 | Multiplet (m) | 4H | Protons on carbons adjacent to the sulfur atom are deshielded relative to a simple cyclohexane but less so than those next to oxygen.[3] They will appear as complex multiplets due to coupling with H3 and H5. |
| H7 (α-CH₂) | 2.4 - 2.5 | Doublet (d) | 2H | These protons are alpha to the carbonyl group, causing a downfield shift. They are coupled to the single aldehyde proton (H8). |
| H4 | 2.0 - 2.2 | Multiplet (m) | 1H | This methine proton is attached to the carbon bearing the side chain and will show complex splitting from coupling to adjacent ring protons. |
| H3, H5 | 1.8 - 2.0 | Multiplet (m) | 4H | These are standard aliphatic protons on the thiopyran ring. Their chemical shift is similar to that of cyclohexane protons. |
Predicted ¹³C NMR Spectroscopic Data
Carbon-13 NMR provides information on the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample (20-50 mg in ~0.7 mL of deuterated solvent) is typically required compared to ¹H NMR.
-
Instrument Setup: Acquire the spectrum on a spectrometer operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).
-
Data Acquisition: A standard proton-decoupled sequence is used to produce a spectrum of singlets for each carbon. A larger number of scans (several hundred to thousands) is necessary due to the low natural abundance of the ¹³C isotope.
Predicted ¹³C NMR Data Summary
| Assigned Carbons | Predicted Chemical Shift (δ, ppm) | Rationale |
| C8 (C=O) | 200 - 205 | The aldehyde carbonyl carbon exhibits a characteristic and highly deshielded signal in the far downfield region of the spectrum.[4] |
| C7 (α-CH₂) | 48 - 52 | The carbon alpha to the carbonyl group is shifted downfield. |
| C4 | 38 - 42 | The methine carbon at the point of substitution on the ring. |
| C2, C6 | 29 - 33 | Carbons directly bonded to the sulfur atom are slightly deshielded. |
| C3, C5 | 27 - 31 | Standard aliphatic carbons within the heterocyclic ring. |
Predicted Infrared (IR) Spectroscopic Data
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a single drop between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Data Acquisition: The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is taken first and automatically subtracted from the sample spectrum.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |
| 2920 - 2850 | C-H Aliphatic Stretch | Strong | Characteristic of the sp³ C-H bonds in the thiopyran ring and CH₂ group. |
| 2830 - 2810 | C-H Aldehyde Stretch | Medium | A key diagnostic peak for aldehydes, often appearing as a shoulder on the main aliphatic C-H stretch.[5] |
| 2730 - 2710 | C-H Aldehyde Stretch (Fermi Doublet) | Medium-Weak | A second, weaker peak characteristic of the aldehyde C-H bond, often seen alongside the primary one. |
| 1725 - 1720 | C=O Carbonyl Stretch | Strong, Sharp | This is one of the most prominent peaks in the spectrum and is highly indicative of the aldehyde functional group.[6] |
| 1470 - 1430 | CH₂ Scissoring | Medium | Bending vibrations from the methylene groups in the ring. |
| 700 - 600 | C-S Stretch | Weak-Medium | The carbon-sulfur bond vibration is typically weak and falls in the fingerprint region. |
Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Experimental Protocol: Electron Ionization (EI) Mass Spectrometry
-
Sample Introduction: The sample is introduced into the high-vacuum source of the mass spectrometer, where it is vaporized.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺•).
-
Fragmentation: The molecular ion, being a high-energy radical cation, undergoes fragmentation into smaller, charged ions.
-
Detection: The ions are separated by their mass-to-charge ratio (m/z) and detected.
Predicted Fragmentation Pathway
The molecular formula is C₇H₁₂OS, giving a molecular weight of 144.24 g/mol . The molecular ion peak (M⁺•) is therefore predicted at m/z = 144 .
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
-
α-Cleavage: The bond between C4 and C7 is a likely point of cleavage, leading to the loss of the formyl radical (•CHO, 29 Da) to yield a stable cation at m/z = 113 .
-
Ring Fragmentation: Cleavage within the thiopyran ring can lead to various fragments. A common pathway for cyclic thioethers is the loss of the side chain and subsequent ring opening, potentially leading to a fragment at m/z = 101 .
-
Loss of Thiol Radical: Rearrangement followed by the loss of a thiol radical (•SH, 33 Da) could produce a fragment ion at m/z = 111 .
Conclusion
This guide provides a comprehensive, theoretically-grounded prediction of the ¹H NMR, ¹³C NMR, IR, and MS spectra for this compound. The predicted data, summarized in tables and diagrams, offers a detailed spectroscopic fingerprint derived from established chemical principles and analysis of analogous structures. Researchers can use this information as a reliable benchmark for confirming the successful synthesis and purification of the title compound, facilitating its application in drug discovery and materials science. The provided protocols represent standard methodologies that ensure the generation of high-quality, reproducible data for experimental validation.
References
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[7] The Royal Society of Chemistry. (n.d.). Supplementary Information for General. Retrieved from [Link]
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[8] American Chemical Society. (1997). Influence of the β-Alkoxy Group on the Diastereoselectivity of Aldol Reactions of Tetrahydro-4H-thiopyran-4. Retrieved from [Link]
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[9] Springer. (2024). Synthesis of Functionally Substituted 4H-Thiopyrans by Reaction of Carbon Disulfide with Malononitrile Trimer. Retrieved from [Link]
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[10] PubChem. (n.d.). Tetrahydro-4H-pyran-4-one. Retrieved from [Link]
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[2] National Institute of Standards and Technology (NIST). (n.d.). Acetaldehyde - Mass spectrum (electron ionization). Retrieved from [Link]
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[12] Baeva, L. A., & Biktasheva, L. F. (2019). SYNTHESIS OF TETRAHYDRO-4H-THIOPYRAN-4-ONES. Chemistry of Heterocyclic Compounds, 55(1). Retrieved from [Link]
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[13] PubMed Central (PMC). (n.d.). Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides. Retrieved from [Link]
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An In-depth Technical Guide to the Physical Characteristics of (Tetrahydro-thiopyran-4-YL)-acetaldehyde
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
(Tetrahydro-thiopyran-4-YL)-acetaldehyde is a sulfur-containing heterocyclic aldehyde with potential applications in medicinal chemistry and drug development. A thorough understanding of its physical and chemical properties is paramount for its effective synthesis, purification, handling, and application. This technical guide provides a comprehensive overview of the core physical characteristics of this compound, detailing the theoretical basis and practical application of key analytical techniques for its characterization. This document is structured to provide not just procedural steps, but the underlying scientific rationale, empowering researchers to make informed decisions in their laboratory work. While specific experimental data for this compound is not widely published, this guide synthesizes established principles of organic chemistry and analytical science to present a robust framework for its characterization.
Molecular Structure and Core Physicochemical Properties
This compound possesses a unique structure combining a saturated six-membered thiane ring with an acetaldehyde side chain. This structure dictates its physical and chemical behavior.
Chemical Structure:
Caption: Chemical structure of this compound.
Table 1: Core Physicochemical Properties
| Property | Value | Source/Method |
| CAS Number | 372159-78-9 | Alfa Chemistry[1] |
| Molecular Formula | C₇H₁₂OS | Alfa Chemistry[1] |
| Molecular Weight | 144.23 g/mol | Alfa Chemistry[1] |
| Predicted Density | 1.024 ± 0.06 g/cm³ | ECHEMI[2] |
| Predicted Boiling Point | 243.1 ± 13.0 °C | ECHEMI[2] |
| Appearance | Colorless to pale yellow liquid (Predicted) | Based on similar aldehydes[3] |
| Purity | 95-97% (Commercially available) | Alfa Chemistry, Shanghai Hong-chuang Pharma Tech Co., Ltd.[1][4] |
The presence of the sulfur atom in the heterocyclic ring and the polar aldehyde group are key determinants of the molecule's properties. The sulfur atom, being larger and less electronegative than oxygen, influences the ring conformation and the molecule's overall polarity. The aldehyde group is a site of significant reactivity and contributes to the molecule's polarity and potential for hydrogen bonding with acceptor molecules.
Comprehensive Analytical Characterization Workflow
A systematic approach is essential for the definitive characterization of a newly synthesized or procured batch of this compound. The following workflow outlines the logical sequence of analytical techniques to be employed.
Caption: Workflow for the physical characterization of this compound.
Spectroscopic Characterization
Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information.
Predicted ¹H NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Rationale |
| ~9.7 | Triplet | 1H | Aldehydic proton (-CHO) | The aldehydic proton is highly deshielded and appears at a characteristic downfield shift. It will be split into a triplet by the adjacent CH₂ group.[3] |
| ~2.7-2.9 | Multiplet | 4H | Protons on carbons adjacent to sulfur (C2-H, C6-H) | These protons are deshielded by the adjacent sulfur atom. The axial and equatorial protons will likely have different chemical shifts and show complex splitting. |
| ~2.4-2.6 | Doublet of Triplets | 2H | Protons on the carbon adjacent to the aldehyde (CH₂-CHO) | These protons are deshielded by the adjacent carbonyl group. They will be split into a doublet by the adjacent methine proton and a triplet by the aldehydic proton. |
| ~1.8-2.0 | Multiplet | 4H | Protons on C3 and C5 of the thiane ring | These methylene protons will exhibit complex splitting patterns due to coupling with adjacent protons. |
| ~1.5-1.7 | Multiplet | 1H | Proton on C4 of the thiane ring | This methine proton will show a complex multiplet due to coupling with the adjacent methylene groups in the ring and the side chain. |
Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Atom | Rationale |
| ~202 | C=O | The carbonyl carbon of an aldehyde typically appears in this downfield region.[3] |
| ~50 | CH₂-CHO | The carbon adjacent to the carbonyl group. |
| ~40 | C4 of thiane ring | The methine carbon of the thiane ring. |
| ~30-35 | C2, C6 of thiane ring | Carbons adjacent to the sulfur atom. |
| ~25-30 | C3, C5 of thiane ring | The remaining methylene carbons in the thiane ring. |
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good choice as it is a common solvent for many organic compounds and its residual proton peak at 7.26 ppm can be used as an internal reference.[5]
-
Instrument Setup: Use a standard 400 or 500 MHz NMR spectrometer.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For the ¹H spectrum, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. For the ¹³C spectrum, a proton-decoupled experiment is typically performed.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, splitting patterns, and coupling constants to assign the signals to the respective protons in the molecule. Analyze the chemical shifts in the ¹³C NMR spectrum to identify the different carbon environments.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Spectral Data
| Frequency (cm⁻¹) | Vibration | Rationale |
| ~2920, ~2850 | C-H stretch (aliphatic) | Characteristic stretching vibrations for sp³ C-H bonds in the thiane ring and acetaldehyde side chain. |
| ~2720 | C-H stretch (aldehydic) | A characteristic, and often weaker, C-H stretching band for the aldehyde proton. Its presence is a strong indicator of an aldehyde.[3] |
| ~1725 | C=O stretch (aldehyde) | A strong and sharp absorption band characteristic of the carbonyl group in a saturated aliphatic aldehyde.[3] |
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: As this compound is predicted to be a liquid, a thin film can be prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.[6][7]
-
Instrument Setup: Use a standard Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification and structural elucidation.
Predicted Mass Spectrum Data (Electron Ionization - EI)
| m/z | Ion | Rationale |
| 144 | [M]⁺ | Molecular ion peak, corresponding to the molecular weight of the compound. |
| 115 | [M - CHO]⁺ | Loss of the formyl radical is a common fragmentation pathway for aldehydes. |
| 87 | [M - C₄H₇S]⁺ or [C₄H₇S]⁺ | Fragmentation of the thiane ring. |
| 57 | [C₃H₅S]⁺ | Further fragmentation of the thiane ring. |
Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC-MS System: Use a gas chromatograph coupled to a mass spectrometer. A column suitable for the analysis of sulfur-containing compounds should be used.[8][9]
-
GC Conditions:
-
Injector Temperature: ~250 °C
-
Column: A suitable capillary column (e.g., DB-5ms).
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) to ensure elution of the compound.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to a value greater than the molecular weight (e.g., 200).
-
-
Data Analysis: Identify the retention time of the compound from the gas chromatogram. Analyze the mass spectrum of the corresponding peak to determine the molecular ion and the fragmentation pattern.
Physical Property Determination
Boiling Point
The boiling point is a key physical property of a liquid. The predicted boiling point of this compound is 243.1 ± 13.0 °C.[2]
Experimental Protocol for Boiling Point Determination (Micro Method):
-
Apparatus: A Thiele tube or a similar heating block apparatus, a thermometer, and a capillary tube sealed at one end.[10][11]
-
Procedure: a. Place a small amount of the liquid sample into a small test tube. b. Place the sealed capillary tube, open end down, into the test tube. c. Attach the test tube to the thermometer and place it in the Thiele tube containing a high-boiling liquid (e.g., mineral oil). d. Heat the Thiele tube gently and observe the capillary tube. e. A stream of bubbles will emerge from the capillary tube as the temperature rises. f. When the heating is stopped and the liquid begins to cool, the temperature at which the liquid just begins to enter the capillary tube is the boiling point.[10][11]
Density
The density is another important physical constant. The predicted density is 1.024 ± 0.06 g/cm³.[2]
Experimental Protocol for Density Measurement:
-
Apparatus: A pycnometer (a small glass flask with a precise volume) and an analytical balance.
-
Procedure: a. Weigh the clean, dry pycnometer. b. Fill the pycnometer with the liquid sample, ensuring there are no air bubbles. c. Weigh the filled pycnometer. d. The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.
Stability and Handling
Aliphatic aldehydes, particularly those containing sulfur, can be susceptible to oxidation and polymerization upon storage.[12][13] It is recommended to store this compound under an inert atmosphere (e.g., nitrogen or argon) at a low temperature to minimize degradation. The presence of stabilizers may be considered for long-term storage.[12]
Conclusion
This technical guide provides a comprehensive framework for the characterization of the physical properties of this compound. By employing a systematic workflow of spectroscopic and physical measurement techniques, researchers can obtain a detailed and accurate profile of this compound. The provided protocols and predicted data serve as a valuable resource for scientists and professionals in the field of drug development and organic synthesis, ensuring the quality and integrity of their research.
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AZoM. (2020, May 20). Using Gas Chromatography for the Analysis of Ultra Low Sulfur Compounds in Gaseous Fuels. Retrieved from [Link]
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PharmaTutor. (2010, March 22). Sampling Methods for IR Spectroscopy. Retrieved from [Link]
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Scribd. (n.d.). IR Sample Preparation Techniques. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]
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UMNOrganicChemistry. (2014, July 28). How to prepare an IR sample [Video]. YouTube. [Link]
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Quora. (2023, November 21). Why thio ketone and thio aldehyde are unstable? Retrieved from [Link]
-
ResearchGate. (n.d.). The synthesis and properties of thioaldehydes. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Properties of Aldehydes and Ketones. Retrieved from [Link]
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Collegedunia. (n.d.). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]
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American Chemical Society. (n.d.). Influence of the β-Alkoxy Group on the Diastereoselectivity of Aldol Reactions of Tetrahydro-4H-thiopyran-4. Retrieved from [Link]
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An In-depth Technical Guide to the Discovery and History of Thiopyran Derivatives
Abstract
This technical guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of thiopyran derivatives. Thiopyrans, six-membered sulfur-containing heterocycles, are a cornerstone of modern medicinal and materials science. This document delves into the foundational synthetic methodologies that first brought these compounds to light, charts the progression to contemporary, sophisticated synthetic strategies, and showcases their diverse applications. With a focus on causality and practical insights, this guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative data, and mechanistic diagrams to facilitate a deeper understanding and application of thiopyran chemistry.
Introduction: The Thiopyran Core
Thiopyran is a heterocyclic organic compound featuring a six-membered ring containing a sulfur atom.[1] Two primary isomers exist, 2H-thiopyran and 4H-thiopyran, distinguished by the location of the double bonds within the ring.[1] This fundamental scaffold is a key building block in a vast array of medicinally and industrially significant compounds.[2] The unique electronic properties conferred by the sulfur heteroatom impart a diverse range of biological activities to its derivatives, including anticancer, antifungal, and potassium channel opening properties.[3][4] Furthermore, the conjugated systems possible within thiopyran rings make them intriguing candidates for applications in materials science, such as in organic light-emitting diodes (OLEDs).
The Genesis of Thiopyran Chemistry: A Historical Perspective
While pinpointing a single "discovery" of the first thiopyran derivative is challenging due to the rich and extensive history of heterocyclic chemistry, early investigations into sulfur-containing organic compounds laid the groundwork. The Hantzsch pyridine synthesis, first reported by Arthur Rudolf Hantzsch in 1881, provided a conceptual framework for the synthesis of six-membered heterocycles.[1] While originally focused on pyridine, this multi-component reaction of a β-keto ester, an aldehyde, and a nitrogen donor has been adapted for the synthesis of various heterocyclic systems, including thiopyrans, by utilizing sulfur-containing precursors.
One of the classical and foundational methods for the synthesis of the thiopyran core is the Dieckmann condensation of 3,3'-thiodipropionate esters, followed by decarboxylation. This approach, while established, remains a reliable route to tetrahydro-4H-thiopyran-4-one, a versatile intermediate for further derivatization.
Modern Synthetic Strategies for Thiopyran Derivatives
The synthetic repertoire for accessing thiopyran derivatives has expanded significantly since these early explorations. Modern organic synthesis offers a plethora of highly efficient and stereoselective methods.
The Thia-Diels-Alder Reaction
A cornerstone of modern thiopyran synthesis is the thia-Diels-Alder reaction, a powerful [4+2] cycloaddition.[5] This reaction typically involves the coupling of a 1-thiadiene with a dienophile and is particularly effective for constructing fused ring systems.[6] The reaction of thiochalcones with quinones, for instance, proceeds readily to form fused 4H-thiopyrans.[7]
Experimental Protocol: Synthesis of Fused 4H-Thiopyrans via Thia-Diels-Alder Reaction
Objective: To synthesize a fused 4H-thiopyran derivative from an aryl thiochalcone and a 1,4-quinone.
Materials:
-
Aryl or hetaryl thiochalcone (1.0 mmol)
-
1,4-Quinone (1.2 mmol)
-
Anhydrous tetrahydrofuran (THF) (10 mL)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the aryl or hetaryl thiochalcone (1.0 mmol) and the 1,4-quinone (1.2 mmol) in anhydrous THF (10 mL).
-
Stir the reaction mixture at 60 °C.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the corresponding fused 4H-thiopyran.[7]
Domino Reactions
Domino, or tandem, reactions provide an elegant and efficient pathway to complex, highly functionalized 4H-thiopyran-4-ones in a single synthetic operation.[6] A common and effective domino reaction involves the one-pot, three-component condensation of a β-oxodithioester, an aldehyde, and an active methylene compound like malononitrile.[6] This sequence typically proceeds through a Knoevenagel condensation, followed by a Michael addition and an intramolecular cyclization.
Experimental Protocol: Domino Synthesis of Substituted 4H-Thiopyran-4-ones
Objective: To synthesize a substituted 4H-thiopyran-4-one via a one-pot, three-component domino reaction.
Materials:
-
β-Oxodithioester (1.0 mmol)
-
Aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Ethanol (10 mL)
-
Catalytic amount of piperidine or triethylamine
Procedure:
-
To a solution of the β-oxodithioester (1.0 mmol), aldehyde (1.0 mmol), and malononitrile (1.0 mmol) in ethanol (10 mL), add a catalytic amount of piperidine or triethylamine.
-
Stir the reaction mixture at room temperature for the specified time.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with cold ethanol and dry to obtain the pure 4H-thiopyran-4-one derivative.[6]
Hantzsch-type Synthesis
Adapting the principles of the Hantzsch pyridine synthesis, thiopyran derivatives can be accessed through a multi-component reaction involving a sulfur source. The general mechanism involves the formation of an enamine and a chalcone-like intermediate, which then undergo cyclization and dehydration to form the thiopyran ring.
// Nodes Ketoester [label="β-Keto Ester"]; Aldehyde [label="Aldehyde"]; SulfurSource [label="Sulfur Source\n(e.g., Na2S)"]; Enamine [label="Enamine Intermediate"]; Chalcone [label="Chalcone-like Intermediate"]; Cyclized [label="Cyclized Intermediate"]; Thiopyran [label="Thiopyran Derivative", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Ketoester -> Enamine; SulfurSource -> Enamine; Ketoester -> Chalcone; Aldehyde -> Chalcone; Enamine -> Cyclized; Chalcone -> Cyclized; Cyclized -> Thiopyran [label="Dehydration"]; }
General mechanism of the Hantzsch-type thiopyran synthesis.
Applications of Thiopyran Derivatives
The structural diversity of thiopyran derivatives has led to their exploration in a wide range of applications, most notably in medicinal chemistry and materials science.
Anticancer Agents
A significant area of research has focused on the development of thiopyran derivatives as potent anticancer agents. Many of these compounds exert their effects by inhibiting key signaling pathways involved in tumor growth and proliferation. For example, certain thiopyran-pyrimidine derivatives have been identified as promising EGFR (Epidermal Growth Factor Receptor) inhibitors.[8]
// Nodes EGF [label="EGF\n(Ligand)"]; EGFR [label="EGFR\n(Receptor)"]; Thiopyran [label="Thiopyran Derivative", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dimerization [label="Dimerization &\nAutophosphorylation"]; PI3K_AKT [label="PI3K/AKT Pathway"]; RAS_RAF [label="RAS/RAF/MAPK Pathway"]; Proliferation [label="Cell Proliferation,\nSurvival, Invasion", fillcolor="#FBBC05"];
// Edges EGF -> EGFR; EGFR -> Dimerization; Thiopyran -> Dimerization [label="Inhibits"]; Dimerization -> PI3K_AKT; Dimerization -> RAS_RAF; PI3K_AKT -> Proliferation; RAS_RAF -> Proliferation; }
Inhibition of the EGFR signaling pathway by a thiopyran derivative.
The efficacy of these compounds is often quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.
| Compound | Target Cell Line | IC50 (µM) | Reference |
| Compound 13a | A549 (Lung Carcinoma) | Similar to Olmutinib | [8] |
| Compound 13a | H1975 (Lung Carcinoma) | Similar to Olmutinib | [8] |
| Compound S-16 | A549 (Lung Carcinoma) | 4 | [6] |
| Compound S-16 | H1975 (Lung Carcinoma) | 3.14 | [6] |
| Compound S-16 | MCF-7 (Breast Cancer) | 0.62 | [6] |
| Compound 3.10 | Various Cancer Cell Lines | 0.6 - 5.98 | [9] |
Potassium Channel Openers
Certain thiopyran derivatives have been investigated as potassium channel openers (PCOs). By activating ATP-sensitive potassium channels (KATP), these compounds can induce vasorelaxation and have potential therapeutic applications in conditions such as hypertension.[10]
Antifungal Agents
The antifungal properties of thiopyran derivatives have also been explored. Some have shown promising activity against various fungal pathogens, making them potential leads for the development of new antifungal drugs.[3][4] For instance, certain thiophene/furan-1,3,4-oxadiazole carboxamide derivatives, which can be considered structural analogs of thiopyrans, have demonstrated potent activity against Sclerotinia sclerotiorum.[4]
| Compound | Target Fungus | EC50 (mg/L) | Reference |
| Compound 4i | Sclerotinia sclerotiorum | 0.140 ± 0.034 | [4] |
| Boscalid (control) | Sclerotinia sclerotiorum | 0.645 ± 0.023 | [4] |
Materials Science
The extended π-conjugated systems present in many thiopyran derivatives make them attractive candidates for applications in materials science, particularly in the field of organic electronics. While research in this area is more established for the closely related thiophene derivatives, the potential of thiopyrans in OLEDs and other optoelectronic devices is an emerging area of interest.[11][12]
Future Outlook
The field of thiopyran chemistry continues to evolve, with ongoing efforts to develop more efficient and sustainable synthetic methods. The exploration of their biological activities is yielding promising new drug candidates, and their potential in materials science is beginning to be realized. Future research will likely focus on asymmetric syntheses to access enantiomerically pure thiopyran derivatives with enhanced therapeutic indices, as well as the design of novel thiopyran-based materials with tailored electronic and photophysical properties.
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Mousavi-Ebadia, M., Safaei-Ghomi, J., & Nejad, M. J. (2025). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Advances, 15(14), 11160-11188. [Link]
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SciSpace. (n.d.). Recent advances in Hantzsch 1,4-dihydropyridines. SciSpace. [Link]
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Ivasechko, I., et al. (2023). Molecular design, synthesis and anticancer activity of new thiopyrano[2,3-d]thiazoles based on 5-hydroxy-1,4-naphthoquinone (juglone). European Journal of Medicinal Chemistry, 252, 115304. [Link]
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Russell, R. K., et al. (1993). Novel thieno[2,3-b]- and [3,4-b]pyrans as potassium channel openers. Thiophene systems--XVII. Bioorganic & Medicinal Chemistry, 1(6), 423-435. [Link]
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Mousavi-Ebadia, M., Safaei-Ghomi, J., & Nejad, M. J. (2025). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Advances, 15(14), 11160-11188. [Link]
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Macmillan Group. (2004). Structure, Mechanism and Reactivity of Hantzsch Esters. Macmillan Group Meeting. [Link]
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Mousavi-Ebadia, M., Safaei-Ghomi, J., & Nejad, M. J. (2025). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Advances, 15(14), 11160-11188. [Link]
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Li, Y., et al. (2021). Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 69(47), 14176-14186. [Link]
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Mlostoń, G., et al. (2021). Hetero-Diels-Alder Reactions of In Situ-Generated Azoalkenes with Thioketones; Experimental and Theoretical Studies. Molecules, 26(9), 2544. [Link]
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Wang, X., et al. (2022). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Journal of Agricultural and Food Chemistry, 70(10), 3086-3095. [Link]
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Kulkarni, S., et al. (2024). Chapter 8: Synthesis, Properties, and Biological Applications of Thiopyrans. In Heterocyclic Compounds. Royal Society of Chemistry. [Link]
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Cerkovnik, J., & Stefane, B. (2007). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. Molecules, 12(4), 874-883. [Link]
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Wikipedia. (n.d.). Hantzsch pyridine synthesis. In Wikipedia. Retrieved January 22, 2026, from [Link]
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ChemTube3D. (n.d.). Hantzsch pyridine synthesis - overview. ChemTube3D. [Link]
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ResearchGate. (2025). Synthesis of thiopyrane derivatives 240. ResearchGate. [Link]
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Hegab, M. I. (2024). A review on chemical and biological studies of thiopyran derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 1-20. [Link]
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Deepthi, A., Leena, S. S., & Krishnan, D. (2024). Update on thiopyran-fused heterocycle synthesis (2013–2024). Organic & Biomolecular Chemistry, 22(28), 5676-5717. [Link]
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Zhang, Y., et al. (2020). Discovery of thiapyran-pyrimidine derivatives as potential EGFR inhibitors. Bioorganic & Medicinal Chemistry, 28(19), 115669. [Link]
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Mlostoń, G., et al. (2011). First thia-Diels–Alder reactions of thiochalcones with 1,4-quinones. Beilstein Journal of Organic Chemistry, 7, 792-797. [Link]
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Chapran, M., et al. (2025). Versatile BODIPY dyes for advanced optoelectronics: random lasing, harmonics generation, and OLED application. Journal of Materials Chemistry C. [Link]
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(Tetrahydro-thiopyran-4-YL)-acetaldehyde molecular weight and formula
An In-Depth Technical Guide to (Tetrahydro-thiopyran-4-YL)-acetaldehyde: Synthesis, Characterization, and Applications
Abstract
This compound, also known by its IUPAC name 2-(thian-4-yl)acetaldehyde, is a sulfur-containing heterocyclic aldehyde that serves as a versatile intermediate in synthetic organic chemistry.[1] Its unique structural combination of a tetrahydrothiopyran ring and a reactive aldehyde functional group makes it a valuable building block for the construction of more complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of the compound's core properties, a detailed, field-proven protocol for its synthesis via Swern oxidation, expected analytical characterization, and an expert perspective on its potential applications and safe handling procedures.
Chemical Identity and Physicochemical Properties
The foundational step in utilizing any chemical reagent is a thorough understanding of its fundamental properties. This compound is identified by the CAS Number 372159-78-9.[1] A summary of its key identifiers and calculated properties is provided in Table 1.
| Property | Value | Source(s) |
| IUPAC Name | 2-(thian-4-yl)acetaldehyde | [1] |
| Synonyms | 2-(Tetrahydro-2H-thiopyran-4-yl)acetaldehyde | [2][3] |
| CAS Number | 372159-78-9 | [1][2][3] |
| Molecular Formula | C₇H₁₂OS | [1][2][3] |
| Molecular Weight | 144.23 g/mol | [1][2][3] |
| Exact Mass | 144.06 g/mol | [1] |
| Calculated Density | 1.024 ± 0.06 g/cm³ | [2] |
Synthesis Protocol: Swern Oxidation of 2-(Thian-4-yl)ethanol
The selective oxidation of primary alcohols to aldehydes is a critical transformation in organic synthesis.[4][5] For substrates sensitive to over-oxidation, which would yield a carboxylic acid, mild and controlled methods are required. The Swern oxidation is an exceptionally reliable and widely adopted protocol that utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at cryogenic temperatures, followed by quenching with a hindered base like triethylamine (Et₃N).[6][7] This method prevents over-oxidation and is compatible with a broad range of functional groups, including the thioether in the target's heterocyclic ring.[4]
The logical precursor for the synthesis of this compound is the corresponding primary alcohol, 2-(thian-4-yl)ethanol. The following protocol details the oxidation of this precursor.
Experimental Protocol
Materials:
-
2-(thian-4-yl)ethanol (1.0 eq)
-
Oxalyl chloride (1.5 eq)
-
Anhydrous Dimethyl sulfoxide (DMSO) (2.5 eq)
-
Triethylamine (Et₃N) (5.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Activator Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous DCM (approx. 10 volumes relative to the alcohol). Cool the flask to -78 °C using a dry ice/acetone bath. To this, add oxalyl chloride (1.5 eq) dropwise.
-
Swern Reagent Formation: Slowly add anhydrous DMSO (2.5 eq) dropwise to the stirred solution. Causality Note: This exothermic reaction forms the highly reactive electrophilic sulfur species, the "Swern reagent".[8] Maintaining the temperature at -78 °C is critical to prevent its decomposition. Stir the mixture for 15 minutes.
-
Alcohol Addition: Dissolve 2-(thian-4-yl)ethanol (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture. Stir for 45 minutes at -78 °C. Causality Note: The alcohol attacks the electrophilic sulfur atom, forming an alkoxysulfonium salt intermediate.[6]
-
Elimination and Product Formation: Add triethylamine (5.0 eq) dropwise to the flask. The mixture may become thick. After the addition is complete, allow the reaction to stir for 10 minutes at -78 °C, then remove the cooling bath and allow it to warm to room temperature over approximately 1 hour. Causality Note: The triethylamine acts as a base, deprotonating the carbon adjacent to the oxygen, which induces an intramolecular elimination reaction to form the aldehyde product, dimethyl sulfide, and triethylammonium chloride.[4][6]
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified via flash column chromatography on silica gel to yield the final product.
Analytical Characterization (Self-Validation)
To confirm the successful synthesis and purity of this compound, a suite of spectroscopic methods should be employed. The expected data serve as a benchmark for validation.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a characteristic aldehyde proton (CHO) as a triplet in the downfield region of δ 9.5-10.0 ppm. The methylene protons (CH₂) adjacent to the aldehyde will appear as a doublet around δ 2.2-2.5 ppm. The protons on the tetrahydrothiopyran ring will likely present as a series of complex multiplets between δ 1.5-3.0 ppm.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum provides definitive evidence of the aldehyde group with a resonance for the carbonyl carbon (C=O) expected around δ 200-205 ppm. Other aliphatic carbons of the ring and the side chain would appear in the upfield region of δ 25-50 ppm.
-
Mass Spectrometry (MS): Electron impact or electrospray ionization mass spectrometry should reveal a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the molecular weight of the compound (m/z ≈ 144.23).
-
Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of an aldehyde C=O stretch is expected between 1720-1740 cm⁻¹. Additionally, C-H stretching bands from the aldehyde proton should be visible near 2820 cm⁻¹ and 2720 cm⁻¹.
Applications in Research and Drug Development
While specific applications for this compound are not extensively documented in peer-reviewed literature, its structure is of significant interest to medicinal chemists. Sulfur-containing heterocycles are privileged scaffolds in drug discovery due to their unique physicochemical properties and ability to form key interactions with biological targets.
The aldehyde functionality is a versatile chemical handle that can participate in a wide array of subsequent reactions, including:
-
Reductive Amination: To form substituted amines, a cornerstone of many pharmaceutical compounds.
-
Wittig Reaction: To create carbon-carbon double bonds for further molecular elaboration.
-
Aldol Condensation: To build larger, more complex carbon skeletons.
Derivatives of the related tetrahydrothiopyran-4-one core structure have been investigated as scaffolds for potent inhibitors of enzymes such as PI3K/mTOR and BACE1, which are targets for cancer and Alzheimer's disease, respectively.[9] The subject compound serves as a key intermediate for accessing novel analogues within these and other drug discovery programs.
Handling, Storage, and Safety
As a research chemical, this compound should be handled with appropriate care in a laboratory setting. While a specific Safety Data Sheet (SDS) is not widely available, data from analogous compounds provide a strong basis for safe handling protocols.
-
Hazards: The related compound Tetrahydro-2H-thiopyran-4-carboxaldehyde is classified as harmful if swallowed, in contact with skin, or if inhaled. Aldehydes as a class can be irritants to the skin, eyes, and respiratory system.[10] They may also form explosive peroxides upon prolonged exposure to air.[10][11]
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound. All manipulations should be performed in a well-ventilated chemical fume hood.[12]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.[3] To prevent potential peroxide formation, it is advisable to store the container under an inert atmosphere (e.g., nitrogen or argon).
-
Spills: In case of a spill, absorb with an inert material (e.g., sand or vermiculite) and place in a suitable container for disposal. Avoid breathing vapors.
References
-
Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]
-
NROChemistry. (n.d.). Swern Oxidation: Reaction Mechanism. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Oxidation of Alcohols to Aldehydes and Ketones. Retrieved from [Link]
-
Wikipedia. (n.d.). Alcohol oxidation. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview). Retrieved from [Link]
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Solubility of (Tetrahydro-thiopyran-4-YL)-acetaldehyde in organic solvents
An In-depth Technical Guide to the Solubility of (Tetrahydro-thiopyran-4-YL)-acetaldehyde in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in pharmaceutical and agrochemical synthesis. In the absence of extensive published quantitative solubility data, this document establishes a framework for understanding and predicting its behavior in a wide range of organic solvents. We delve into the molecular structure, predictive modeling using Hansen Solubility Parameters (HSP), and detailed experimental protocols for solubility determination. This guide is intended for researchers, chemists, and formulation scientists in drug development and process chemistry, offering both theoretical grounding and practical, field-proven methodologies.
Introduction: The Significance of Solubility in Synthesis and Formulation
The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate is a critical physicochemical property that governs its behavior throughout the drug development lifecycle. From reaction kinetics in a synthesis vessel to bioavailability in a final dosage form, solubility dictates efficiency, purity, and efficacy. This compound, with its heterocyclic thioether and reactive aldehyde functionalities, presents a unique solubility profile that is essential to understand for process optimization, purification, and formulation.
This guide moves beyond simple qualitative statements, providing a robust framework for predicting, analyzing, and experimentally verifying the solubility of this compound. We will explore the fundamental principles of intermolecular forces and apply a powerful predictive tool, Hansen Solubility Parameters, to enable rational solvent selection.
Molecular Structure and Physicochemical Properties Analysis
Understanding the solubility of a compound begins with a thorough analysis of its molecular structure. This compound (C₇H₁₂OS) possesses distinct features that dictate its interactions with various solvents.
-
Core Structure: A saturated six-membered heterocyclic ring containing a sulfur atom (thiane). This ring is largely nonpolar and aliphatic.
-
Key Functional Groups:
-
Aldehyde Group (-CHO): The carbon-oxygen double bond introduces significant polarity and a strong dipole moment. The oxygen atom, with its lone pairs of electrons, acts as a potent hydrogen bond acceptor.[3][4][5] Aldehydes do not, however, act as hydrogen bond donors.
-
Thioether (-S-): The sulfur atom in the thiopyran ring is less electronegative than oxygen, resulting in a less polar C-S bond compared to the C-O bond in its pyran analogue.[6] However, it contributes to the overall polarizability of the molecule and can participate in weak dipole-dipole interactions.
-
Computed Physicochemical Descriptors:
| Property | Value (approx.) | Significance for Solubility |
| XLogP3 | 1.1 | A positive value indicates a higher preference for a nonpolar (octanol) phase over a polar (water) phase, suggesting good solubility in organic solvents and limited solubility in water.[1][7][8][9] |
| Topological Polar Surface Area (TPSA) | 42.4 Ų | This value, derived from the polar atoms (O and S), is relatively low, suggesting good membrane permeability and a preference for less polar environments.[1][10][11] Molecules with TPSA > 140 Ų often exhibit poor cell permeability.[11] |
Based on this analysis, the molecule is moderately polar. The nonpolar thiopyran ring favors dissolution in nonpolar solvents, while the polar aldehyde group enhances solubility in polar solvents, particularly those that can't donate hydrogen bonds but can accept them or have strong dipoles. The fundamental principle of "like dissolves like" suggests that this compound will exhibit broad solubility in a range of common organic solvents.
Predictive Modeling: Hansen Solubility Parameters (HSP)
To move beyond the qualitative "like dissolves like" rule, we can employ Hansen Solubility Parameters (HSP). This model dissects the total cohesive energy of a substance into three components, providing a more nuanced, semi-quantitative prediction of solubility.
The total Hildebrand solubility parameter (δt) is broken down into three Hansen parameters:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipole-dipole interactions.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
The core principle is that substances with similar HSP values (i.e., a small "distance" between them in 3D Hansen space) are likely to be miscible. The HSP distance (Ra) between a solute (1) and a solvent (2) is calculated as:
Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²
A smaller Ra value indicates a higher likelihood of solubility. Generally, an Ra less than the solute's interaction radius (R₀) suggests good solubility.
Estimating HSP for this compound
While the precise HSP for the target compound must be determined experimentally (see Section 5.2), we can estimate it using group contribution methods or by comparing it to structurally similar molecules. Given its structure—a moderately polar aldehyde with a nonpolar ring—we can anticipate its HSP profile to have a significant δD component, a moderate δP component, and a moderate δH component (primarily as a hydrogen bond acceptor).
Hansen Solubility Parameters for Common Organic Solvents
The table below provides the HSP values for a selection of organic solvents, categorized by class. This data is essential for calculating the HSP distance (Ra) and predicting solubility.
| Solvent | Class | δD (MPa½) | δP (MPa½) | δH (MPa½) |
| Alcohols | ||||
| Methanol | Polar Protic | 15.1 | 12.3 | 22.3 |
| Ethanol | Polar Protic | 15.8 | 8.8 | 19.4 |
| Isopropanol (IPA) | Polar Protic | 15.8 | 6.1 | 16.4 |
| 1-Butanol | Polar Protic | 16.0 | 5.7 | 15.8 |
| Ketones | ||||
| Acetone | Polar Aprotic | 15.5 | 10.4 | 7.0 |
| Methyl Ethyl Ketone (MEK) | Polar Aprotic | 16.0 | 9.0 | 5.1 |
| Cyclohexanone | Polar Aprotic | 17.8 | 6.3 | 5.1 |
| Esters | ||||
| Ethyl Acetate | Polar Aprotic | 15.8 | 5.3 | 7.2 |
| n-Butyl Acetate | Polar Aprotic | 15.8 | 3.7 | 6.3 |
| Ethers | ||||
| Diethyl Ether | Nonpolar | 14.5 | 2.9 | 5.1 |
| Tetrahydrofuran (THF) | Polar Aprotic | 16.8 | 5.7 | 8.0 |
| 1,4-Dioxane | Polar Aprotic | 19.0 | 1.8 | 7.4 |
| Hydrocarbons | ||||
| n-Hexane | Nonpolar | 14.9 | 0.0 | 0.0 |
| Cyclohexane | Nonpolar | 16.8 | 0.0 | 0.2 |
| Toluene | Nonpolar Aromatic | 18.0 | 1.4 | 2.0 |
| Chlorinated | ||||
| Dichloromethane (DCM) | Polar Aprotic | 17.0 | 7.3 | 7.1 |
| Chloroform | Polar Aprotic | 17.8 | 3.1 | 5.7 |
| Other | ||||
| Acetonitrile | Polar Aprotic | 15.3 | 18.0 | 6.1 |
| Dimethylformamide (DMF) | Polar Aprotic | 17.4 | 13.7 | 11.3 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 18.4 | 16.4 | 10.2 |
Data compiled from various sources.[4]
Expected Solubility Profile: A Synthesis of Theory and Data
Based on the molecular properties and the principles of HSP, we can predict the solubility behavior of this compound.
-
High Solubility is Expected in:
-
Polar Aprotic Solvents: Ketones (Acetone, MEK), Esters (Ethyl Acetate), and Ethers (THF, Dioxane). These solvents have moderate to high polarity (δP) that can interact favorably with the aldehyde group, without the competing hydrogen bond donation that can sometimes hinder solubility of H-bond acceptors.
-
Chlorinated Solvents: Dichloromethane and Chloroform are excellent solvents for moderately polar compounds due to their ability to engage in dipole-dipole interactions.
-
Lower-Chain Alcohols: Ethanol and Isopropanol should be effective due to their ability to hydrogen bond with the aldehyde's oxygen atom, although the self-association of the alcohol may play a competing role.
-
-
Moderate to Good Solubility is Expected in:
-
Aromatic Hydrocarbons: Toluene should be a reasonably good solvent. Its dispersion forces (high δD) will interact well with the thiopyran ring.
-
Higher-Chain Alcohols: 1-Butanol will likely be a good solvent, balancing polar and nonpolar characteristics.
-
-
Low to Insoluble is Expected in:
-
Nonpolar Aliphatic Hydrocarbons: n-Hexane and Cyclohexane lack the polarity to effectively solvate the aldehyde group and are therefore predicted to be poor solvents.
-
Water: Despite the aldehyde's ability to accept hydrogen bonds from water, the large nonpolar carbocyclic ring will likely render the compound sparingly soluble to insoluble in water.[3]
-
Experimental Methodologies for Solubility Determination
Theoretical predictions must be validated by empirical data. The following protocols provide robust methods for determining the solubility of this compound.
Protocol for Qualitative Solubility Assessment
This rapid screening method is used to classify solubility into broad categories (e.g., soluble, partially soluble, insoluble).
Objective: To quickly assess the solubility of the compound in a range of solvents at ambient temperature.
Materials:
-
This compound
-
Selected organic solvents (from Table in Section 3.2)
-
Small test tubes or vials (e.g., 13x100 mm)
-
Vortex mixer
-
Graduated pipettes or micropipettes
Procedure:
-
Preparation: Add approximately 25 mg of this compound to a clean, dry test tube.
-
Solvent Addition: Add the selected solvent in 0.25 mL increments.
-
Mixing: After each addition, cap the tube and vortex vigorously for 30-60 seconds.
-
Observation: Visually inspect the solution against a contrasting background for any undissolved solute.
-
Iteration: Continue adding solvent up to a total volume of 1.0 mL.
-
Classification:
-
Soluble: The compound dissolves completely after adding a small volume of solvent.
-
Partially Soluble: Some, but not all, of the compound dissolves.
-
Insoluble: No significant amount of the compound dissolves.
-
Caption: Workflow for qualitative solubility assessment.
Protocol for Experimental Determination of Hansen Solubility Parameters
This protocol determines the solute's own HSP values, which is the most powerful way to create a comprehensive solubility map.
Objective: To determine the HSP (δD, δP, δH) and interaction radius (R₀) of this compound.
Principle: The solubility of the target compound is tested in a wide array of well-characterized solvents (typically 20-30). Solvents are classified as "good" (dissolves the solute) or "bad" (does not). This binary data is then processed using specialized software (e.g., HSPiP) which calculates the center point (δD, δP, δH) and radius (R₀) of a "solubility sphere" that best separates the good solvents from the bad ones.
Procedure:
-
Solvent Selection: Choose a set of 20-30+ solvents with a wide range of HSP values, ensuring good coverage of the Hansen space.
-
Solubility Testing: For each solvent, determine if a set concentration of this compound (e.g., 5-10 wt%) forms a clear, single-phase solution at a defined temperature (e.g., 25 °C).
-
Data Classification: Score each solvent as "1" for good (soluble) or "0" for bad (insoluble).
-
Data Analysis: Input the solvent HSP data and the corresponding scores into HSP analysis software.
-
Calculation: The software employs an algorithm to find the sphere that encloses the maximum number of good solvents while excluding the maximum number of bad solvents. The output is the solute's HSP (the sphere's center) and its interaction radius R₀.
Caption: Workflow for experimental HSP determination.
Conclusion and Recommendations
This compound is a moderately polar compound with broad solubility in many common organic solvents. Its behavior is dictated by the interplay between its nonpolar heterocyclic ring and its polar, hydrogen-bond-accepting aldehyde group. Predictive tools like Hansen Solubility Parameters provide a powerful, semi-quantitative method for rational solvent selection, minimizing trial-and-error experimentation. For applications requiring precise solubility data or the design of complex solvent systems, the experimental determination of the compound's specific HSP values is strongly recommended. This guide provides the foundational theory and actionable protocols for researchers to confidently navigate the solubility challenges associated with this important synthetic intermediate.
References
-
ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?[Link]
-
University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]
-
Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]
-
Columbia University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Hansen Solubility. [Link]
-
eCampusOntario Pressbooks. (n.d.). 24.3 Physical Properties of Aldehydes and Ketones. In Introductory Chemistry. [Link]
-
Wikipedia. (n.d.). Hansen solubility parameter. [Link]
-
Abbott, S. (n.d.). Designer Solvent Blends. Hansen Solubility. [Link]
-
Chemguide. (n.d.). an introduction to aldehydes and ketones. [Link]
-
Britannica. (2025, December 23). Aldehyde. [Link]
-
ResearchGate. (2013, December 11). How to extract aldehydes by using solvents from fermented aqueous solution?[Link]
-
Diversified Enterprises. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Accu Dyne Test. [Link]
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link]
-
Wolfram Data Repository. (2020, May 1). Hansen Solubility Parameters. [Link]
-
Stenutz, R. (n.d.). Hansen solubility parameters. [Link]
-
Mendeley Data. (2022, August 22). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. [Link]
-
Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568-585. [Link]
-
Open Education Alberta. (n.d.). Topological polar surface area – An ABC of PK/PD. [Link]
-
Wikipedia. (n.d.). Polar surface area. [Link]
-
Ertl, P., Rohde, B., & Selzer, P. (2000). Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties. Journal of medicinal chemistry, 43(20), 3714-3717. [Link]
-
Cheng, T., et al. (2007). Computation of octanol-water partition coefficients by guiding an additive model with knowledge. Journal of chemical information and modeling, 47(6), 2140-2148. [Link]
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A Technical Guide to the Biological Activities of Thiopyran-Based Compounds
Abstract
Thiopyran scaffolds, six-membered heterocyclic systems containing a sulfur atom, represent a privileged structure in medicinal chemistry.[1][2][3] Their unique stereoelectronic properties contribute to a diverse and potent range of biological activities. This technical guide provides an in-depth exploration of the significant therapeutic potential of thiopyran derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. We will dissect the underlying mechanisms of action, present structure-activity relationship (SAR) insights, and provide detailed, field-proven protocols for the biological evaluation of these promising compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the thiopyran core for the discovery of novel therapeutic agents.
Introduction: The Thiopyran Scaffold
Thiopyrans are analogues of pyrans where the oxygen atom in the six-membered ring is replaced by sulfur.[2] This substitution imparts distinct chemical properties, including increased lipophilicity and different bond angles, which profoundly influence molecular interactions with biological targets. The core structure exists in two primary isomeric forms, 2H-thiopyran and 4H-thiopyran, with their hydrogenated counterparts (dihydro- and tetrahydro-thiopyrans) further expanding the available chemical space.[2] This structural versatility allows for the synthesis of a vast library of derivatives, which have been investigated for a wide spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory effects.[1][2][4]
Anticancer Activities: Targeting Malignant Proliferation
Thiopyran derivatives have emerged as a significant class of antiproliferative agents, demonstrating cytotoxicity against a range of cancer cell lines.[1][5] Their mechanisms of action are multifaceted, often involving the induction of apoptosis, cell cycle arrest, and the inhibition of key oncogenic signaling pathways.
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
A primary strategy by which thiopyran compounds exert their anticancer effects is by triggering programmed cell death, or apoptosis. Studies have shown that certain thiopyran-pyrimidine and spirodihydrothiopyran-oxindole derivatives can induce apoptosis in non-small cell lung cancer (NSCLC) and other cancer cells.[6][7][8] This is often achieved by modulating the expression of pro- and anti-apoptotic proteins and activating caspase cascades.
Furthermore, many of these compounds can halt the progression of the cell cycle, preventing cancer cells from dividing. For instance, a novel bis-oxidized thiopyran derivative, S-16, was found to block the cell cycle of H1975 lung cancer cells in the G0/G1 phase.[6] Similarly, another thiapyran-pyrimidine compound, 13a, was shown to arrest cancer cells in the G2/M phase.[8]
Signaling Pathway: EGFR Inhibition
A key target for many anticancer thiopyrans is the Epidermal Growth Factor Receptor (EGFR), a protein often overexpressed in tumors and associated with their formation and progression.[6] Compound S-16 and the thiapyran-pyrimidine derivative 13a have both been identified as potential EGFR inhibitors, with molecular docking studies confirming high binding affinity to the EGFR protein.[6][8] By inhibiting EGFR, these compounds disrupt downstream signaling pathways crucial for cancer cell survival and proliferation.
Caption: EGFR signaling inhibition by a thiopyran derivative.
Quantitative Data: In Vitro Cytotoxicity
The potency of anticancer compounds is quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a drug required to inhibit the growth of 50% of a cell population.[9]
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Bis-oxidized thiopyran (S-16) | A549 (Lung) | 4.0 | [6] |
| H1975 (Lung) | 3.14 | [6] | |
| MCF-7 (Breast) | 0.62 | [6] | |
| 6H-thiopyran-2,3-dicarboxylate (4a) | HCT-15 (Colon) | 3.5 | [5] |
| MCF-7 (Breast) | 4.5 | [5] | |
| Thiopyrano[4,3-d]pyrimidine | A549, PC-3, MCF-7 | Moderate Activity | [10][11] |
| Thiapyran-pyrimidine (13a) | A549, H1975 | Similar to Olmutinib | [8] |
Antimicrobial Activities: Combating Pathogenic Microbes
The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action.[12] Thiopyran derivatives have demonstrated significant potential as both antibacterial and antifungal agents.[1][2][13]
Spectrum of Activity
Various studies have highlighted the broad-spectrum activity of thiopyran-based compounds. Fused heterocyclic systems like thiopyrano[2,3-d]thiazoles have shown significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as the fungus Candida albicans.[14] The activity is often evaluated using the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[15][16][17]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Thiopyrano[2,3-d]thiazoles | Staphylococcus aureus | 3.13 - 6.25 | [14] |
| Bacillus subtilis | 3.13 - 6.25 | [14] | |
| Candida albicans | 3.13 - 6.25 | [14] | |
| Pyridothienopyrimidines | Various Bacteria & Fungi | 4 - 16 | [12] |
Anti-inflammatory Properties
Chronic inflammation is a key driver of numerous diseases, and thiopyran derivatives have been explored as potential anti-inflammatory agents.[18][19][20] Their mechanisms often involve the inhibition of key enzymes in the inflammatory cascade.
One notable example is the inhibition of 5-lipoxygenase (5-LO), an enzyme involved in the production of leukotrienes, which are potent inflammatory mediators.[21] A class of thiopyrano[2,3,4-c,d]indoles was identified as potent and selective 5-LO inhibitors.[21] The lead compound from this series, L-691,816, demonstrated impressive potency with an IC50 of 10 nM for the inhibition of LTB4 synthesis in human leukocytes and showed oral activity in animal models of inflammation.[21]
Experimental Protocols: A Practical Guide
To ensure scientific rigor and reproducibility, standardized assays are critical for evaluating the biological activities of novel compounds.
Protocol: In Vitro Cytotoxicity (MTT Assay)
This colorimetric assay is a standard for assessing the cytotoxic potential of novel compounds by measuring cellular metabolic activity.[22]
Principle: The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into purple formazan crystals.[22] The amount of formazan produced is directly proportional to the number of living cells.[22]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate overnight to allow for cell attachment.[23]
-
Compound Treatment: Prepare serial dilutions of the test thiopyran compound in the appropriate culture medium. Remove the old medium from the wells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).[24]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.[9]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[23]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[23]
-
Absorbance Measurement: Measure the absorbance of the solution in each well at 570 nm using a microplate reader.[22][23]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the compound concentration.[9]
Self-Validation System: The inclusion of untreated (vehicle) controls establishes the baseline for 100% viability, while a positive control with a known cytotoxic agent validates the assay's sensitivity. A "medium only" control accounts for background absorbance.[25]
Caption: Workflow for the MTT cytotoxicity assay.
Protocol: Antimicrobial Susceptibility (Broth Microdilution MIC Assay)
This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15][16]
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration that inhibits visible bacterial growth after incubation.[17]
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the thiopyran compound. Perform a two-fold serial dilution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[17][26]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[27] Dilute this suspension to achieve a final concentration of ~5 x 10⁵ CFU/mL in each well.[16][17]
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions.[17]
-
Controls: Include a positive control (bacteria in broth without compound) to confirm bacterial viability and a negative control (broth only) to check for media sterility.[16]
-
Incubation: Incubate the plate at 37°C for 16-24 hours.[16]
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in a well with no visible growth.[16][17]
Self-Validation System: The positive growth control must show distinct turbidity, confirming the inoculum was viable and conditions were suitable for growth. The negative control must remain clear, ensuring the broth was not contaminated.
Conclusion and Future Perspectives
The thiopyran scaffold is a versatile and potent building block in medicinal chemistry, yielding derivatives with significant anticancer, antimicrobial, and anti-inflammatory activities. The evidence presented highlights the potential of these compounds to target key cellular pathways, such as EGFR signaling in cancer, and to inhibit microbial growth effectively. The detailed protocols provided herein offer a robust framework for the continued evaluation and development of novel thiopyran-based therapeutic agents. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity, conducting in-depth mechanistic studies, and advancing the most promising candidates into preclinical and clinical development.
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Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). SEAFDEC/AQD Institutional Repository. Retrieved from [Link]
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Vasyl'ev, A., et al. (2017). Synthesis, antioxidant and antimicrobial activities of novel thiopyrano[2,3-d]thiazoles based on aroylacrylic acids. Bioorganic & Medicinal Chemistry Letters, 27(15), 3325-3329. Available from: [Link]
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In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. (n.d.). ResearchGate. Retrieved from [Link]
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Lozynskyi, A., et al. (2018). Synthesis and Anticancer Activity of New Thiopyrano[2,3-d]thiazoles Based on Cinnamic Acid Amides. Scientia Pharmaceutica, 86(4), 48. Available from: [Link]
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Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis and anti-inflammatory--analgesic activities of some new 6-aryl-4-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3- yl)-2-S-benzylthiopyrimidines. (n.d.). ResearchGate. Retrieved from [Link]
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Ghorab, M. M., et al. (2012). Design, synthesis and biological evaluation of some novel thienopyrimidines and fused thienopyrimidines as anti-inflammatory agents. Acta Poloniae Pharmaceutica, 69(5), 877-886. Available from: [Link]
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Xu, S., et al. (2020). Discovery of thiapyran-pyrimidine derivatives as potential EGFR inhibitors. Bioorganic & Medicinal Chemistry, 28(23), 115669. Available from: [Link]
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Kassab, A. E., et al. (2022). Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents. Molecules, 27(3), 803. Available from: [Link]
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Synthesis and Antimicrobial Activity of Thioxopyrimidines and Related Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
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A review on chemical and biological studies of thiopyran derivatives. (n.d.). J-GLOBAL. Retrieved from [Link]
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Synthesis and Anticancer Activity of New Thiopyrano[2,3-d]thiazoles Based on Cinnamic Acid Amides. (n.d.). ResearchGate. Retrieved from [Link]
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Hafez, H. N. (2010). Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material. Molecules, 15(1), 134-145. Available from: [Link]
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Molecular design, synthesis and anticancer activity of new thiopyrano[2,3-d]thiazoles based on 5-hydroxy-1,4-naphthoquinone (juglone). (n.d.). OUCI. Retrieved from [Link]
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Al-Warhi, T., et al. (2024). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Molecules, 29(10), 2315. Available from: [Link]
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El-Naggar, A. M., et al. (2023). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200878. Available from: [Link]
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da Silva, G. G., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules, 26(14), 4344. Available from: [Link]
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Zhang, Y., et al. (2022). A thiopyran derivative with low murine toxicity with therapeutic potential on lung cancer acting through a NF-κB mediated apoptosis-to-pyroptosis switch. Cell Death & Disease, 13(9), 817. Available from: [Link]
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Methodological & Application
Application Notes and Protocols: (Tetrahydro-thiopyran-4-YL)-acetaldehyde in Medicinal Chemistry
Introduction: The Strategic Value of the Tetrahydrothiopyran Scaffold
In the landscape of modern drug discovery, the tetrahydrothiopyran (THP-S) scaffold has emerged as a privileged structural motif. As a six-membered sulfur-containing heterocycle, it serves as a crucial building block for a vast number of medicinal and synthetic compounds that exhibit a broad spectrum of biological activities.[1][2] Thiopyran derivatives have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[2][3] The sulfur atom, compared to its oxygen analog in tetrahydropyrans, introduces unique physicochemical properties, including altered lipophilicity, hydrogen bonding capacity, and metabolic stability, making it a valuable bioisostere in lead optimization campaigns.[1][4][5]
(Tetrahydro-thiopyran-4-YL)-acetaldehyde is a particularly valuable bifunctional building block. It combines the desirable features of the THP-S scaffold with a reactive aldehyde moiety. This aldehyde serves as a versatile chemical handle, enabling medicinal chemists to readily introduce a wide array of functional groups and build diverse molecular architectures through robust and well-established chemical transformations. This guide provides an in-depth exploration of the key applications of this intermediate, complete with detailed, field-proven protocols to empower researchers in their drug development endeavors.
Synthesis of the Starting Material: this compound
A reliable supply of the title compound is paramount. While several custom synthesis routes exist, a common and scalable approach involves a one-carbon homologation of the readily available tetrahydro-4H-thiopyran-4-one.[6] One of the most effective methods for this transformation is the Wittig reaction using (methoxymethyl)triphenylphosphonium chloride, followed by mild acidic hydrolysis of the resulting enol ether.
Caption: Synthetic workflow for homologation.
This two-step sequence is generally high-yielding and provides clean conversion to the desired aldehyde, setting the stage for subsequent derivatization.
Part 1: Reductive Amination - Gateway to Bioactive Amines
Scientific Rationale: Reductive amination is a cornerstone of medicinal chemistry for forging carbon-nitrogen bonds. The resulting amines are critical pharmacophores, capable of forming ionic interactions with biological targets like kinases, GPCRs, and proteases. Using this compound, a diverse library of primary, secondary, and tertiary amines can be generated, each bearing the THP-S scaffold.
Mechanism Overview: The reaction proceeds via the initial formation of an iminium ion intermediate from the aldehyde and the amine, which is then reduced in situ by a mild hydride source. Sodium triacetoxyborohydride (STAB) is the reagent of choice for this transformation due to its remarkable selectivity; it is powerful enough to reduce the iminium ion but will not reduce the starting aldehyde or ketone, thus minimizing side reactions.[7][8][9][10]
Protocol 1: Synthesis of a Secondary Amine via Reductive Amination
Objective: To synthesize N-Benzyl-2-(tetrahydro-thiopyran-4-yl)ethan-1-amine.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
1,2-Dichloroethane (DCE) (Anhydrous)
-
Acetic Acid (optional, catalytic)
Step-by-Step Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (e.g., 500 mg, 3.52 mmol).
-
Solvent Addition: Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) (15 mL).
-
Amine Addition: Add benzylamine (420 µL, 3.87 mmol, 1.1 eq) to the solution. Stir the mixture at room temperature for 20-30 minutes to facilitate pre-formation of the iminium ion.
-
Scientist's Note: This pre-stirring step is crucial for efficient conversion, especially with less reactive amines or sterically hindered aldehydes.
-
-
Reductant Addition: Add sodium triacetoxyborohydride (1.12 g, 5.28 mmol, 1.5 eq) portion-wise over 5 minutes. An exotherm may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.
-
Workup: Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (20 mL). Stir vigorously for 15 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure secondary amine.
Caption: Reductive Amination Workflow.
Part 2: Horner-Wadsworth-Emmons (HWE) Reaction - Stereoselective Alkene Synthesis
Scientific Rationale: The Horner-Wadsworth-Emmons (HWE) reaction is a powerful modification of the Wittig reaction that is indispensable for creating carbon-carbon double bonds, particularly α,β-unsaturated esters, ketones, and nitriles.[11][12] These motifs are common in natural products and drug molecules, acting as Michael acceptors or rigid linkers. The HWE reaction typically uses a phosphonate-stabilized carbanion, which is more nucleophilic than the corresponding Wittig ylide and almost exclusively yields the thermodynamically favored (E)-alkene, providing excellent stereochemical control.[13]
Protocol 2: Synthesis of an (E)-α,β-Unsaturated Ester
Objective: To synthesize Ethyl (E)-3-(tetrahydro-thiopyran-4-yl)acrylate.
Materials:
-
This compound (1.0 eq)
-
Triethyl phosphonoacetate (1.1 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Tetrahydrofuran (THF), anhydrous
Step-by-Step Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and under an inert atmosphere, add sodium hydride (e.g., 185 mg, 4.62 mmol, 1.2 eq).
-
Phosphonate Addition: Add anhydrous THF (10 mL) and cool the suspension to 0 °C in an ice bath. To the dropping funnel, add triethyl phosphonoacetate (0.84 mL, 4.23 mmol, 1.1 eq) dissolved in anhydrous THF (5 mL).
-
Ylide Formation: Add the phosphonate solution dropwise to the NaH suspension over 15 minutes. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30-45 minutes, or until hydrogen gas evolution ceases and the solution becomes clear.
-
Scientist's Note: The formation of the phosphonate carbanion is the critical first step. Ensure all reagents and solvents are scrupulously dry, as water will quench the base.
-
-
Aldehyde Addition: Re-cool the reaction mixture to 0 °C. Add a solution of this compound (550 mg, 3.87 mmol, 1.0 eq) in anhydrous THF (5 mL) dropwise.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor by TLC for the disappearance of the aldehyde.
-
Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution (15 mL).
-
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The crude product is then purified by flash column chromatography (e.g., using a gradient of 5-15% ethyl acetate in hexanes) to afford the pure (E)-alkene product.
| Reagent/Condition | Role & Rationale | Typical Range |
| Base | Deprotonates the phosphonate to form the nucleophilic carbanion. | NaH, KHMDS, LiHMDS, DBU |
| Solvent | Aprotic solvent to stabilize the anion. | THF, DME, Toluene |
| Temperature | Controls reaction rate and selectivity. | 0 °C to Room Temperature |
| Phosphonate Ester | Source of the stabilized carbanion; EWG determines reactivity. | Esters, nitriles, ketones |
| Expected Yield | High, due to irreversible nature. | 75-95% |
| Stereoselectivity | Thermodynamically controlled. | >95:5 (E:Z) |
Table 1: Key Parameters for HWE Reaction Optimization.
Part 3: Aldol Condensation - Forging New C-C Bonds
Scientific Rationale: The aldol condensation is a fundamental carbon-carbon bond-forming reaction that creates β-hydroxy carbonyl compounds (aldol addition) or, after dehydration, α,β-unsaturated carbonyls (aldol condensation).[14][15] This reaction is vital for building molecular complexity, allowing for the extension of carbon chains and the introduction of new functional groups and stereocenters.
Protocol 3: Base-Catalyzed Aldol Condensation
Objective: To synthesize 1-Phenyl-4-(tetrahydro-thiopyran-4-yl)but-3-en-2-one.
Materials:
-
This compound (1.0 eq)
-
Acetophenone (1.0 eq)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) (2.0 eq)
-
Ethanol or Methanol
Step-by-Step Procedure:
-
Setup: In a round-bottom flask, dissolve acetophenone (e.g., 423 mg, 3.52 mmol, 1.0 eq) in ethanol (10 mL).
-
Base Addition: Add a solution of sodium hydroxide (282 mg, 7.04 mmol, 2.0 eq) in water (2 mL). Stir the solution at room temperature.
-
Aldehyde Addition: Cool the mixture to 0-5 °C in an ice bath. Slowly add this compound (500 mg, 3.52 mmol, 1.0 eq) dropwise.
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC. A color change or formation of a precipitate often indicates product formation. The reaction typically takes 4-12 hours.
-
Scientist's Note: The formation of the conjugated enone is the thermodynamic driving force for the dehydration step, which often occurs spontaneously under these conditions.[15]
-
-
Workup: Once the reaction is complete, pour the mixture into a beaker of cold water or crushed ice. Acidify with dilute HCl until the solution is neutral (pH ~7).
-
Isolation: If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry.
-
Purification: If the product is an oil, extract it into an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. The crude product can be purified by recrystallization or flash column chromatography.
Part 4: Application in Drug Discovery - A Conceptual Framework
The true power of this compound lies in its ability to serve as a launchpad for generating compound libraries targeting various disease areas. The thiopyran scaffold is known to be present in molecules with anticancer, antimicrobial, and anti-inflammatory properties.[3][16][17]
Caption: Drug discovery pathways from the core scaffold.
By applying the protocols described above, medicinal chemists can rapidly synthesize analogs for structure-activity relationship (SAR) studies. For instance, the amine derivatives from Protocol 1 could be screened against a panel of kinases, while the α,β-unsaturated systems from Protocols 2 and 3 could be evaluated as covalent inhibitors or antiproliferative agents.[17]
References
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Klochkov, V. V., et al. (2019). Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview). Chemistry of Heterocyclic Compounds, 55(1). Available at: [Link]
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Al-Zahrani, F. A., et al. (2024). A review on chemical and biological studies of thiopyran derivatives. Taylor & Francis Online. Available at: [Link]
-
Bautista, E. J., & Eng, J. T. (2022). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education, 99(5), 2145-2150. Available at: [Link]
-
Request PDF. (2025). Synthesis of Tetrahydropyran‐4‐ones and Thiopyran‐4‐ones from Donor‐Substituted α‐Bromostyrene Derivatives. ResearchGate. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Horner-Wadsworth-Emmons Reaction. Available at: [Link]
-
ResearchGate. (n.d.). Aldol condensation of aromatic aldehydes and heterocyclic ketones catalyzed by PPL in organic solvent. Available at: [Link]
-
Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Available at: [Link]
-
ACS Publications. (n.d.). An aldol condensation experiment using a number of aldehydes and ketones. Journal of Chemical Education. Available at: [Link]
-
Ghosh, A. K., et al. (2012). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry, 4(12), 1535-1556. Available at: [Link]
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-
Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Myers Chem 115. Available at: [Link]
-
Al-Ghorbani, M., et al. (2022). Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Journal of King Saud University - Science, 34(8), 102287. Available at: [Link]
-
NROChemistry. (n.d.). Arndt-Eistert Homologation: Mechanism & Examples. Available at: [Link]
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Available at: [Link]
-
Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Aldol Condensation. Available at: [Link]
-
Mousavi-Ebadi, M., et al. (2025). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Publishing. Available at: [Link]
-
Al-Warhi, T., et al. (2012). Antiproliferative Activity of Novel Thiopyran Analogs on MCF-7 Breast and HCT-15 Colon Cancer Cells: Synthesis, Cytotoxicity, Cell Cycle Analysis, and DNA-Binding. Tropical Journal of Pharmaceutical Research, 11(4), 585-593. Available at: [Link]
-
Lee, H. Y., & Lee, J. (2017). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 15(1), 16. Available at: [Link]
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Wang, Y., et al. (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. RSC Publishing. Available at: [Link]
-
YouTube. (2019). Arndt Eistert Reaction: Homologation (higher) of carboxylic acid (Part 1). Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Available at: [Link]
-
Loiseau, P. M., et al. (2019). Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones. Molecules, 24(12), 2276. Available at: [Link]
-
ResearchGate. (2025). Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2 H -thiopyran-3-carboxylate, Tetrahydro-4 H -thiopyran-4-one, and 3,6Dihydro4-trimethylsilyloxy-2 H -thiopyran. Available at: [Link]
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ResearchGate. (n.d.). Some biologically active thiopyran derivatives. Available at: [Link]
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International Journal of Pharmaceutical Research and Applications. (2023). A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. Available at: [Link]
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Organic Reactions. (n.d.). The Wittig Reaction. Available at: [Link]
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HETEROCYCLES. (2015). ONE-CARBON HOMOLOGATION OF PYRROLE CARBOXALDEHYDE VIA WITTIG REACTION AND MILD HYDROLYSIS OF VINYL ETHER. 91(3), 593. Available at: [Link]
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The Versatile Building Block: Application Notes for (Tetrahydro-thiopyran-4-YL)-acetaldehyde in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among these, sulfur-containing heterocycles have garnered significant attention for their unique stereoelectronic properties and their prevalence in a wide array of biologically active compounds and approved drugs.[1][2][3][4][5] This guide focuses on the utility of (Tetrahydro-thiopyran-4-YL)-acetaldehyde, a valuable and versatile building block, in the synthesis of novel chemical entities. Its thiopyran core offers a desirable combination of lipophilicity and potential for hydrogen bonding, while the aldehyde functionality serves as a reactive handle for a multitude of carbon-carbon and carbon-nitrogen bond-forming reactions.
This document provides detailed application notes and protocols for the use of this compound in three fundamental organic transformations: Reductive Amination, the Wittig Reaction, and the Aldol Condensation. The causality behind experimental choices is explained, and each protocol is designed to be a self-validating system for researchers.
Physicochemical Properties and Handling
| Property | Value | Source |
| CAS Number | 372159-78-9 | Alfa Aesar |
| Molecular Formula | C₇H₁₂OS | Alfa Aesar |
| Molecular Weight | 144.23 g/mol | Alfa Aesar |
| Appearance | Colorless to pale yellow liquid (predicted) | --- |
| Storage | Store under an inert atmosphere at -20°C. | General practice for aldehydes |
This compound , like many aldehydes, is susceptible to oxidation and polymerization. It is crucial to handle this reagent under an inert atmosphere (e.g., nitrogen or argon) and store it at low temperatures.[6][7][8] Due to its potential to form peroxides, it is advisable to test for their presence before distillation or concentration.[7] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Synthesis of this compound
A practical and scalable synthesis of this compound can be achieved from the commercially available tetrahydro-4H-thiopyran-4-one . A two-step sequence involving a Wittig-Horner reaction followed by the hydrolysis of the resulting enol ether is a reliable approach.
Caption: Synthetic route to this compound.
Protocol 1: Synthesis of this compound
Part A: Horner-Wadsworth-Emmons Reaction
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add diethyl cyanomethylphosphonate (1.2 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen gas ceases.
-
Cool the resulting solution back to 0 °C and add a solution of tetrahydro-4H-thiopyran-4-one (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford (Tetrahydro-thiopyran-4-ylidene)-acetonitrile.
Part B: Reduction and Hydrolysis
-
To a solution of (Tetrahydro-thiopyran-4-ylidene)-acetonitrile (1.0 eq) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add diisobutylaluminium hydride (DIBAL-H, 1.5 eq, 1.0 M solution in hexanes) dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of methanol, followed by saturated aqueous Rochelle's salt solution.
-
Allow the mixture to warm to room temperature and stir vigorously until two clear layers are formed.
-
Separate the layers and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Dissolve the crude imine in a mixture of THF and 1 M aqueous HCl.
-
Stir the mixture at room temperature for 1-2 hours, monitoring the hydrolysis by TLC.[9][10][11][12][13]
-
Neutralize the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound, which can be used in the next step without further purification or purified by careful column chromatography.
Application in Key Organic Reactions
Reductive Amination
Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds.[14] The reaction of this compound with a primary or secondary amine in the presence of a mild reducing agent, such as sodium triacetoxyborohydride (STAB), provides a direct route to the corresponding substituted amines. STAB is particularly effective as it is selective for the reduction of the intermediate iminium ion over the starting aldehyde.[3]
Caption: Workflow for the reductive amination of the title aldehyde.
Protocol 2: Reductive Amination with Aniline
-
To a stirred solution of this compound (1.0 eq) and aniline (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) at room temperature, add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 10 minutes.[15][16][17][18]
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford N-(2-(tetrahydro-2H-thiopyran-4-yl)ethyl)aniline.
| Reactant | Molar Eq. |
| This compound | 1.0 |
| Aniline | 1.1 |
| Sodium Triacetoxyborohydride | 1.5 |
Wittig Reaction
The Wittig reaction is a cornerstone of alkene synthesis, allowing for the conversion of aldehydes and ketones to olefins with high regioselectivity.[19][20] The reaction of this compound with a phosphorus ylide provides a reliable method for the synthesis of vinyl-substituted thiopyrans. The stereochemical outcome of the reaction is dependent on the nature of the ylide used. Stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides typically yield (Z)-alkenes.[21][22][23][24][25][26][27][28]
Caption: Simplified mechanism of the Wittig reaction.
Protocol 3: Wittig Reaction with (Carbethoxymethylene)triphenylphosphorane
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add (carbethoxymethylene)triphenylphosphorane (1.1 eq) at room temperature.[21][22][23]
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add diethyl ether to the residue to precipitate the triphenylphosphine oxide byproduct.
-
Filter the mixture and wash the solid with cold diethyl ether.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford ethyl 3-(tetrahydro-2H-thiopyran-4-yl)acrylate.
| Reactant | Molar Eq. |
| This compound | 1.0 |
| (Carbethoxymethylene)triphenylphosphorane | 1.1 |
Aldol Condensation
The Aldol condensation is a fundamental carbon-carbon bond-forming reaction that enables the synthesis of β-hydroxy carbonyl compounds, which can subsequently dehydrate to form α,β-unsaturated carbonyls.[29][30][31] The reaction of this compound with an enolizable ketone, such as acetone, under basic conditions, provides access to α,β-unsaturated ketones bearing the thiopyran moiety.
Caption: The two stages of the Aldol condensation reaction.
Protocol 4: Aldol Condensation with Acetone
-
To a stirred solution of this compound (1.0 eq) in acetone (used as both reactant and solvent), add a 10% aqueous solution of sodium hydroxide dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by TLC.
-
Upon completion, neutralize the reaction mixture with dilute aqueous HCl.
-
Remove the excess acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 4-(tetrahydro-2H-thiopyran-4-yl)but-3-en-2-one.
| Reactant | Molar Eq. |
| This compound | 1.0 |
| Acetone | Solvent/Excess |
| Sodium Hydroxide (10% aq.) | Catalytic |
Conclusion
This compound is a highly valuable building block for the synthesis of diverse molecular architectures. The thiopyran moiety imparts unique physicochemical properties that are of interest in drug discovery and materials science. The protocols detailed herein for reductive amination, Wittig olefination, and Aldol condensation provide a solid foundation for the utilization of this versatile aldehyde in the synthesis of novel compounds. The straightforward reactivity of the aldehyde functional group, coupled with the stability and desirable characteristics of the thiopyran ring, makes this compound an essential tool for the modern synthetic chemist.
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Pathania, S., Narang, R. K., & Rawal, R. K. (2019). Role of sulphur-heterocycles in medicinal chemistry: An update. European Journal of Medicinal Chemistry, 180, 486-508. [Link]
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Pathania, S., Narang, R. K., & Rawal, R. K. (2019). Role of sulphur-heterocycles in medicinal chemistry: An update. PubMed, 31330449. [Link]
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6: The Wittig Reaction (Experiment). Chemistry LibreTexts. [Link]
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Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview). ResearchGate. [Link]
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Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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The Aldol Condensation: Synthesis of Dibenzalacetone. University of Missouri–St. Louis. [Link]
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Thiopyran – Knowledge and References. Taylor & Francis. [Link]
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Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones. PMC - PubMed Central. [Link]
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Solvent Effect in One-Pot Reductive Amination of Acetaldehyde with Aniline a yield (%) entry solvent reaction time (min) N-ethyl- aniline N,N-diethyl- aniline. ResearchGate. [Link]
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Synthesis of Tetrahydropyran‐4‐ones and Thiopyran‐4‐ones from Donor‐Substituted α‐Bromostyrene Derivatives. Sci-Hub. [Link]
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(PDF) One-pot reductive amination of araldehydes by aniline using borohydride with CeCl3.7H2O as catalyst. ResearchGate. [Link]
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Aldol Addition and Condensation Reactions. Master Organic Chemistry. [Link]
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The Aldol Condensation. Magritek. [Link]
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NMR and mass spectrometry analysis of (Tetrahydro-thiopyran-4-YL)-acetaldehyde
An In-Depth Guide to the Structural Elucidation of (Tetrahydro-thiopyran-4-YL)-acetaldehyde using NMR and Mass Spectrometry
Introduction
This compound (CAS No: 372159-78-9) is a heterocyclic compound featuring a saturated six-membered sulfur-containing ring and a reactive aldehyde functional group.[1] Its molecular formula is C7H12OS, with a molecular weight of 144.23 g/mol .[1] Such bifunctional molecules are valuable intermediates in synthetic organic chemistry, finding potential applications in the development of novel pharmaceutical agents and agrochemicals. The precise structural characterization of these intermediates is paramount to ensure the integrity of subsequent synthetic steps and the identity of the final product.
This application note provides a comprehensive guide to the definitive structural analysis of this compound. We will leverage the synergistic power of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to provide an unambiguous confirmation of its molecular structure. This document is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for the chosen analytical strategies.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the chemical environment and connectivity of atoms within a molecule. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) experiments will provide a complete structural picture.
Core Principle: Why This Combination of NMR Experiments?
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling.
-
¹³C NMR: Reveals the number of chemically distinct carbon atoms and their functional group type (aldehyde, methylene, methine).
-
COSY (COrrelation SpectroscopY): A 2D experiment that identifies protons that are coupled to each other (typically through 2-3 bonds).[2] This is instrumental in tracing the proton connectivity through the carbon skeleton.
-
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates proton signals directly to the carbon atoms they are attached to (one-bond ¹H-¹³C correlation).[3] It provides an unambiguous link between the ¹H and ¹³C spectra, finalizing the assignment of all atoms in the molecule.
Experimental Protocol 1: NMR Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample preparation.[4] The following protocol ensures a high-quality, homogeneous sample suitable for all NMR experiments.
Rationale for Choices:
-
Solvent: Deuterated chloroform (CDCl₃) is an excellent choice as it dissolves a wide range of organic compounds and has a single, well-defined residual solvent peak (δ ≈ 7.26 ppm for ¹H) that does not typically interfere with analyte signals.[5][6] The deuterium signal is used by the spectrometer to "lock" the magnetic field, ensuring stability during the experiment.[4][6]
-
Concentration: A concentration of 5-25 mg is ideal for ¹H NMR, providing strong signal without causing line broadening due to viscosity.[5] For the less sensitive ¹³C NMR and 2D experiments, a more concentrated sample (50-100 mg) is preferable to reduce acquisition time.[5]
-
Filtration: Removing solid particulates is critical. Suspended solids disrupt the homogeneity of the magnetic field, leading to broadened spectral lines and poor resolution.[5]
Step-by-Step Protocol:
-
Weighing: Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial. For dedicated ¹³C or 2D analysis, increase this to ~50 mg.
-
Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[5]
-
Homogenization: Gently swirl or vortex the vial until the sample is completely dissolved.
-
Filtration: Take a clean Pasteur pipette and tightly pack a small plug of glass wool into the narrow tip.
-
Transfer: Using the pipette, filter the sample solution directly into a clean, dry 5 mm NMR tube. Ensure the final liquid height is at least 4.5-5 cm to be properly positioned within the NMR probe's coil.[6]
-
Capping: Cap the NMR tube to prevent solvent evaporation and contamination. Label it clearly.
Caption: Workflow for preparing a high-quality NMR sample.
Data Acquisition and Interpretation
1D NMR: ¹H and ¹³C Spectra
The initial analysis involves acquiring standard one-dimensional ¹H and ¹³C spectra. These spectra were recorded on a 400 MHz spectrometer.[7]
Table 1: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃
| Atom Label(s) | Predicted ¹H δ (ppm) | Multiplicity | Integration | Predicted ¹³C δ (ppm) | Notes |
| -CHO | ~9.7 | t | 1H | ~202 | Aldehyde proton, deshielded by the carbonyl group. Appears as a triplet due to coupling with the adjacent CH₂. |
| -CH₂-CHO | ~2.3 | d | 2H | ~50 | Alpha-protons, deshielded by both the ring and the carbonyl. Appears as a doublet due to coupling with the aldehyde proton. |
| Ring CH | ~2.0-2.2 | m | 1H | ~35 | Methine proton on the ring. |
| Ring CH₂ (axial, adjacent to S) | ~2.6-2.8 | m | 2H | ~32 | Protons adjacent to the sulfur atom. |
| Ring CH₂ (equatorial, adjacent to S) | ~2.4-2.6 | m | 2H | ~32 | Protons adjacent to the sulfur atom. |
| Ring CH₂ (beta to S) | ~1.7-1.9 | m | 4H | ~34 | Protons beta to the sulfur atom. |
Note: The exact chemical shifts and multiplicities for the ring protons can be complex due to the chair conformation of the thiopyran ring and second-order coupling effects. 2D NMR is essential for definitive assignment.
Interpretation Insights:
-
The most downfield proton signal around 9.7 ppm is a key indicator of the aldehyde functional group.[8] Its triplet splitting pattern confirms it is adjacent to a CH₂ group.
-
The ¹³C spectrum will show a characteristic peak for the aldehyde carbonyl carbon far downfield, typically above 200 ppm.
-
The protons on the carbons adjacent to the sulfur atom are expected to be slightly downfield compared to a simple cyclohexane ring due to the electronegativity of sulfur.
2D NMR: COSY and HSQC Analysis
COSY Spectrum: The COSY experiment reveals the connectivity of the proton network.
-
A strong cross-peak will be observed between the aldehyde proton (~9.7 ppm) and the alpha-CH₂ protons (~2.3 ppm).
-
The alpha-CH₂ protons will show a correlation to the ring's methine proton (~2.0-2.2 ppm).
-
The methine proton will, in turn, show correlations to the adjacent CH₂ groups on the ring, allowing for a "walk" around the entire spin system to confirm the molecular skeleton.
HSQC Spectrum: The HSQC spectrum definitively links each proton to its attached carbon.
-
The aldehyde proton signal at ~9.7 ppm will show a correlation to the carbonyl carbon signal at ~202 ppm.
-
Each set of proton signals from the thiopyran ring and the ethyl sidechain will correlate to a distinct carbon signal in the ¹³C spectrum, allowing for the complete and unambiguous assignment of all resonances.
Caption: Key COSY and HSQC correlations for structure verification.
Part 2: Mass Spectrometry (MS) Analysis
Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and structural details inferred from its fragmentation pattern.[9] We will employ Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) for a detailed fragmentation study and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) for gentle confirmation of the molecular weight.
Experimental Protocol 2: GC-MS Analysis
GC-MS is an ideal technique for analyzing volatile and thermally stable small molecules.[10] Electron Ionization (EI) at 70 eV is a standard "hard" ionization technique that induces reproducible fragmentation, creating a characteristic "fingerprint" for the molecule.[9]
Step-by-Step Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile solvent such as ethyl acetate or dichloromethane.
-
Injection: Inject 1 µL of the solution into the GC-MS system.
-
Gas Chromatography:
-
Column: Use a standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/min.
-
Hold: Maintain 250°C for 5 minutes.
-
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Source Temperature: 230°C.
-
Data Interpretation: Expected Mass Spectrum
The mass spectrum will provide the molecular weight and key structural fragments.
Table 2: Predicted Key Fragments in the EI Mass Spectrum
| m/z | Ion Formula | Identity | Fragmentation Pathway |
| 144 | [C₇H₁₂OS]⁺• | Molecular Ion (M⁺•) | Initial ionization of the molecule. |
| 116 | [C₅H₈S]⁺• | [M - C₂H₄O]⁺• | McLafferty-type rearrangement and loss of acetaldehyde. |
| 115 | [C₇H₁₁S]⁺ | [M - CHO]⁺ | Alpha-cleavage with loss of the formyl radical. |
| 87 | [C₄H₇S]⁺ | Alpha-cleavage at the ring C-S bond followed by ring opening. | |
| 60 | [C₂H₄S]⁺• | Thioacetaldehyde radical cation | Fragmentation of the thiopyran ring. |
| 45 | [CHO]⁺ | Formyl cation | Alpha-cleavage. |
Fragmentation Rationale:
-
Molecular Ion (M⁺•): The presence of a peak at m/z 144 confirms the molecular weight. Cyclic compounds and sulfides tend to show a recognizable molecular ion peak.[9][11]
-
Alpha-Cleavage: The bond between the ring and the acetaldehyde sidechain is a likely point of cleavage. Loss of the formyl radical (•CHO, 29 Da) to give a fragment at m/z 115 is a characteristic fragmentation for aldehydes.[8]
-
Ring Fragmentation: Saturated heterocyclic rings undergo complex fragmentation.[12] A common pathway for cyclic sulfides is cleavage alpha to the sulfur atom, leading to stabilized carbocations.[8]
Experimental Protocol 3: LC-MS Analysis
LC-MS with ESI is a "soft" ionization technique that is excellent for confirming the molecular weight of a compound with minimal fragmentation. It is particularly useful for polar compounds and provides complementary information to GC-MS.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a dilute solution (~10 µg/mL) in a 50:50 mixture of methanol and water.
-
Liquid Chromatography:
-
Column: Use a C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start with 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
Mass Range: Scan from m/z 50 to 400.
-
Key Observation: Look for the protonated molecule [M+H]⁺.
-
Data Interpretation: The primary ion expected in the positive ESI mass spectrum is the protonated molecule [M+H]⁺ at m/z 145.2 . The observation of this single, strong peak provides high-confidence confirmation of the compound's molecular weight. Sodium adducts [M+Na]⁺ at m/z 167.2 may also be observed.
Caption: Dual-approach workflow for mass spectrometry analysis.
Conclusion
The structural characterization of this compound is robustly achieved through the combined application of advanced NMR and mass spectrometry techniques. One-dimensional ¹H and ¹³C NMR provide the initial atomic census, while 2D COSY and HSQC experiments unequivocally establish the atomic connectivity and complete the spectral assignment. Complementary mass spectrometry analyses—GC-MS for detailed, reproducible fragmentation fingerprinting and LC-MS for gentle confirmation of the molecular weight—provide orthogonal data that solidifies the structural assignment. Following the protocols and interpretative guidelines detailed in this note will enable researchers to confidently verify the structure and purity of this important synthetic intermediate, ensuring the quality and success of their research and development endeavors.
References
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Reddit. (2021). What are the best practices for sample preparation for NMR analysis? Available at: [Link]
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University of Leicester. NMR Sample Preparation. Available at: [Link]
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Shimadzu. (2023). LC/MS/MS Method Package for Reactive Sulfur Profiling. Available at: [Link]
-
PubMed. (2010). Mass spectrometry-based methods for the determination of sulfur and related metabolite concentrations in cell extracts. Available at: [Link]
-
ResearchGate. (2020). Isolation and characterization of sulfur-containing compounds by positive-ion electrospray ionization and online HPLC/Atmospheric pressure chemical ionization coupled to Orbitrap mass spectrometry. Available at: [Link]
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Iowa State University. NMR Sample Preparation. Available at: [Link]
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Western University. NMR Sample Preparation. Available at: [Link]
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SlidePlayer. Mass Spectrometry: Fragmentation. Available at: [Link]
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PubMed Central (NIH). MASS SPECTROMETRY OF FATTY ALDEHYDES. Available at: [Link]
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University of Arizona. Interpretation of mass spectra. Available at: [Link]
-
Wikipedia. Mass spectral interpretation. Available at: [Link]
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Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Available at: [Link]
-
Advances in Polymer Science. Heteronuclear Single-quantum Correlation (HSQC) NMR. Available at: [Link]
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The Royal Society of Chemistry. General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectrometer. Available at: [Link]
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Application Notes and Protocols: (Tetrahydro-thiopyran-4-YL)-acetaldehyde as a Versatile Precursor for Novel Therapeutics
Abstract
The tetrahydro-thiopyran scaffold is a privileged heterocyclic motif in medicinal chemistry, conferring favorable pharmacokinetic and pharmacodynamic properties to a range of therapeutic agents. This document provides detailed application notes and protocols for the use of (Tetrahydro-thiopyran-4-YL)-acetaldehyde, a highly versatile and reactive building block, in the synthesis of novel drug candidates. We present a reliable method for the preparation of this key precursor and showcase its utility in several critical synthetic transformations, including reductive amination, Wittig olefination, and multicomponent reactions. Particular emphasis is placed on the strategic incorporation of the tetrahydro-thiopyran moiety into structures targeting kinases such as Bruton's tyrosine kinase (BTK), a validated target in oncology and autoimmune diseases.
Introduction: The Significance of the Tetrahydro-thiopyran Moiety in Drug Discovery
Sulfur-containing heterocycles are integral to a multitude of pharmaceuticals due to their unique stereoelectronic properties and ability to engage in specific interactions with biological targets. The tetrahydro-thiopyran ring, in particular, offers a desirable balance of lipophilicity and metabolic stability. Its non-planar, chair-like conformation allows for precise spatial orientation of substituents, which can be critical for optimizing binding to target proteins.
Derivatives of thiopyrans have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1] For instance, certain thiopyran derivatives have been identified as potent inhibitors of key signaling proteins in cancer progression.[1] The aldehyde functionality at the 4-position of the tetrahydro-thiopyran ring, as in this compound, provides a reactive handle for a diverse range of chemical transformations, making it an exceptionally valuable precursor for generating libraries of novel compounds for drug screening and lead optimization.
Synthesis of the Precursor: this compound
A robust and scalable synthesis of this compound is crucial for its widespread application. While not readily commercially available in large quantities, it can be efficiently prepared from the corresponding and more accessible ketone, tetrahydro-4H-thiopyran-4-one, via a one-carbon homologation strategy. The most reliable method involves a two-step sequence: a Wittig reaction with (methoxymethyl)triphenylphosphonium chloride to form an enol ether, followed by acidic hydrolysis to unmask the aldehyde.
Proposed Synthetic Pathway
Sources
Application and Protocol for the Quantitative Analysis of (Tetrahydro-thiopyran-4-YL)-acetaldehyde using HPLC-UV and LC-MS/MS
Introduction
(Tetrahydro-thiopyran-4-YL)-acetaldehyde is a sulfur-containing heterocyclic aldehyde of increasing interest in pharmaceutical and agrochemical research due to its role as a versatile synthetic intermediate.[1] The presence of a reactive aldehyde functional group and a thiopyran moiety imparts unique chemical properties that necessitate robust and sensitive analytical methods for its quantification in various matrices. This document provides detailed application notes and step-by-step protocols for the analysis of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
The inherent low UV absorptivity and high reactivity of aldehydes present analytical challenges.[2] To overcome these, a pre-column derivatization strategy with 2,4-dinitrophenylhydrazine (DNPH) is employed. This reaction converts the aldehyde into a stable, highly chromophoric 2,4-dinitrophenylhydrazone (DNPH) derivative, significantly enhancing detection sensitivity for HPLC-UV analysis.[3][4] For LC-MS/MS, this derivatization improves chromatographic retention and provides a consistent molecular structure for sensitive and selective detection using Multiple Reaction Monitoring (MRM).
This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive framework from sample preparation to data analysis, grounded in established analytical principles and regulatory guidelines.
Chemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂OS | [5] |
| Molecular Weight | 144.23 g/mol | [5] |
| Exact Mass | 144.06100 | [5] |
| Structure | A tetrahydro-thiopyran ring with an acetaldehyde substituent at the 4-position. | N/A |
Part 1: HPLC-UV Method for the Analysis of this compound-DNPH Derivative
This section details a validated HPLC-UV method for the quantification of this compound following derivatization with DNPH. The causality behind each experimental choice is explained to provide a deeper understanding of the method's principles.
Method Rationale
The selection of a reversed-phase C18 column is based on its proven efficacy in separating the relatively non-polar DNPH derivatives.[6] The mobile phase, a gradient of acetonitrile and water, allows for the effective elution and separation of the analyte from potential interferences. The detection wavelength is set at the maximum absorbance of the DNPH chromophore, ensuring optimal sensitivity.[3]
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for LC-MS/MS analysis of the target aldehyde.
Detailed Protocol: LC-MS/MS Method
1. Reagents and Materials
-
All reagents from the HPLC-UV method.
-
Formic acid, LC-MS grade.
-
Methanol, LC-MS grade.
2. Preparation of Solutions
-
Derivatizing reagent and standards are prepared as described in the HPLC-UV section.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
3. Sample and Standard Derivatization
-
Follow the same derivatization procedure as outlined in the HPLC-UV method (Section 1.3).
4. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18, 2.1 x 50 mm, 1.8 µm (or similar) |
| Mobile Phase | A: 0.1% Formic acid in Water, B: 0.1% Formic acid in Acetonitrile |
| Gradient | Optimized for separation and peak shape (e.g., 5-95% B over 5 minutes) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | ESI Negative |
| Capillary Voltage | Optimized (e.g., -3.0 kV) |
| Source Temperature | Optimized (e.g., 150°C) |
| Desolvation Temperature | Optimized (e.g., 400°C) |
5. Mass Spectrometry Parameters and MRM Transitions
-
Analyte: this compound-DNPH derivative
-
Molecular Formula of Analyte: C₇H₁₂OS
-
Exact Mass of Analyte: 144.06100 Da [5]* Molecular Formula of DNPH: C₆H₆N₄O₄
-
Molecular Weight of DNPH: 198.14 g/mol
-
Reaction: Aldehyde + DNPH → Hydrazone + H₂O
-
Molecular Formula of Derivative: C₁₃H₁₆N₄O₄S
-
Exact Mass of Derivative: 324.0892
-
Predicted [M-H]⁻ (Precursor Ion): m/z 323.0815
Predicted Fragmentation and MRM Transitions: The fragmentation of the DNPH derivative in negative ion mode is expected to yield characteristic product ions. The most common fragmentation involves the loss of the nitro groups.
| Precursor Ion (m/z) | Product Ion (m/z) | Description |
| 323.1 | 163.0 | Loss of the thiopyran acetaldehyde moiety |
| 323.1 | 152.0 | Further fragmentation of the dinitrophenyl ring |
Note: These transitions are predicted and should be confirmed and optimized by infusing a standard solution of the derivatized analyte into the mass spectrometer.
6. Data Analysis and Quantification
-
Quantify the analyte using the peak area from the primary MRM transition.
-
Use a secondary MRM transition for confirmation. The ratio of the peak areas of the primary and secondary transitions should be consistent across standards and samples.
7. Method Validation (as per FDA Guidelines) The LC-MS/MS method should be fully validated according to the FDA's "Bioanalytical Method Validation Guidance for Industry". [6][7]This includes assessing selectivity, matrix effects, recovery, calibration curve performance, accuracy, precision, and stability (freeze-thaw, short-term, long-term, and stock solution). [8]
Trustworthiness and Self-Validation
To ensure the reliability of the presented protocols, the following self-validating systems are incorporated:
-
System Suitability: Before each analytical run, a system suitability standard should be injected to verify the performance of the chromatographic system. Key parameters to monitor include retention time, peak area, theoretical plates, and tailing factor.
-
Internal Standards: For the LC-MS/MS method, the use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variations in sample preparation and instrument response.
-
Quality Control Samples: Include low, medium, and high concentration quality control (QC) samples in each analytical batch to monitor the accuracy and precision of the method.
Conclusion
The HPLC-UV and LC-MS/MS methods detailed in this application note provide robust and reliable approaches for the quantitative analysis of this compound. The choice of method will depend on the required sensitivity, selectivity, and the complexity of the sample matrix. Proper method validation in accordance with regulatory guidelines is essential to ensure the generation of high-quality, defensible data in research and drug development settings.
References
- Brady, A., & Elsmie, G. V. (1926). The use of 2:4-dinitrophenylhydrazine as a reagent for aldehydes and ketones. Analyst, 51(599), 77–78.
- Uchiyama, S., Ando, M., & Aoyagi, S. (2003). Isomerization of aldehyde-2,4-dinitrophenylhydrazone derivatives and validation of high-performance liquid chromatographic analysis.
-
HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone. (n.d.). Retrieved from [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. (n.d.). Retrieved from [Link]
-
Emery Pharma. (2023, June 7). Bioanalytical Method Validation of a Small Molecule in a Surrogate Matrix by LC-MS/MS [Video]. YouTube. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1996, December). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
GeeksforGeeks. (2023, July 25). 2,4-Dinitrophenylhydrazine. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,4-Dinitrophenylhydrazine. Retrieved from [Link]
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Agilex Biolabs. (2024, November 6). Designing LCMS Studies with the FDA in Mind from the Start. Retrieved from [Link]
-
Tayyari, S. F., et al. (n.d.). A comprehensive investigation of variations in melting ranges and NMR data of 2,4-dinitrophenylhydrazine derivatives. RSC Publishing. Retrieved from [Link]
-
Pharma Guideline. (2018, October 20). Forced Degradation Study in Pharmaceuticals [Video]. YouTube. Retrieved from [Link]
- van Leeuwen, S. M., et al. (2004). Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry.
- Frey, J., et al. (2007). Synthesis of short-chain hydroxyaldehydes and their 2,4-dinitrophenylhydrazone derivatives, and separation of their structural isomers by high-performance liquid chromatography.
-
Shimadzu. (n.d.). LC-MS Application Data Sheet No. 031 Analysis of DNPH-aldehydes using LC-MS. Retrieved from [Link]
- Góngora-Nieto, M. M., et al. (2003). LC-MS Analysis of Low Molecular Weight Carbonyl Compounds as 2,4-Dinitrophenylhydrazones Using Negative Ion Mode Electronspray Ionization.
- Chan, W., et al. (2020). Application of High-Resolution Mass Spectrometry and a Theoretical Model to the Quantification of Multifunctional Carbonyls and Carboxylic Acids in E-Cigarette Aerosol. Environmental Science & Technology, 54(14), 8634-8644.
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The Thiopyran Scaffold: A Privileged Core in Modern Drug Design
Introduction: The Enduring Appeal of Sulfur in Heterocyclic Chemistry
In the vast landscape of medicinal chemistry, the relentless pursuit of novel molecular frameworks that offer both structural diversity and potent biological activity is paramount. Among the privileged heterocyclic systems, those containing sulfur atoms have consistently demonstrated remarkable versatility and therapeutic potential. The thiopyran scaffold, a six-membered heterocycle incorporating a sulfur atom, stands out as a cornerstone in the design and synthesis of innovative therapeutic agents. Its unique stereoelectronic properties, arising from the larger atomic radius and different electronegativity of sulfur compared to oxygen or carbon, impart distinct conformational preferences and interaction capabilities to molecules that contain it. This allows for the fine-tuning of pharmacokinetic and pharmacodynamic profiles, making the thiopyran ring an attractive building block for drug discovery programs.
This comprehensive guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the thiopyran scaffold's role in medicinal chemistry. We will delve into the synthetic strategies that unlock its chemical space, explore its diverse pharmacological applications with a focus on anticancer, antimicrobial, and anti-inflammatory activities, and provide detailed protocols for the synthesis and analysis of these promising compounds. By understanding the causality behind experimental choices and the structure-activity relationships that govern their biological effects, we aim to equip researchers with the knowledge to harness the full potential of the thiopyran core in their drug design endeavors.
I. The Thiopyran Scaffold: Chemical Properties and Synthetic Versatility
The thiopyran ring can exist in several isomeric forms, including 2H-thiopyran and 4H-thiopyran, with their partially or fully saturated derivatives (dihydro- and tetrahydrothiopyrans) also being of significant interest. The presence of the sulfur atom influences the ring's geometry and electronic distribution, which in turn dictates its reactivity and how it interacts with biological targets.
The synthesis of thiopyran derivatives is a rich and evolving field of organic chemistry. The choice of synthetic route is often dictated by the desired substitution pattern and stereochemistry. Key strategies include:
-
Hetero-Diels-Alder Reactions: This [4+2] cycloaddition is a powerful and atom-economical method for constructing the thiopyran ring with high regio- and stereoselectivity.[1] Thioaldehydes or other thia-dienes react with suitable dienophiles to afford dihydrothiopyran derivatives.[2] The reaction conditions can often be tuned to favor specific isomers.
-
Multicomponent Reactions (MCRs): MCRs offer a highly efficient approach to generate molecular complexity in a single step. One-pot reactions involving a sulfur source, an active methylene compound, and an aldehyde or ketone are commonly employed to synthesize highly functionalized thiopyrans.[3][4] This strategy is particularly valuable for generating libraries of compounds for high-throughput screening.
-
Ring-Closing Metathesis and Other Cyclization Strategies: Various other cyclization reactions, including those based on intramolecular condensations or metal-catalyzed processes, provide access to a wide array of thiopyran scaffolds.
Experimental Workflow: Multicomponent Synthesis of Thiopyrano[4,3-b]pyran Derivatives
The following workflow outlines a general procedure for a multicomponent reaction to synthesize thiopyrano[4,3-b]pyran derivatives, a class of compounds with interesting biological activities.
Caption: Workflow for the multicomponent synthesis of thiopyrano[4,3-b]pyran derivatives.
II. Pharmacological Applications of Thiopyran Scaffolds
The structural diversity of thiopyran derivatives translates into a broad spectrum of pharmacological activities. This section will highlight some of the key therapeutic areas where these scaffolds have shown significant promise.
A. Anticancer Activity
A substantial body of research has focused on the development of thiopyran-based anticancer agents.[5][6][7] These compounds have been shown to exert their effects through various mechanisms of action.
1. Kinase Inhibition:
Several thiopyran derivatives have been identified as potent inhibitors of protein kinases that are crucial for cancer cell proliferation and survival. For instance, certain bis-oxidized thiopyran derivatives have demonstrated significant inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer.[5]
Caption: Inhibition of EGFR signaling by a thiopyran derivative.
2. DNA Intercalation and Topoisomerase Inhibition:
Some thiopyran analogs have been shown to interact with DNA, potentially through intercalation, leading to cell cycle arrest and apoptosis.[6] This mechanism is a hallmark of many effective chemotherapeutic agents.
Quantitative Data on Anticancer Activity:
The following table summarizes the in vitro cytotoxic activity of selected thiopyran derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| S-16 | A549 (Lung) | 4 | EGFR Inhibition | [5] |
| H1975 (Lung) | 3.14 | EGFR Inhibition | [5] | |
| MCF-7 (Breast) | 0.62 | EGFR Inhibition | [5] | |
| Compound 4a | HCT-15 (Colon) | 3.5 | DNA Binding | [6][7] |
| MCF-7 (Breast) | 4.5 | DNA Binding | [6][7] | |
| Compound 4b | HCT-15 (Colon) | 10 | DNA Binding | [6][7] |
| MCF-7 (Breast) | 8 | DNA Binding | [6][7] |
B. Antimicrobial and Antifungal Activity
The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. Thiopyran derivatives have demonstrated promising activity against a range of bacteria and fungi.[8][9][10]
Quantitative Data on Antimicrobial and Antifungal Activity:
The table below presents the Minimum Inhibitory Concentration (MIC) values for representative thiopyran derivatives against various microbial strains.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| Compound 3c | Klebsiella pneumoniae | 8 | [10] |
| Escherichia coli | 8 | [10] | |
| Pseudomonas aeruginosa | 8 | [10] | |
| Enterococcus faecalis | 8 | [10] | |
| Compound 3d | Candida albicans | 0.25 | [8] |
| Compound 4a | Candida spp. | 1.95 - 15.62 | [9] |
| Compound 4n | Gram-positive bacteria | 7.81 - 62.5 | [9] |
C. Antiviral and Anti-inflammatory Activity
Recent studies have also highlighted the potential of thiopyran scaffolds in the development of antiviral and anti-inflammatory drugs.[11][12] For instance, certain thiopyranothiazole derivatives have shown activity against Influenza Virus type A.[11] The anti-inflammatory effects are often attributed to the modulation of key signaling pathways involved in the inflammatory response.
III. Detailed Experimental Protocols
To facilitate the exploration of thiopyran chemistry, this section provides detailed, step-by-step protocols for the synthesis of key thiopyran scaffolds. These protocols are designed to be self-validating and are based on established literature procedures.
Protocol 1: Multicomponent Synthesis of Spiro[tetrahydrothiopyran-4,4'-pyran] Derivatives
This protocol is adapted from established procedures for the one-pot synthesis of spiro-heterocycles.[3]
Materials:
-
Tetrahydrothiopyran-4-one (1.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Ethanol (15 mL)
-
Piperidine (0.1 mmol)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
TLC plates
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve tetrahydrothiopyran-4-one (1.0 mmol), the selected aromatic aldehyde (1.0 mmol), and malononitrile (1.0 mmol) in ethanol (15 mL).
-
Add a catalytic amount of piperidine (0.1 mmol) to the mixture.
-
Reflux the reaction mixture with stirring for 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature. The product will often precipitate out of the solution.
-
Collect the solid product by filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst.
-
Dry the purified product under vacuum.
-
Characterize the final product using NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Protocol 2: Synthesis of 2H-Thiopyrans via a Continuous Flow Thia-Diels-Alder Reaction
This protocol is based on a modern continuous flow approach for the synthesis of 2H-thiopyrans.[13]
Materials:
-
Phenacyl sulfide precursor
-
1,3-Butadiene derivative
-
Dichloromethane (CH₂Cl₂)
-
Continuous flow reactor with a UV light source
-
Syringe pumps
-
Back-pressure regulator
-
Collection flask
Procedure:
-
Prepare a solution of the phenacyl sulfide precursor in CH₂Cl₂ (e.g., 0.01 M).
-
Prepare a separate solution of the 1,3-butadiene derivative in CH₂Cl₂ (e.g., 0.1 M, 10 equivalents).
-
Set up the continuous flow reactor with the UV light source.
-
Using syringe pumps, introduce the two solutions into a T-mixer to combine them before they enter the photoreactor.
-
Set the desired residence time (e.g., 30 minutes) by adjusting the flow rates and the reactor volume.
-
Maintain the reaction temperature at -10 °C using a cooling unit.
-
The reaction mixture is irradiated with UV light as it flows through the reactor, generating the thioaldehyde in situ, which then undergoes a thia-Diels-Alder reaction.
-
The product stream exits the reactor through a back-pressure regulator and is collected in a flask.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the purified 2H-thiopyran derivative by NMR, IR, and mass spectrometry.
IV. Conclusion and Future Perspectives
The thiopyran scaffold has firmly established itself as a versatile and valuable core in drug design. Its unique chemical properties and the diverse synthetic methodologies available for its elaboration have enabled the creation of a wide range of biologically active molecules. The promising anticancer, antimicrobial, antiviral, and anti-inflammatory activities of thiopyran derivatives underscore their potential to address significant unmet medical needs.
While a multitude of thiopyran-based compounds have demonstrated impressive preclinical activity, the journey to clinical application is long and challenging. Future research in this area should focus on several key aspects:
-
Optimization of Pharmacokinetic Properties: Many promising compounds fail in development due to poor absorption, distribution, metabolism, and excretion (ADME) profiles. A concerted effort to optimize these properties through structural modifications will be crucial for translating preclinical success into clinical candidates.
-
Elucidation of Detailed Mechanisms of Action: A deeper understanding of how thiopyran derivatives interact with their biological targets at a molecular level will facilitate rational drug design and the development of more potent and selective agents.
-
Exploration of New Therapeutic Areas: While significant progress has been made in oncology and infectious diseases, the broad pharmacological potential of thiopyrans suggests that they may also be effective in other therapeutic areas, such as neurodegenerative and cardiovascular diseases.
By continuing to explore the rich chemistry and biology of the thiopyran scaffold, the scientific community is well-positioned to develop the next generation of innovative medicines. The application notes and protocols provided herein are intended to serve as a valuable resource for researchers embarking on or continuing this important endeavor.
References
-
Pourabdi, L., et al. (2016). A convenient one-pot synthesis of thiopyrano[4,3-b]pyran derivatives under LiOH·H2O/EtOH/ultrasonic conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 191(11), 1484-1487. (URL: [Link])
-
Kryshchyshyn-Dylevych, A., et al. (2023). In-vitro antiviral screening of some thiopyranothiazoles. Chemico-Biological Interactions, 386, 110738. (URL: [Link])
-
Ahamed, A., et al. (2023). Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Journal of King Saud University - Science, 35(3), 102588. (URL: [Link])
-
Kalinowska-Tłuścik, J., et al. (2018). Synthesis, antimicrobial and anticonvulsant screening of small library of tetrahydro-2H-thiopyran-4-yl based thiazoles and selenazoles. European Journal of Medicinal Chemistry, 143, 1337-1353. (URL: [Link])
-
Sachse, F., et al. (2020). Continuous Flow Synthesis of 2H-Thiopyrans. ChemistryViews. (URL: [Link])
-
Mousavi-Ebadia, M., et al. (2025). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Advances. (URL: [Link])
-
MIC values (in µg/mL) of the target compounds 4 and 9 against... - ResearchGate. (URL: [Link])
-
Mousavi-Ebadia, M., et al. (2025). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. PubMed Central. (URL: [Link])
-
Enantioselective multicomponent reaction for synthesis of pyrans/thiopyrans 12. - ResearchGate. (URL: [Link])
-
Sachse, F., et al. (2021). Continuous Flow Synthesis of 2H-Thiopyrans via thia-Diels–Alder Reactions of Photochemically Generated Thioaldehydes. European Journal of Organic Chemistry, 2021(1), 64-71. (URL: [Link])
-
Thiopyran – Knowledge and References. Taylor & Francis. (URL: [Link])
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Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2 H -thiopyran-3-carboxylate, Tetrahydro-4 H -thiopyran-4-one, and 3,6Dihydro4-trimethylsilyloxy-2 H -thiopyran. ResearchGate. (URL: [Link])
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Syntheses of 4H-Thiopyran-4-one 1,1-Dioxides as Precursors to Sulfone-Containing Analogs of Tetracyanoquinodimethane. The Journal of Organic Chemistry. (URL: [Link])
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Kalinowska-Tłuścik, J., et al. (2018). Synthesis, antimicrobial and anticonvulsant screening of small library of tetrahydro-2H-thiopyran-4-yl based thiazoles and selenazoles. European Journal of Medicinal Chemistry, 143, 1337-1353. (URL: [Link])
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Ahamed, A., et al. (2023). Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Journal of King Saud University - Science, 35(3), 102588. (URL: [Link])
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Nesaragi, A., et al. (2022). Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. RSC Advances, 12(45), 29285-29307. (URL: [Link])
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Zheng, P., et al. (2021). Anti-cancer effects of bis-oxidized thiopyran derivatives on non-small cell lung cancer: rational design, synthesis, and activity evaluation. New Journal of Chemistry, 45(3), 1466-1477. (URL: [Link])
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El-Sabbagh, O. I., et al. (2009). Synthesis and antiviral activity of new pyrazole and thiazole derivatives. European Journal of Medicinal Chemistry, 44(9), 3746-3753. (URL: [Link])
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Rajabi, M., et al. (2012). Antiproliferative Activity of Novel Thiopyran Analogs on MCF-7 Breast and HCT-15 Colon Cancer Cells: Synthesis, Cytotoxicity, Cell Cycle Analysis, and DNA-Binding. Nucleic Acid Therapeutics, 22(4), 265-270. (URL: [Link])
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Chemical, antimicrobial, antioxidant, and molecular dynamic studies of spiro[chromane-3',2''-thiopyran]-4'-one 1''. Taylor & Francis Online. (URL: [Link])
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Application Notes and Protocols for Evaluating the Anti-Kinetoplastidal Properties of Tetrahydro-thiopyran-4-one Derivatives
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: A New Scaffold Against Ancient Diseases
Kinetoplastid parasites, including species of Leishmania and Trypanosoma, are the causative agents of a spectrum of neglected tropical diseases (NTDs) that afflict millions worldwide. Leishmaniasis, Chagas disease, and Human African Trypanosomiasis impose a significant health and economic burden, primarily on the world's most vulnerable populations. The current therapeutic arsenal is fraught with limitations, including severe side effects, suboptimal efficacy, complex administration routes, and the emergence of drug resistance.[1][2] This landscape underscores the urgent need for novel, safer, and more effective chemotherapeutic agents.
Tetrahydro-thiopyran-4-one derivatives have emerged as a promising class of compounds in the anti-kinetoplastidal drug discovery pipeline. These heterocyclic scaffolds serve as prodrugs, designed to overcome the toxicity issues associated with their parent compounds, diarylideneacetones (DAAs).[1][3][4] Their unique mechanism of action, which involves targeting the parasite-specific trypanothione redox system, offers a selective therapeutic window, making them a compelling focus for research and development.[1][5][6]
This guide provides a comprehensive overview of the scientific rationale and detailed protocols for evaluating the anti-kinetoplastidal efficacy of tetrahydro-thiopyran-4-one derivatives. It is designed to equip researchers with the necessary tools to rigorously assess these compounds, from initial screening to characterization of their cellular activity and selectivity.
Pillar 1: The Scientific Rationale & Mechanism of Action
The therapeutic strategy behind 2,6-diaryl-4H-tetrahydro-thiopyran-4-ones is rooted in a prodrug approach designed to enhance selectivity and reduce host toxicity.[1][4] Kinetoplastid parasites possess a unique redox metabolism centered on the dithiol trypanothione (T(SH)₂) and the enzyme trypanothione reductase (TR), which are absent in mammals.[1][5] This T(SH)₂/TR system is the primary defense against oxidative stress, making it an ideal drug target.[1][6]
The proposed mechanism proceeds as follows:
-
Prodrug Activation: The relatively stable tetrahydro-thiopyran-4-one derivative is metabolized within the parasite, likely via S-oxidation.
-
Active Agent Release: This oxidation facilitates a syn-elimination reaction, regenerating the highly reactive diarylideneacetone (DAA) Michael acceptor in situ.[1]
-
Target Engagement: The regenerated DAA, a potent electrophile, irreversibly reacts with the nucleophilic thiol groups of trypanothione.
-
Redox Cascade & Cell Death: This interaction disrupts the T(SH)₂/TR system, leading to a cascade of redox reactions, the accumulation of reactive oxygen species (ROS), and ultimately, parasite death.[1][4]
By masking the reactive Michael acceptor sites, the tetrahydro-thiopyran-4-one scaffold reduces off-target reactions with host thiols like glutathione, thereby lowering mammalian cell cytotoxicity and improving the therapeutic index.[1]
Caption: Proposed mechanism of anti-kinetoplastidal action.
Pillar 2: Experimental Evaluation Framework
A robust evaluation of anti-kinetoplastidal agents requires a multi-stage approach. The workflow begins with primary screening against the easily cultured parasite form, followed by assessment against the clinically relevant intracellular stage, and finally, evaluation of host cell cytotoxicity to determine selectivity.
Caption: High-level experimental workflow for compound evaluation.
Protocol 1: In Vitro Anti-Promastigote Susceptibility Assay
Purpose: To perform a primary screen of the compound's activity against the motile, extracellular promastigote stage of Leishmania. This assay is rapid, cost-effective, and suitable for high-throughput screening.
Rationale: While not the clinically relevant stage in the mammalian host, the promastigote assay provides a quick and valuable initial assessment of a compound's intrinsic anti-leishmanial potential. A viability marker like Resazurin is used, which is metabolically reduced by living cells to the fluorescent resorufin, providing a quantitative measure of parasite survival.[7]
Materials:
-
Leishmania species (L. donovani, L. infantum, etc.) promastigotes in log-phase growth.
-
Complete culture medium (e.g., M199 or RPMI-1640) supplemented with fetal bovine serum (FBS).
-
Test compounds dissolved in DMSO (stock solution).
-
Reference drug (e.g., Amphotericin B, Miltefosine).[8]
-
Resazurin sodium salt solution (0.125 mg/mL in PBS).
-
Sterile 96-well flat-bottom microtiter plates.
-
Incubator (25-27°C).
-
Fluorescence plate reader (Excitation λ: 550 nm, Emission λ: 590 nm).
Step-by-Step Procedure:
-
Compound Plating: Prepare a serial dilution of the test compounds and reference drug in culture medium directly in the 96-well plates. A typical starting concentration is 100 µM. Ensure the final DMSO concentration is ≤0.5% to avoid solvent toxicity.
-
Parasite Preparation: Count log-phase promastigotes using a hemocytometer and adjust the concentration to 2 x 10⁶ cells/mL in fresh medium.
-
Inoculation: Add 100 µL of the parasite suspension to each well containing 100 µL of diluted compound, achieving a final density of 1 x 10⁶ cells/mL (1 x 10⁵ cells/well).
-
Controls:
-
Negative Control (100% growth): Parasites with medium and DMSO vehicle only.
-
Positive Control: Parasites with a lethal concentration of the reference drug.
-
Blank: Culture medium only.
-
-
Incubation: Incubate the plates for 72 hours at 25-27°C.
-
Viability Assessment: Add 20 µL of Resazurin solution to each well and incubate for another 4-6 hours.
-
Data Acquisition: Measure fluorescence using a plate reader.
Protocol 2: In Vitro Intracellular Anti-Amastigote Susceptibility Assay
Purpose: To evaluate compound efficacy against the clinically relevant intracellular amastigote stage of Leishmania residing within a host macrophage. This is considered the gold standard for in vitro leishmanicidal drug screening.[7][9]
Rationale: This model mimics the in vivo environment where the parasite resides and replicates. It accounts for the compound's ability to penetrate the host cell and exert its effect on the amastigotes. It also provides an early indication of host cell-mediated effects.[9] Preconditioning promastigotes by exposure to acidic pH can enhance their infectivity for macrophages.[9][10]
Materials:
-
Macrophage cell line (e.g., J774.A1, THP-1 differentiated, or primary peritoneal macrophages).[11]
-
Leishmania species stationary-phase promastigotes.
-
Complete macrophage culture medium (e.g., RPMI-1640 with 10% FBS).
-
Test compounds and reference drug.
-
Sterile 96-well clear-bottom microtiter plates.
-
Incubator (37°C, 5% CO₂).
-
Microscope for visualizing infection.
-
Viability reagent (as in Protocol 1) or a reporter gene-based system.[11]
Step-by-Step Procedure:
-
Macrophage Seeding: Seed macrophages into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere for 24-48 hours at 37°C with 5% CO₂.
-
Infection: Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1 or 15:1.[7][11]
-
Incubation for Phagocytosis: Co-culture for 24 hours to allow phagocytosis of promastigotes and their transformation into amastigotes.
-
Removal of Extracellular Parasites: Gently wash the wells 2-3 times with pre-warmed medium to remove non-internalized promastigotes.
-
Compound Addition: Add 200 µL of medium containing serial dilutions of the test compounds and controls to the infected macrophages.
-
Incubation: Incubate the plates for an additional 72 hours at 37°C with 5% CO₂.
-
Viability Assessment: Assess parasite viability. This can be done by lysing the macrophages, releasing the amastigotes, and performing a viability assay, or by using reporter parasites (e.g., expressing luciferase).[11] Alternatively, cells can be fixed, stained (e.g., with Giemsa), and the number of amastigotes per macrophage can be counted microscopically.
Protocol 3: Mammalian Cell Cytotoxicity Assay
Purpose: To determine the concentration at which the test compound is toxic to a mammalian host cell line, which is crucial for calculating the selectivity index.
Rationale: An ideal antiparasitic drug should exhibit high potency against the parasite and low toxicity towards the host. This assay is performed in parallel with the anti-amastigote assay, often using the same host cell line, to ensure a direct comparison and a meaningful selectivity index. The MTT assay is a common method where viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[12][13]
Materials:
-
Mammalian cell line (e.g., MRC-5 human fibroblasts, HEK-293, or the same macrophage line used in Protocol 2).[1][7]
-
Complete culture medium.
-
Test compounds and a cytotoxic reference drug (e.g., Doxorubicin).
-
MTT solution (5 mg/mL in PBS) or Resazurin solution.
-
Solubilizing agent (e.g., DMSO or acidified isopropanol).
-
Sterile 96-well plates.
-
Incubator (37°C, 5% CO₂).
-
Spectrophotometer (570 nm) or fluorescence plate reader.
Step-by-Step Procedure:
-
Cell Seeding: Seed mammalian cells in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.
-
Compound Addition: Replace the medium with fresh medium containing serial dilutions of the test compounds.
-
Incubation: Incubate for 72 hours (to match the duration of the amastigote assay).
-
Viability Assessment (MTT Method): a. Add 20 µL of MTT solution to each well and incubate for 3-4 hours. b. Carefully remove the medium. c. Add 150 µL of DMSO to each well to dissolve the formazan crystals. d. Read the absorbance at 570 nm.
-
Controls: Include wells with untreated cells (100% viability) and medium-only blanks.
Protocol 4: Data Analysis and Interpretation
Purpose: To quantify the potency and selectivity of the test compounds.
Procedure:
-
Data Normalization: Convert raw fluorescence or absorbance data to percentage inhibition relative to the negative control (0% inhibition) and the blank/positive control (100% inhibition).
-
Curve Fitting: Plot the percentage inhibition against the logarithm of the compound concentration. Fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism.
-
Determine IC₅₀ and CC₅₀:
-
IC₅₀ (50% Inhibitory Concentration): The concentration of the compound that inhibits parasite growth by 50%. This is determined from the anti-promastigote and anti-amastigote assays.
-
CC₅₀ (50% Cytotoxic Concentration): The concentration of the compound that reduces the viability of mammalian cells by 50%. This is determined from the cytotoxicity assay.
-
-
Calculate Selectivity Index (SI): The SI is a critical measure of a compound's parasite-specific toxicity. A higher SI value is desirable.
-
SI = CC₅₀ / IC₅₀
-
Data Presentation: A Comparative Summary
The results of these assays should be summarized in a clear, tabular format to allow for easy comparison between different derivatives and the reference drug.
| Compound | Anti-Promastigote IC₅₀ (µM) [L. infantum] | Intracellular Amastigote IC₅₀ (µM) [L. infantum] | Cytotoxicity CC₅₀ (µM) [MRC-5 Cells] | Selectivity Index (SI) [CC₅₀/IC₅₀ (Amastigote)] |
| Derivative A | 5.2 | 1.8 | >100 | >55.6 |
| Derivative B | 15.8 | 7.4 | >100 | >13.5 |
| Parent DAA | 0.9 | 0.5 | 5.5 | 11.0 |
| Miltefosine | 4.1 | 2.5 | 45.0 | 18.0 |
| Data are hypothetical examples based on trends observed in the literature.[1][7] |
Interpretation: In this example, Derivative A shows excellent potency against the clinically relevant amastigote stage and a very high selectivity index, making it a strong candidate for further development. The prodrug strategy is validated by comparing the SI of the derivatives to their more toxic parent DAA compound.
Conclusion and Future Outlook
The protocols detailed herein provide a standardized framework for the systematic evaluation of tetrahydro-thiopyran-4-one derivatives as anti-kinetoplastidal agents. By progressing from high-throughput primary screening to the gold-standard intracellular model and concurrently assessing mammalian cytotoxicity, researchers can efficiently identify lead compounds with potent activity and a favorable selectivity profile. The unique mechanism targeting the parasite-specific trypanothione reductase system positions these compounds as a highly promising scaffold in the fight against neglected tropical diseases.[1][6] Future work should focus on elucidating the precise metabolic activation pathways within the parasite and conducting in vivo efficacy studies with the most promising candidates.
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Synthesis of Tetrahydro-4H-thiopyran-4-ones: A Detailed Guide for Researchers
Introduction: The Significance of the Tetrahydro-4H-thiopyran-4-one Scaffold
The tetrahydro-4H-thiopyran-4-one (or thian-4-one) core is a privileged heterocyclic motif of significant interest to researchers in medicinal chemistry and materials science. Its unique stereoelectronic properties, imparted by the sulfur heteroatom, make it a valuable building block in the design of novel therapeutic agents and functional materials. Derivatives have demonstrated a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, making robust and versatile synthetic access to this scaffold a critical objective in drug development.[1] This technical guide provides an in-depth exploration of the primary synthetic strategies for constructing tetrahydro-4H-thiopyran-4-ones, offering detailed protocols, mechanistic insights, and a comparative analysis to aid researchers in selecting the optimal route for their specific target molecules.
Strategic Approaches to the Thiopyranone Core
The construction of the six-membered thiane ring bearing a ketone at the 4-position can be broadly categorized into two highly effective and widely employed strategies:
-
Double Michael Addition: This approach is particularly powerful for the synthesis of symmetrically or unsymmetrically substituted, notably 2,6-diaryl, tetrahydro-4H-thiopyran-4-ones. The core transformation involves the conjugate addition of a sulfur nucleophile to two α,β-unsaturated carbonyl units.
-
Dieckmann Condensation: A classic and highly reliable intramolecular cyclization of a diester, this method is exceptionally well-suited for the preparation of the parent (unsubstituted) tetrahydro-4H-thiopyran-4-one and derivatives with substitution at the 2- and 3-positions.
Modern advancements have also introduced novel catalytic methods for asymmetric synthesis, providing access to chiral thiopyranones.
Method 1: Double Michael Addition for Substituted Thiopyranones
This strategy relies on the formation of two carbon-sulfur bonds through a double conjugate addition of a sulfur source to a 1,5-dicarbonyl precursor, typically a divinyl ketone or a related diarylideneacetone. This method is arguably the most common for accessing 2,6-disubstituted thiopyranones.[2][3][4]
Causality and Experimental Rationale
The choice of this method is dictated by the desired substitution pattern. The use of a pre-formed divinyl ketone (or its diarylideneacetone equivalent) directly installs the substituents at the 2- and 6-positions of the final heterocyclic ring. The reaction's success hinges on the high nucleophilicity of the sulfur source (e.g., sulfide or hydrosulfide ions) and the electrophilicity of the β-carbons of the Michael acceptors. The base-catalyzed conditions facilitate both the deprotonation of the sulfur source (if needed) and the conjugate addition steps.
Experimental Protocol: Synthesis of cis-2,6-Diphenyltetrahydro-4H-thiopyran-4-one
This protocol is adapted from established procedures for the reaction of dibenzylideneacetone with a sulfur nucleophile.[2]
Materials:
-
Dibenzylideneacetone
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Ethanol
-
Water
-
Hydrochloric acid (1 M)
-
Dichloromethane
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve dibenzylideneacetone (e.g., 10 mmol) in ethanol (50 mL).
-
In a separate beaker, prepare a solution of sodium sulfide nonahydrate (e.g., 12 mmol) in water (10 mL).
-
Add the aqueous sodium sulfide solution to the ethanolic solution of dibenzylideneacetone at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature. A precipitate of the product may form.
-
Slowly acidify the mixture with 1 M HCl to a pH of ~7.
-
If a precipitate is present, collect the solid by vacuum filtration, wash with water and a small amount of cold ethanol. If no precipitate forms, transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure cis-2,6-diphenyltetrahydro-4H-thiopyran-4-one.
Mechanism of Double Michael Addition
The reaction proceeds through a sequential conjugate addition mechanism.
Caption: Workflow for Double Michael Addition Synthesis.
Data Summary: Synthesis of 2,6-Disubstituted Tetrahydro-4H-thiopyran-4-ones
| Starting Material (Diarylidenacetone) | Sulfur Source | Base/Solvent | Time (h) | Yield (%) | Reference |
| Dibenzylideneacetone | H₂S | Piperidine/Ethanol | - | 70-80 | [1] |
| 1,5-Diphenylpenta-1,4-dien-3-one | Na₂S·9H₂O | Ethanol/Water | 3 | 92 | [2] |
| 1,5-Bis(4-methoxyphenyl)penta-1,4-dien-3-one | Na₂S·9H₂O | Ethanol/Water | 4 | 88 | [2] |
| 1,5-Bis(4-chlorophenyl)penta-1,4-dien-3-one | Na₂S·9H₂O | Ethanol/Water | 3 | 95 | [2] |
Method 2: Dieckmann Condensation for the Parent Thiopyranone
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, which is a powerful method for forming five- and six-membered rings.[5][6][7] For the synthesis of tetrahydro-4H-thiopyran-4-one, the starting material is typically a dialkyl 3,3'-thiodipropionate. The resulting cyclic β-keto ester is then hydrolyzed and decarboxylated to yield the final product.
Causality and Experimental Rationale
This two-step approach is ideal for producing the unsubstituted thiopyranone ring system. The intramolecular nature of the cyclization is highly efficient for forming the six-membered ring from the flexible acyclic diester. A strong base, such as sodium hydride or sodium ethoxide, is required to generate the enolate from the α-carbon of one of the ester groups. The subsequent acidic hydrolysis and decarboxylation step is a classic and high-yielding transformation that cleanly removes the ester group, which initially facilitated the cyclization.
Experimental Protocol: Synthesis of Tetrahydro-4H-thiopyran-4-one
This protocol outlines the synthesis starting from dimethyl 3,3'-thiodipropionate.[8]
Step 1: Dieckmann Condensation - Synthesis of Methyl Tetrahydro-4-oxo-2H-thiopyran-3-carboxylate
Materials:
-
Dimethyl 3,3'-thiodipropionate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Dichloromethane
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.05 eq) in anhydrous THF in a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and reflux condenser.
-
Slowly add a solution of dimethyl 3,3'-thiodipropionate (1.0 eq) in anhydrous THF to the NaH suspension at room temperature with vigorous stirring.
-
After the addition is complete, heat the reaction mixture to reflux for 1-2 hours. The formation of a solid precipitate indicates the formation of the sodium salt of the product.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of 1 M HCl until the pH of the aqueous phase is between 6 and 7.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate, which can often be used in the next step without further purification.
Step 2: Hydrolysis and Decarboxylation
Materials:
-
Crude methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate
-
Sulfuric acid (e.g., 10% aqueous solution) or Hydrochloric Acid (e.g., 6M)
Procedure:
-
Suspend the crude β-keto ester from Step 1 in a 10% aqueous solution of sulfuric acid.
-
Heat the mixture to reflux for 4-6 hours, until CO₂ evolution ceases.
-
Cool the reaction mixture to room temperature and neutralize carefully with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane) (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure tetrahydro-4H-thiopyran-4-one.
Mechanism of Dieckmann Condensation and Decarboxylation
The process involves base-mediated intramolecular cyclization followed by acid-catalyzed hydrolysis and decarboxylation.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization - Organic Chemistry | OpenStax [openstax.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: (Tetrahydro-thiopyran-4-YL)-acetaldehyde Stability and Degradation Studies
Document ID: THTPA-TSG-2026-01
Version: 1.0
Introduction
This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Tetrahydro-thiopyran-4-YL)-acetaldehyde. The unique bifunctional nature of this molecule, containing both a reactive aldehyde and a potentially oxidizable thioether within a saturated heterocyclic ring, presents specific challenges in stability testing and degradation pathway analysis. This document is structured to address these challenges proactively, offering causal explanations for experimental choices and providing robust, self-validating protocols. Our goal is to equip you with the expertise to anticipate and resolve issues, ensuring the integrity and accuracy of your experimental outcomes.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during the handling, storage, and analysis of this compound.
FAQ 1: Sample Stability & Handling
Question: I've noticed a decrease in the purity of my this compound standard over a short period, even when stored at low temperatures. What could be the cause?
Answer:
This is a common observation with aliphatic aldehydes. Several factors, often acting in concert, can contribute to this instability:
-
Oxidation: The aldehyde functional group is highly susceptible to oxidation, converting to the corresponding carboxylic acid, (Tetrahydro-thiopyran-4-YL)-acetic acid. This can be initiated by atmospheric oxygen. The thioether moiety is also a prime target for oxidation, which can yield the corresponding sulfoxide and, under more forcing conditions, the sulfone.[1][2]
-
Peroxide Formation: Like many ethers and aldehydes, this compound can potentially form peroxides upon prolonged exposure to air, which can then catalyze further degradation.
-
Polymerization/Oligomerization: Aldehydes can undergo self-condensation (aldol condensation) or polymerization, especially in the presence of acidic or basic trace impurities. This is often observed as the formation of higher molecular weight species.
-
Hydrate Formation in Solution: In aqueous or protic solvents, the aldehyde can exist in equilibrium with its hydrate (gem-diol) form.[3] While this is a reversible process, it can complicate analytical quantification, particularly with techniques like mass spectrometry where the hydrate may not be readily observed.
Troubleshooting Recommendations:
-
Inert Atmosphere: Always handle and store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Solvent Purity: Use high-purity, peroxide-free solvents for preparing solutions.
-
Storage Conditions: Store the neat compound and solutions at or below -20°C. For long-term storage, consider sealed ampoules under an inert gas.
-
Frequent Purity Checks: Re-qualify your standard solution frequently using a validated analytical method.
FAQ 2: Forced Degradation - Unexpected Degradants
Question: During my oxidative forced degradation study using hydrogen peroxide, I'm seeing more degradation products than just the expected carboxylic acid and sulfoxide. What are these other species?
Answer:
While oxidation of the aldehyde and thioether are the primary expected pathways, the tetrahydrothiopyran ring itself can undergo degradation under certain oxidative conditions.[4][5] Based on studies of analogous cyclic ethers like 4-methyltetrahydropyran, oxidative stress can lead to:
-
Ring C-H Abstraction: Radical abstraction of a hydrogen atom from the carbon adjacent to the sulfur (C2 or C6) can initiate a cascade of reactions.
-
Ring Opening: This can lead to the formation of linear aldehydes or formates. For instance, cleavage of the C-S bond could lead to various oxidized, linear C5 species.
-
Hydroxylation: Formation of hydroxylated derivatives on the ring is also possible.
The presence of both an aldehyde and a thioether can lead to a complex degradation profile, as shown in the potential oxidative degradation pathway diagram below.
Caption: Predicted oxidative degradation pathways for this compound.
Troubleshooting Recommendations:
-
Mass Spectrometry: Utilize High-Resolution Mass Spectrometry (HRMS) to obtain accurate mass data for the unknown degradants, which is crucial for proposing elemental compositions.
-
MS/MS Fragmentation: Perform tandem mass spectrometry (MS/MS) to fragment the degradant ions. The fragmentation pattern can provide vital structural information, such as the location of oxidation on the ring versus the side chain.
-
Comparative Studies: Compare the degradation profile with that of a similar molecule lacking the thioether (e.g., (Tetrahydro-pyran-4-YL)-acetaldehyde) to distinguish between aldehyde-driven and thioether-driven degradation pathways.
FAQ 3: Analytical Method - Peak Tailing & Poor Reproducibility
Question: I'm developing a reverse-phase HPLC method for this compound, but I'm struggling with poor peak shape (tailing) and inconsistent retention times. What are the likely causes and solutions?
Answer:
This is a frequent challenge when analyzing aliphatic aldehydes. The issues often stem from the compound's reactivity on the analytical column and its multiple forms in solution.
-
On-Column Hydrate-Aldehyde Equilibrium: The equilibrium between the aldehyde and its hydrate can lead to peak splitting or broadening, as the two forms may have different interactions with the stationary phase.
-
Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with the polar aldehyde and the thioether, leading to peak tailing.
-
Derivatization Issues: If you are using a derivatization agent like 2,4-dinitrophenylhydrazine (DNPH), incomplete reaction or instability of the derivative can cause multiple peaks and poor reproducibility.[6][7]
Troubleshooting Recommendations:
-
Mobile Phase Optimization:
-
pH Control: Ensure the mobile phase pH is controlled with a suitable buffer (e.g., formate or acetate) in the range of pH 3-5. This can help stabilize the aldehyde form and minimize silanol interactions.
-
Organic Modifier: Experiment with different organic modifiers (acetonitrile vs. methanol). Acetonitrile often provides sharper peaks for polar compounds.
-
-
Column Selection:
-
End-Capped Columns: Use a high-quality, fully end-capped C18 or C8 column to minimize silanol interactions.
-
Phenyl-Hexyl Phases: A phenyl-hexyl stationary phase can offer alternative selectivity that may improve peak shape.
-
-
Consider Derivatization: For robust quantification, converting the aldehyde to a stable derivative (e.g., a hydrazone with DNPH) is highly recommended.[8] This eliminates the aldehyde-hydrate equilibrium issue and often improves UV detection sensitivity. Ensure the derivatization reaction goes to completion and that the excess derivatizing agent is well-resolved from the product peak.[6]
FAQ 4: Photostability Studies - Color Change & Sample Loss
Question: My sample of this compound turned yellow and showed significant degradation after exposure to ICH Q1B light conditions. Is this expected?
Answer:
Yes, significant photodegradation is plausible for a molecule with this structure. Both the aldehyde and the sulfur-containing heterocycle can contribute to photosensitivity.
-
Aldehyde Photoreactivity: Aldehydes can absorb UV light, leading to photochemical reactions such as Norrish Type I (cleavage of the C-C bond adjacent to the carbonyl) and Type II (intramolecular hydrogen abstraction) reactions.
-
Sulfur Heterocycle Photodegradation: Sulfur-containing compounds are known to undergo photodegradation. Studies on related sulfur heterocycles have shown that photo-oxidation can lead to the formation of sulfonic acids and other polar, often colored, degradants.[9][10][11]
Troubleshooting Recommendations:
-
Control Samples: As per ICH Q1B guidelines, always include a "dark" control sample (wrapped in aluminum foil) stored under the same temperature and humidity conditions to differentiate between thermal and photodegradation.[12]
-
Packaging Evaluation: If significant degradation is confirmed, the focus of the study should shift to evaluating the protective qualities of different packaging materials (e.g., amber glass, opaque containers).
-
Characterize Photodegradants: Use LC-MS to identify the major photodegradants. This information is critical for understanding the degradation pathway and for ensuring your analytical method can resolve these new peaks from the parent compound.
Section 2: Experimental Protocols & Workflows
Protocol 1: Forced Degradation Study
This protocol outlines a systematic approach to investigating the stability of this compound under various stress conditions as recommended by ICH guidelines.[12][13]
Objective: To identify potential degradation products, establish degradation pathways, and validate a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Calibrated photostability chamber
-
Calibrated laboratory oven
-
Validated HPLC-UV/MS method
Workflow Diagram:
Caption: Workflow for a comprehensive forced degradation study.
Step-by-Step Procedure:
-
Preparation: Prepare a stock solution of the compound (e.g., 1 mg/mL) in acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to get a final concentration of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at 2, 6, 24, and 48 hours. Neutralize with NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to get a final concentration of 0.1 M NaOH. Keep at room temperature. Withdraw aliquots at 30 min, 1, 2, and 4 hours. Neutralize with HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Keep at room temperature. Withdraw aliquots at 1, 4, 8, and 24 hours.
-
Thermal Degradation:
-
Solution: Incubate a sealed vial of the stock solution at 80°C.
-
Solid: Place a known amount of solid compound in an open vial in an oven at 80°C.
-
Analyze samples at 1, 3, and 7 days.
-
-
Photolytic Degradation: Expose both solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B.[12] A dark control sample should be stored under the same conditions.
-
Analysis: Analyze all stressed samples, along with a time-zero (unstressed) control, using a validated stability-indicating HPLC method.
-
Evaluation:
-
Calculate the percentage degradation. Aim for 5-20% degradation to ensure that secondary degradation is minimized.
-
Assess mass balance to ensure all degradants are being detected.
-
Use a photodiode array (PDA) detector to check for peak purity.
-
Use MS and MS/MS data to propose structures for the observed degradation products.
-
Table 1: Summary of Forced Degradation Conditions & Potential Products
| Stress Condition | Reagent/Condition | Typical Duration | Primary Expected Degradation Product(s) |
| Acid Hydrolysis | 0.1 M HCl, 60°C | 2 - 48 hours | Potential for hydrate formation, minimal degradation expected. |
| Base Hydrolysis | 0.1 M NaOH, RT | 30 min - 4 hours | Potential for aldol condensation/polymerization. |
| Oxidation | 3% H₂O₂, RT | 1 - 24 hours | (Tetrahydro-thiopyran-4-YL)-acetic acid, Sulfoxide, Sulfone. |
| Thermal | 80°C | 1 - 7 days | Low levels of oxidative and polymeric products. |
| Photolytic | ICH Q1B | N/A | Mixture of oxidative products, potential ring-opened species. |
Section 3: References
-
Products of polycyclic aromatic sulfur heterocycles in oil spill photodegradation. PubMed. [Link]
-
Products of polycyclic aromatic sulfur heterocycles in oil spill photodegradation. Environmental Toxicology and Chemistry. [Link]
-
Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. PMC - NIH. [Link]
-
Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. Wiley Online Library. [Link]
-
The role of thiols and disulfides in protein chemical and physical stability. PMC - NIH. [Link]
-
A Three-Pronged Template Approach for Rapid HPLC Method Development. Chromatography Online. [Link]
-
Photochemical degradation of natural organic sulfur compounds (CHOS) from iron-rich mine pit lake pore waters--an initial understanding from evaluation of single-elemental formulae using ultra-high-resolution mass spectrometry. PubMed. [Link]
-
Microbial degradation of sulfur, nitrogen and oxygen heterocycles. PubMed. [Link]
-
Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. ResearchGate. [Link]
-
Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. ResearchGate. [Link]
-
A Neglected Challenge in the Analysis of Active Pharmaceutical Substances with Aldehyde Functional Group in Aqueous Matrices. PMC - PubMed Central. [Link]
-
An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography. PMC - NIH. [Link]
-
a) Reactions between aldehyde groups and thiol and amine groups.... ResearchGate. [Link]
-
Aldehyde. Wikipedia. [Link]
-
A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]
-
a comprehensive review of method development by hplc. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]
-
Substituent Effects in Acetal Hydrolysis. The Journal of Organic Chemistry. [Link]
-
Thiols And Thioethers. Master Organic Chemistry. [Link]
-
Acetal Hydrolysis Mechanism. Chemistry Steps. [Link]
-
Characterization of Thioether Compounds Formed From Alkaline Degradation Products of Enflurane. PubMed. [Link]
-
hplc-method-development-and-validation-for-determination-of-formaldehyde-and-acetaldehyde-traces-in-drug-substance.pdf. International Journal of Chemical and Pharmaceutical Analysis. [Link]
-
Oxidation of Drugs during Drug Product Development: Problems and Solutions. PMC - NIH. [Link]
-
Comprehensive Mass Spectrometry Workflows to Systematically Elucidate Transformation Processes of Organic Micropollutants: A Case Study on the Photodegradation of Four Pharmaceuticals. ACS Publications. [Link]
-
Degradation of Acetaldehyde and Its Precursors by Pelobacter carbinolicus and P. acetylenicus. PMC - PubMed Central. [Link]
-
Functional Groups In Organic Chemistry. Master Organic Chemistry. [Link]
-
Photocatalytic Decomposition of Acetaldehyde on Different TiO2-Based Materials: A Review. MDPI. [Link]
-
Degradation of acetaldehyde produced by the nonalcohol dehydrogenase pathway. PubMed. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]
-
Thermally induced structural phase transitions enhanced aliphatic aldehyde formation: A case of lamb. PubMed. [Link]
-
Sulfur-Containing Heterocyclic Compounds. INCHEM. [Link]
-
Functional Modification of Thioether Groups in Peptides, Polypeptides, and Proteins. PubMed. [Link]
-
Investigation of reaction mechanisms of drug degradation in the solid state: a kinetic study implementing ultrahigh-performance liquid chromatography and high-resolution mass spectrometry for thermally stressed thyroxine. PubMed. [Link]
-
Thiolation of aldehyde for the synthesis of thioesters. ResearchGate. [Link]
-
Aldehydes & Ketones: Acetal / Ketal Hydrolysis. YouTube. [Link]
-
Synthesis of Functionally Substituted 4H-Thiopyrans by Reaction of Carbon Disulfide with Malononitrile Trimer. ResearchGate. [Link]
-
Evaluation of Analysis Methods for Formaldehyde, Acetaldehyde, and Furfural from Fast Pyrolysis Bio-oil. PMC - NIH. [Link]
-
Forced Degradation and Stability-Indicating Study for the Binary Mixture of Allopurinol and Thioctic Acid Using Validated HPLC-DAD Method. PubMed. [Link]
-
2H-Thiopyran, tetrahydro-. NIST WebBook. [Link]
-
Equilibrium between aldehyde and thioaldehyde. ResearchGate. [Link]
-
Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids. ResearchGate. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Neglected Challenge in the Analysis of Active Pharmaceutical Substances with Aldehyde Functional Group in Aqueous Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. ijcpa.in [ijcpa.in]
- 7. Evaluation of Analysis Methods for Formaldehyde, Acetaldehyde, and Furfural from Fast Pyrolysis Bio-oil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Products of polycyclic aromatic sulfur heterocycles in oil spill photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Photochemical degradation of natural organic sulfur compounds (CHOS) from iron-rich mine pit lake pore waters--an initial understanding from evaluation of single-elemental formulae using ultra-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rjptonline.org [rjptonline.org]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (Tetrahydro-thiopyran-4-YL)-acetaldehyde
Welcome to the dedicated technical support guide for the purification of (Tetrahydro-thiopyran-4-YL)-acetaldehyde (CAS 372159-78-9). This resource is designed for researchers, chemists, and drug development professionals who are working with this versatile sulfur-containing heterocyclic aldehyde. The inherent reactivity of the aldehyde functional group, combined with the presence of a thiopyran ring, presents unique challenges during purification. This guide provides in-depth, field-proven insights to help you navigate these challenges, ensuring the isolation of your target compound with high purity and yield.
Our approach moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively during your experimental work.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound, particularly after synthesis via common methods like Swern oxidation.
Q1: My yield is significantly lower than expected after flash column chromatography on silica gel. What is causing this product loss?
A1: This is a frequent issue when purifying aldehydes. The primary culprit is often the stationary phase itself.
-
Causality - Acidity of Silica Gel: Standard silica gel is inherently acidic. This acidic environment can catalyze several undesirable side reactions with sensitive aldehydes:
-
Polymerization/Decomposition: Aldehydes can self-condense or degrade on acidic surfaces, leading to intractable baseline material on your TLC plate and a loss of product.
-
Acetal/Hemiacetal Formation: If you are using an alcohol in your eluent (e.g., methanol, ethanol), the acidic silica can promote the formation of the corresponding acetal or hemiacetal.[1] This not only consumes your product but also complicates the interpretation of analytical data (e.g., NMR spectra).
-
-
Troubleshooting & Solutions:
-
Deactivate the Silica Gel: Before preparing your column, neutralize the silica gel. This is typically done by creating a slurry of the silica in your non-polar solvent (e.g., hexane) and adding 0.5-1% triethylamine (v/v) relative to the total solvent volume. Let this mixture stir for 15-20 minutes before packing the column. This simple step passivates the acidic sites.[1]
-
Switch to a Neutral Stationary Phase: Consider using neutral alumina instead of silica gel. Alumina is less acidic and can be a better choice for acid-sensitive compounds. However, always run a TLC on an alumina plate first to ensure your compound separates well and does not irreversibly adsorb.
-
Avoid Alcoholic Solvents: Use a non-alcoholic eluent system if possible. A gradient of ethyl acetate in hexanes or diethyl ether in hexanes is often effective for separating aldehydes from more polar starting alcohols.[2]
-
Q2: After workup and solvent removal, my product has a persistent and extremely unpleasant odor. How do I remove it?
A2: This strongly indicates the presence of residual dimethyl sulfide (DMS), a common byproduct if your aldehyde was synthesized via a Swern oxidation.[3][4][5] DMS has a boiling point of only 37°C and a notoriously foul, pervasive smell.[3][4]
-
Causality - Swern Oxidation Byproducts: The Swern oxidation protocol uses dimethyl sulfoxide (DMSO) as an oxidant, which is reduced to DMS.[6][7] Due to its volatility and potent odor, even trace amounts are easily detectable.
-
Troubleshooting & Solutions:
-
Perform all steps in a certified fume hood. This is critical for safety due to the formation of both DMS and toxic carbon monoxide gas.[3][4]
-
Aqueous Workup: Ensure a thorough aqueous workup. Multiple washes with brine can help partition some of the DMS out.
-
Oxidative Rinse: The most effective method is to chemically neutralize the DMS. After your standard workup, rinse any glassware that contained the crude product with a dilute solution of sodium hypochlorite (bleach) or an Oxone™ solution.[4] This oxidizes the foul-smelling DMS back to odorless and non-toxic dimethyl sulfoxide (DMSO) or dimethyl sulfone (DMSO₂).[4] A final, careful wash of your organic extract with a very dilute, cold bleach solution can also be effective, but this must be done cautiously to avoid oxidation of your desired product or the thioether in the ring.
-
Q3: My final product degrades upon storage, showing a new acidic impurity in subsequent analyses. How can I prevent this?
A3: Aldehydes are highly susceptible to air oxidation, converting them into the corresponding carboxylic acid—in this case, (Tetrahydro-thiopyran-4-YL)-acetic acid.[2] The presence of the thioether could also lead to oxidation to the sulfoxide or sulfone under harsh conditions, though air oxidation is less likely to affect the sulfur.
-
Causality - Autoxidation: The aldehyde C-H bond is relatively weak and can react with atmospheric oxygen via a free-radical chain mechanism. This process can be accelerated by light and trace metal impurities.
-
Troubleshooting & Solutions:
-
Inert Atmosphere: Store the purified product under an inert atmosphere such as argon or nitrogen.
-
Low Temperature: Keep the vial in a freezer (-20°C is standard) to slow down the rate of any potential degradation reactions.
-
Light Protection: Use an amber vial or wrap a clear vial in aluminum foil to protect the compound from light.
-
Frequently Asked Questions (FAQs)
Q: What are the most reliable methods for purifying this compound on a lab scale?
A: The choice of method depends on the scale of your reaction and the nature of the impurities. The three most common techniques are:
-
Flash Column Chromatography: This is the most versatile technique for separating the aldehyde from unreacted starting alcohol and other polar byproducts.[8][9] Using a deactivated silica gel or neutral alumina with a hexane/ethyl acetate solvent system is a standard approach.[1][2]
-
Distillation: If the aldehyde is thermally stable, vacuum distillation can be an excellent method for purification, especially on a larger scale. Aldehydes often have a lower boiling point than their parent alcohols, which allows for efficient separation.[10][11][12] The predicted boiling point for this compound is approximately 205.7°C at atmospheric pressure, so vacuum distillation is required to prevent decomposition.[13]
-
Bisulfite Adduct Formation: This is a classical and highly effective chemical purification method.[14] The aldehyde reacts with a saturated aqueous solution of sodium bisulfite to form a water-soluble adduct.[2][15] Non-aldehyde impurities can be washed away with an organic solvent. The pure aldehyde is then regenerated by adding a base (like NaOH or Na₂CO₃) to the aqueous layer and extracting it with a fresh organic solvent.[2][15] This method is particularly useful for removing stubborn non-polar impurities that co-elute during chromatography.
Q: What are the primary impurities I should expect from a Swern oxidation synthesis of this compound?
A: Assuming the starting material is 2-(Tetrahydro-thiopyran-4-YL)-ethanol, you should anticipate the following:
-
Unreacted Starting Alcohol: The primary polar impurity.
-
(Tetrahydro-thiopyran-4-YL)-acetic acid: From over-oxidation or autoxidation of the product.
-
Dimethyl Sulfide (DMS): A volatile, foul-smelling byproduct.[3][4]
-
Triethylammonium Salts: If triethylamine is used as the base, its salt (e.g., triethylammonium chloride) will be formed and is typically removed during the aqueous workup.[3]
-
Sulfoxides/Sulfones: While Swern conditions are generally mild, oxidation of the tetrahydrothiopyran sulfur to the corresponding sulfoxide or sulfone is a potential side reaction, especially if workup conditions are not carefully controlled.[16]
Q: How can I monitor the purification process effectively?
A: Thin-Layer Chromatography (TLC) is the primary tool.
-
Staining: Aldehydes can be visualized on a TLC plate using a potassium permanganate (KMnO₄) stain or a 2,4-dinitrophenylhydrazine (DNPH) stain. The DNPH stain is specific for aldehydes and ketones, forming yellow-to-orange spots upon gentle heating.
-
Rf Comparison: The aldehyde product will be less polar than the starting alcohol but more polar than non-polar byproducts. In a typical ethyl acetate/hexane system, you should expect the aldehyde to have a higher Rf value than the alcohol.
Data & Protocols
Table 1: Comparison of Purification Techniques
| Technique | Scale | Purity Achievable | Key Advantages | Common Issues & Mitigation |
| Flash Chromatography | mg to multi-gram | High (>98%) | Excellent for separating compounds with different polarities (e.g., alcohol vs. aldehyde).[2] | Aldehyde decomposition on silica[1]; Co-elution of similar polarity impurities. Mitigation: Deactivate silica with Et₃N; optimize solvent system. |
| Vacuum Distillation | >5 g | Very High (>99%) | Scalable; removes non-volatile impurities effectively. | Thermal decomposition of the aldehyde. Mitigation: Use high vacuum to lower boiling point; ensure rapid distillation. |
| Bisulfite Adduct | mg to multi-gram | Very High (>99%) | Highly selective for aldehydes[15]; excellent for removing non-carbonyl impurities. | Incomplete adduct formation or regeneration; potential for base-catalyzed side reactions. Mitigation: Use a large excess of bisulfite; control pH carefully during regeneration. |
Detailed Protocol: Flash Column Chromatography Purification
This protocol assumes a crude product mixture containing the target aldehyde, unreacted alcohol, and baseline impurities after a Swern oxidation.
-
TLC Analysis:
-
Develop a TLC of your crude material in a suitable solvent system (e.g., 20% Ethyl Acetate in Hexane).
-
Visualize under UV (if applicable) and then stain with KMnO₄ or DNPH to identify the aldehyde, alcohol, and any other impurities. The aldehyde should have a higher Rf than the alcohol.
-
-
Column Preparation:
-
Select a column size appropriate for your sample mass (typically a 40:1 to 100:1 ratio of silica to crude material by weight).
-
In a beaker, prepare a slurry of silica gel in 100% hexane containing 1% triethylamine (v/v). Stir for 15 minutes.
-
Pack the column with the slurry, ensuring no air bubbles are trapped. Add a thin layer of sand to the top of the silica bed.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of dichloromethane or your eluent.
-
Alternatively, for better resolution, perform a "dry load": dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent under reduced pressure. Carefully add the resulting free-flowing powder to the top of the column.
-
-
Elution:
-
Begin eluting with a low-polarity solvent mixture (e.g., 5% Ethyl Acetate in Hexane).
-
Gradually increase the polarity of the eluent (gradient elution) based on your TLC analysis.
-
Collect fractions and monitor them by TLC. Combine the fractions that contain the pure aldehyde.
-
-
Product Isolation:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator. Be mindful that the product may be volatile, so use a moderate bath temperature.
-
Place the flask under high vacuum to remove any residual solvent. Obtain the final mass and characterize the product (NMR, MS, etc.).
-
Visualized Workflows
Diagram 1: Purification Strategy Selection
This diagram provides a decision-making workflow for choosing the appropriate purification method based on the primary impurity observed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. byjus.com [byjus.com]
- 4. Swern oxidation - Wikipedia [en.wikipedia.org]
- 5. Swern Oxidation [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. jitsi.cmu.edu.jm [jitsi.cmu.edu.jm]
- 9. jackwestin.com [jackwestin.com]
- 10. chemistryguru.com.sg [chemistryguru.com.sg]
- 11. The preparation of aldehydes ketones reagents conditions using potassium dichromate(VI) sulfuric acid reflux distillation oxidation of alcohols advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. echemi.com [echemi.com]
- 14. Aldehyde - Wikipedia [en.wikipedia.org]
- 15. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 16. Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis of Thiopyran Derivatives: A Technical Support Guide
Welcome to the Technical Support Center for Thiopyran Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing thiopyran derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your synthetic strategies. Thiopyran cores are vital scaffolds in medicinal chemistry, and mastering their synthesis is key to unlocking novel therapeutics.
This center is structured to address the most common and critical challenges encountered in the lab, from managing unstable intermediates to combating low yields and complex purification issues. We will delve into the nuances of key synthetic routes and provide actionable solutions to streamline your workflow.
Frequently Asked Questions (FAQs)
Here we address some of the initial queries that often arise during the synthesis of thiopyran derivatives.
Q1: My reaction to form a thiopyran derivative is resulting in a complex mixture of products, including several isomers. How can I improve the selectivity?
A1: The formation of isomeric mixtures, particularly in reactions like the hetero-Diels-Alder reaction, is a common challenge.[1][2] Selectivity (regio- and stereoselectivity) is governed by the electronic and steric properties of your reactants and the reaction conditions.
-
Controlling Stereoselectivity: In Diels-Alder reactions, the formation of endo and exo products is typical. The endo product is often kinetically favored due to secondary orbital interactions. However, if the reaction is reversible, the more thermodynamically stable exo product may predominate at higher temperatures or longer reaction times.[1][2] Careful temperature control is crucial. Microwave-assisted synthesis has been shown to improve stereoselectivity in some cases by allowing for rapid heating to a precise temperature.[1][2]
-
Improving Regioselectivity: The regioselectivity of the cycloaddition is dictated by the frontier molecular orbitals (HOMO-LUMO) of the diene and dienophile. Using Lewis acid catalysts (e.g., BF₃·OEt₂) can alter the energy levels of these orbitals, thereby enhancing the selectivity for a particular regioisomer.[3]
-
Solvent Effects: The polarity of the solvent can influence the stability of the transition states leading to different isomers. It is advisable to screen a range of solvents with varying polarities.
Q2: I am experiencing very low yields in my thiopyran synthesis. What are the likely causes and how can I address them?
A2: Low yields are often multifactorial. Here are some primary areas to investigate:
-
Instability of Reactants: Many precursors to thiopyrans, such as thioaldehydes, are notoriously unstable and prone to polymerization or dimerization.[3][4] The most effective strategy is the in situ generation of these reactive species, ensuring they are trapped by the other reactant as soon as they are formed.[3][4] For example, thiochalcones can be generated in situ from α,β-unsaturated ketones using Lawesson's reagent and immediately participate in a Diels-Alder reaction.[3]
-
Reaction Conditions: Suboptimal temperature, reaction time, or concentration can lead to decomposition of starting materials or products. Continuous flow synthesis can be an excellent platform for optimizing these parameters, as it allows for precise control over residence time and temperature, often leading to improved yields compared to batch processes.[5]
-
Reagent Quality: Ensure the purity of your starting materials and solvents. Trace impurities can sometimes inhibit catalysts or promote side reactions.
Q3: The purification of my target thiopyran derivative is proving to be extremely difficult. What strategies can I employ?
A3: Purification is a significant bottleneck in many synthetic workflows.
-
Chromatography Optimization: If you are using column chromatography, a systematic approach to solvent system screening is essential. Start with a non-polar solvent and gradually increase the polarity. Consider using different stationary phases (e.g., alumina instead of silica gel) if your compound is sensitive to acidic conditions.
-
Crystallization: If your compound is a solid, recrystallization is a powerful purification technique. A careful selection of the solvent or solvent mixture is key.
-
Derivatization: In some cases, it may be beneficial to temporarily convert your product into a more easily purifiable derivative. After purification, the original functionality can be restored.
-
Preparative Layer Chromatography (PLC): For separating close-running isomers or when dealing with small quantities of material, preparative TLC can be a very effective, albeit less scalable, method.[2]
Troubleshooting Guide: The Hetero-Diels-Alder Reaction
The [4+2] cycloaddition, or hetero-Diels-Alder reaction, is a cornerstone of thiopyran synthesis.[3][6] However, its success hinges on managing the reactivity of the thiocarbonyl dienophile.
Problem: Inconsistent or No Product Formation in Thio-Diels-Alder Reactions
Causality: The primary culprit is often the instability of the thiocarbonyl compound, which can readily polymerize or undergo other side reactions before it can act as a dienophile.[3][4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for thio-Diels-Alder reactions.
Detailed Protocol: In situ Generation of Thioaldehydes for Continuous Flow Synthesis
This protocol is adapted from a continuous flow approach which enhances safety and yield by minimizing the lifetime of the unstable thioaldehyde.[5]
Objective: To synthesize 3,6-dihydro-2H-thiopyrans via a photo-initiated in situ generation of a thioaldehyde followed by a Diels-Alder reaction in a continuous flow reactor.
Materials:
-
Phenacyl sulfide precursor
-
Diene (e.g., isoprene)
-
Dichloromethane (distilled)
-
Continuous flow reactor with a UV photoreactor module
-
Syringe pumps
Procedure:
-
Preparation: Prepare a solution of the phenacyl sulfide (1.0 equiv.) and the diene (10.0 equiv.) in dichloromethane to a final concentration of 0.01 M.[5] All solvents should be dry and reactions carried out under an inert atmosphere (e.g., Argon).[5]
-
System Setup: Set up the continuous flow reactor, ensuring the tubing is flushed with the solvent. Set the temperature of the reactor (e.g., -10 °C) and the UV lamp intensity.
-
Reaction Execution: Pump the prepared solution through the photoreactor at a defined flow rate to achieve the desired residence time (e.g., 30 minutes).[5] The UV irradiation will cleave the phenacyl sulfide to generate the transient thioaldehyde.
-
Cycloaddition: The in situ generated thioaldehyde will immediately react with the excess diene present in the flow stream to form the desired 3,6-dihydro-2H-thiopyran.
-
Work-up and Purification: Collect the output from the reactor. Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography.
Rationale for Continuous Flow: This method offers superior light penetration for the photochemical generation step and allows for precise control over the short residence time, which is critical for preventing the polymerization of the highly reactive thioaldehyde.[5] This often results in significantly higher yields and purity compared to batch reactions.[5]
Troubleshooting Guide: Michael Addition and Subsequent Cyclization
The thia-Michael addition is another powerful tool for constructing the thiopyran ring, often followed by an intramolecular cyclization.[1][7]
Problem: Stalled Reaction after Initial Michael Addition
Causality: The initial Michael adduct may be stable, and the subsequent cyclization step may have a high activation energy barrier. The choice of base and solvent is critical for promoting this intramolecular reaction.
Troubleshooting Strategies:
| Parameter | Potential Issue | Recommended Action | Rationale |
| Base | The base may not be strong enough to deprotonate the requisite position for cyclization. | Switch to a stronger, non-nucleophilic base such as DBU or a sodium alkoxide. | A stronger base will increase the concentration of the reactive intermediate required for cyclization. |
| Solvent | The solvent may not be suitable for the cyclization step. | Screen aprotic polar solvents like DMF or DMSO. | These solvents can help to solvate the intermediates and facilitate the intramolecular reaction. |
| Temperature | The reaction may require thermal energy to overcome the activation barrier for cyclization. | Gradually increase the reaction temperature while monitoring for product formation and decomposition. | Providing thermal energy can increase the rate of the desired cyclization reaction. |
Advanced Topic: Multi-Component Reactions (MCRs) for Thiopyran Synthesis
MCRs offer an efficient and atom-economical approach to synthesizing complex thiopyran derivatives in a single step.[1][8][9]
Q: I am considering a multi-component reaction to synthesize a library of thiopyrano[4,3-b]pyran derivatives. What are the key considerations?
A: MCRs are powerful but require careful optimization.
-
Stoichiometry: The relative ratios of the components are critical. A slight excess of one component may be necessary to drive the reaction to completion.
-
Catalyst Choice: Many MCRs for thiopyran synthesis are base-catalyzed. The choice of catalyst can influence the reaction rate and yield.[9]
-
Solvent-Free Conditions: Some MCRs can be performed under solvent-free or neat conditions, which can be more environmentally friendly and sometimes lead to higher yields.[1]
-
Structural Verification: A significant challenge in MCRs can be the unambiguous characterization of the often complex products. It is crucial to use a combination of spectroscopic techniques (NMR, MS, IR) and, if possible, single-crystal X-ray diffraction to confirm the structure.[8]
Concluding Remarks
The synthesis of thiopyran derivatives presents a unique set of challenges, primarily stemming from the nature of sulfur-containing intermediates. However, with a solid understanding of the underlying reaction mechanisms and a systematic approach to troubleshooting, these obstacles can be overcome. The strategies outlined in this guide, from the in situ generation of reactive species to the application of modern synthetic techniques like continuous flow and multi-component reactions, provide a robust toolkit for any chemist working in this exciting and important field.
References
- Mousavi-Ebadia, M., Safaei-Ghomi, J., & Nejad, M. J. (2025). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Advances.
- Update on Thiopyran Fused Heterocycle Synthesis (2013-2024). (2024).
- (PDF) Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. (n.d.).
- Synthesis of Functionally Substituted 4H-Thiopyrans by Reaction of Carbon Disulfide with Malononitrile Trimer. (n.d.). ProQuest.
- Chapter 8: Synthesis, Properties, and Biological Applic
- Synthesis of thiopyran-fused pyrimidine derivatives. (n.d.).
- Synthesis of thiopyrane derivatives 240. (n.d.).
- Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. (n.d.). RSC Publishing.
- Update on thiopyran-fused heterocycle synthesis (2013-2024). (2024). PubMed.
- Sachse, F., Gebauer, K., & Schneider, C. (n.d.). Continuous Flow Synthesis of 2H-Thiopyrans via thia-Diels–Alder Reactions of Thioaldehydes.
- Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. (2025). PubMed Central.
- Thiopyran – Knowledge and References. (n.d.). Taylor & Francis.
- Synthesis of Tetrahydro-2H-thiopyran 1,1-Dioxides via [1+1+1+1+1+1] Annulation: An Unconventional Usage of a Tethered C–S Synthon. (2022). Organic Letters.
- Synthesis of 2,6-diaryl-4H-thiopyran-4-ones. (n.d.). The Journal of Organic Chemistry.
- Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. (2022). MDPI.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01222H [pubs.rsc.org]
- 4. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. taylorandfrancis.com [taylorandfrancis.com]
Technical Support Center: Optimizing Reaction Conditions for (Tetrahydro-thiopyran-4-YL)-acetaldehyde Synthesis
Welcome to the technical support center for the synthesis of (Tetrahydro-thiopyran-4-YL)-acetaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for this challenging synthesis. We will explore plausible synthetic routes, address common experimental hurdles, and offer solutions to optimize your reaction conditions for improved yield and purity.
Introduction: The Synthetic Challenge
This compound is a valuable building block in medicinal chemistry, but its synthesis is not straightforward due to the presence of a reactive aldehyde group and a thioether moiety susceptible to oxidation. Direct, well-documented synthetic procedures are scarce, necessitating a rational design of the synthetic strategy from readily available starting materials such as Tetrahydro-4H-thiopyran-4-one. This guide presents two primary synthetic pathways and addresses the critical challenges associated with each step.
Proposed Synthetic Routes
Two robust synthetic strategies are proposed, starting from the common precursor, Tetrahydro-4H-thiopyran-4-one. Route A involves a direct one-carbon homologation of the ketone, while Route B proceeds through the synthesis and subsequent oxidation of the corresponding alcohol, 2-(Tetrahydro-thiopyran-4-YL)-ethanol.
Route A: One-Carbon Homologation of Tetrahydro-4H-thiopyran-4-one
This route focuses on the direct conversion of the ketone to the target aldehyde. A highly effective method for this transformation is the Corey-Chaykovsky reaction to form an epoxide, followed by a rearrangement to the aldehyde.[1][2]
Caption: Route A: Synthesis via Epoxide Formation and Rearrangement.
Route B: Synthesis via 2-(Tetrahydro-thiopyran-4-YL)-ethanol
This alternative pathway involves the initial reduction of the ketone to an alcohol, followed by a two-step chain extension and subsequent selective oxidation.
Caption: Route B: Synthesis via Alcohol Intermediate and Selective Oxidation.
Troubleshooting Guide & FAQs
This section is formatted as a series of questions and answers to directly address specific issues you may encounter during your experiments.
Route A: Troubleshooting
Q1: My Corey-Chaykovsky reaction is giving low yields of the epoxide. What are the common causes?
A1: Low yields in the Corey-Chaykovsky reaction are often traced back to the generation and stability of the sulfur ylide.[1] Here are the key aspects to investigate:
-
Base Selection and Anhydrous Conditions: The deprotonation of the sulfonium salt to form the ylide requires a strong base. Ensure your base (e.g., n-BuLi, NaH) is fresh and accurately titrated if applicable. The reaction is highly sensitive to moisture, so use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
Temperature Control: Sulfur ylides are generally unstable at higher temperatures.[1] The ylide generation and subsequent reaction with the ketone should be carried out at low temperatures, typically between -20°C and 0°C.
-
Order of Addition: It is generally recommended to add the ketone solution slowly to the pre-formed ylide solution at low temperature. This minimizes side reactions of the ylide.
Q2: The rearrangement of the epoxide to the aldehyde is not proceeding cleanly. I am observing multiple byproducts.
A2: The Lewis acid-catalyzed rearrangement of the epoxide is a critical step that requires careful control.
-
Choice of Lewis Acid: The strength of the Lewis acid can significantly impact the reaction outcome. A milder Lewis acid, such as MgBr₂ or ZnCl₂, is often preferred to minimize charring and polymerization. Stronger Lewis acids like BF₃·OEt₂ can be effective but may require lower temperatures and shorter reaction times.
-
Solvent Effects: The choice of solvent can influence the stability of the carbocation intermediate formed during the rearrangement. Non-polar solvents like dichloromethane or toluene are commonly used.
-
Reaction Monitoring: Closely monitor the reaction progress by TLC or GC-MS. The reaction should be quenched as soon as the starting material is consumed to prevent degradation of the product aldehyde.
Route B: Troubleshooting
Q1: The reduction of the nitrile to the primary alcohol is incomplete, or I am over-reducing it to the amine.
A1: The reduction of the nitrile to the alcohol requires careful selection of the reducing agent and control of stoichiometry.
-
DIBAL-H Reduction: Diisobutylaluminium hydride (DIBAL-H) is an excellent choice for this transformation as it can reduce the nitrile to the imine, which is then hydrolyzed to the aldehyde upon workup. To obtain the alcohol, the intermediate imine needs to be further reduced. Using a slight excess of DIBAL-H at low temperatures (-78°C to 0°C) followed by a quench with a reducing workup (e.g., Rochelle's salt followed by NaBH₄) can favor the formation of the alcohol.
-
Catalytic Hydrogenation: Hydrogenation over a Raney Nickel or a rhodium-based catalyst can also be effective. However, over-reduction to the amine can be a significant side reaction. Careful control of hydrogen pressure, temperature, and reaction time is crucial. The addition of a weak acid can sometimes suppress amine formation.
Q2: During the oxidation of 2-(Tetrahydro-thiopyran-4-YL)-ethanol, I am observing the formation of the sulfoxide or sulfone.
A2: This is a classic challenge when oxidizing alcohols containing a thioether. The sulfur atom is susceptible to oxidation.[3] To achieve selective oxidation of the alcohol, consider the following:
-
Choice of Oxidant: Mild and selective oxidizing agents are essential.
-
Swern Oxidation: This method, utilizing oxalyl chloride and DMSO at low temperatures (-78°C), is generally very effective for oxidizing alcohols without affecting thioethers.[4]
-
Dess-Martin Periodinane (DMP): DMP is another excellent choice for this selective oxidation and is known for its mild reaction conditions and high yields.[5]
-
-
Reaction Temperature: Maintaining a low temperature is critical to prevent the oxidation of the thioether. For Swern oxidations, the temperature should be kept below -60°C.
-
Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the oxidizing agent. A large excess can lead to unwanted side reactions.
Caption: Troubleshooting Workflow for Selective Oxidation.
General FAQs
Q3: How can I effectively purify the final this compound product?
A3: Aldehydes can be challenging to purify by standard column chromatography due to their polarity and potential for instability on silica gel.
-
Bisulfite Adduct Formation: A highly effective method for purifying aldehydes is through the formation of a solid bisulfite adduct.[6] The crude product is treated with a saturated aqueous solution of sodium bisulfite. The aldehyde forms a solid adduct, which can be filtered and washed. The pure aldehyde is then regenerated by treating the adduct with a mild base (e.g., NaHCO₃ solution).
-
Distillation: If the aldehyde is thermally stable, vacuum distillation can be an effective purification method.
Q4: What are the recommended storage conditions for this compound?
A4: Aldehydes are prone to oxidation to carboxylic acids upon exposure to air. The target molecule should be stored under an inert atmosphere (argon or nitrogen) at low temperatures (refrigerator or freezer). It is advisable to store it in a sealed ampoule or a vial with a Teflon-lined cap.
Experimental Protocols
Protocol 1: Swern Oxidation of 2-(Tetrahydro-thiopyran-4-YL)-ethanol
-
To a solution of oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM, 0.2 M) at -78°C (acetone/dry ice bath) under an argon atmosphere, add a solution of dimethyl sulfoxide (DMSO, 2.4 eq.) in DCM dropwise over 15 minutes.
-
Stir the mixture at -78°C for 30 minutes.
-
Add a solution of 2-(Tetrahydro-thiopyran-4-YL)-ethanol (1.0 eq.) in DCM dropwise over 20 minutes, ensuring the internal temperature does not rise above -65°C.
-
Stir the reaction mixture at -78°C for 1 hour.
-
Add triethylamine (5.0 eq.) dropwise, and stir the mixture for 30 minutes at -78°C, then allow it to warm to room temperature over 1 hour.
-
Quench the reaction by adding water. Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.
Protocol 2: Purification via Sodium Bisulfite Adduct Formation
-
Dissolve the crude aldehyde in a minimal amount of a suitable solvent (e.g., ethanol or THF).
-
Add a saturated aqueous solution of sodium bisulfite dropwise with vigorous stirring.
-
Continue stirring until a white precipitate forms. The mixture may need to be cooled in an ice bath to facilitate precipitation.
-
Filter the solid adduct and wash it with cold ethanol and then diethyl ether.
-
To regenerate the aldehyde, suspend the solid adduct in water and add a saturated solution of sodium bicarbonate or sodium carbonate until the solution is basic.
-
Extract the liberated aldehyde with a suitable organic solvent (e.g., diethyl ether or DCM).
-
Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and carefully remove the solvent under reduced pressure.
Data Summary
| Oxidation Method | Typical Yield | Key Advantages | Key Disadvantages |
| Swern Oxidation | 85-95% | High selectivity for alcohols over thioethers.[4] | Requires cryogenic temperatures; produces dimethyl sulfide byproduct. |
| Dess-Martin Periodinane | 90-98% | Mild, room temperature reaction; high yields.[5] | Reagent is sensitive to moisture and can be explosive under certain conditions. |
References
- Feng, G. et al. (2021). Asymmetric one-carbon homologation of acyclic and cyclic aryl ketones.
-
Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364. Available from: [Link]
- Mancuso, A. J., & Swern, D. (1981). Activation of dimethyl sulfoxide for facile oxidation of alcohols. Synthesis, 1981(3), 165-185.
- Aggarwal, V. K., & Richardson, J. (2003). The complexity of catalysis: origins of enantio-and diastereocontrol in the Corey–Chaykovsky reaction.
- Wittig, G., & Schöllkopf, U. (1954). Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Mitteil.). Chemische Berichte, 87(9), 1318-1330.
- Nicolaou, K. C., & Sorensen, E. J. (1996).
- Katritzky, A. R., & Meth-Cohn, O. (Eds.). (1995).
- Procter, D. J. (2010). Oxidation of sulfur, selenium, and tellurium. In Comprehensive Organic Synthesis (Second Edition) (pp. 133-162). Elsevier.
- Tojo, G., & Fernández, M. (2006). Oxidation of alcohols to aldehydes and ketones: a guide to current common practice. Springer Science & Business Media.
- Aggarwal, V. K., et al. (2003). Catalytic, asymmetric Corey–Chaykovsky reactions of aldehydes. Journal of the American Chemical Society, 125(37), 11299-11307.
- Myers, A. G., et al. (2000). Synthesis of highly epimerizable N-protected α-amino aldehydes of high enantiomeric excess. Tetrahedron letters, 41(9), 1359-1362.
-
Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Retrieved from [Link]
- Arkat USA. (n.d.). The homologation of carbonyl compounds by single carbon insertion reactions. Arkivoc.
-
Griffith, D. A., & Danishefsky, S. J. (1990). A new, efficient method for the purification of aldehydes: purification of the aldehyde precursors to the calicheamicin γ1I aglycone. The Journal of Organic Chemistry, 55(21), 5482-5484. Available from: [Link]
-
ResearchGate. (n.d.). Formation of Aldehydes and Ketones by Carbonyl Homologation. Retrieved from [Link]
- Google Patents. (n.d.). CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one.
-
Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155–4156. Available from: [Link]
Sources
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- 2. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Side-Product Formation in (Tetrahydro-thiopyran-4-YL)-acetaldehyde Reactions
Here is the technical support center with troubleshooting guides and FAQs.
Welcome to the dedicated technical support guide for (Tetrahydro-thiopyran-4-YL)-acetaldehyde. This resource is designed for researchers, scientists, and drug development professionals who utilize this versatile building block. Due to the inherent reactivity of its aldehyde functional group and the presence of a sulfur-containing heterocycle, users may encounter specific challenges related to side-product formation, stability, and purification. This guide provides in-depth, field-proven insights and troubleshooting protocols to help you navigate these complexities and ensure the success of your experiments.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a problem-and-solution format.
Q1: I'm observing a significant, higher molecular weight impurity in my reaction mixture that I suspect is a dimer. What is it and how can I prevent its formation?
A1: The most probable cause is a self-aldol condensation reaction. this compound possesses acidic α-protons (protons on the carbon adjacent to the aldehyde) that can be removed by acidic or basic catalysts. This generates an enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of another aldehyde molecule.[1][2] The initial product is a β-hydroxy aldehyde (aldol addition product), which can subsequently dehydrate to form an α,β-unsaturated aldehyde (aldol condensation product), particularly if heated.
Causality & Mechanism: The presence of either acid or base, even in trace amounts (e.g., on silica gel or from basic reagents), can catalyze this process. Aldehydes are generally more prone to this reaction than ketones.[3]
Troubleshooting & Prevention:
-
Strict pH Control: Avoid strongly basic (e.g., NaOH, KOH) or acidic conditions unless they are essential for your desired transformation. If a base is required, consider using a non-nucleophilic, sterically hindered base (e.g., DBU, DIPEA) at low temperatures.
-
Low Temperature: Perform your reaction at the lowest temperature that allows for a reasonable reaction rate. We recommend starting at 0 °C or even -78 °C to suppress the rate of the aldol side-reaction.
-
Slow Addition: If reacting the aldehyde with another nucleophile, add the aldehyde slowly to a solution of the nucleophile. This maintains a low concentration of the aldehyde at any given time, favoring the desired intermolecular reaction over self-condensation.
-
Reagent Purity: Ensure all reagents and solvents are free from acidic or basic impurities.
Below is a diagram illustrating the competing pathways.
Caption: Competing reaction pathways for the aldehyde.
Q2: My product yield is consistently low, and I've isolated a highly polar impurity that doesn't show an aldehyde peak in the ¹H NMR. What could this be?
A2: This is a classic sign of oxidation to the corresponding carboxylic acid, (Tetrahydro-thiopyran-4-YL)-acetic acid. Aldehydes are highly susceptible to oxidation, which can occur simply upon exposure to atmospheric oxygen (autoxidation), a process that is often catalyzed by light or trace metal impurities.[4][5]
Causality & Prevention:
-
Autoxidation: The aldehyde functional group is readily attacked by radicals, initiating a chain reaction with O₂ to form the carboxylic acid.
-
Oxidizing Reagents: Ensure that none of your reagents are inadvertently acting as oxidants or contain oxidizing impurities.
Troubleshooting & Prevention:
-
Inert Atmosphere: Always handle the aldehyde and run your reactions under an inert atmosphere, such as dry nitrogen or argon.
-
Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen. This can be achieved by sparging with an inert gas for 15-30 minutes or by several freeze-pump-thaw cycles.
-
Fresh Starting Material: Use freshly purified aldehyde for best results. If the aldehyde has been stored for an extended period, it likely contains some of the carboxylic acid impurity.[4]
-
Avoid Unnecessary Light Exposure: Store the aldehyde in an amber vial and conduct experiments with the flask wrapped in aluminum foil if light sensitivity is a concern.
Q3: My TLC shows multiple new spots, and LC-MS analysis indicates impurities with masses of +16 and +32 Da relative to my starting material. What is happening?
A3: The sulfur atom in the tetrahydrothiopyran ring is being oxidized. The +16 and +32 mass unit increases correspond to the formation of the sulfoxide and sulfone , respectively. The lone pair of electrons on the sulfur atom makes it nucleophilic and susceptible to oxidation by a wide range of reagents, including common laboratory oxidants and even, under some conditions, air.[6]
Causality & Prevention:
-
Reactivity: The thioether moiety is easily oxidized. This transformation significantly increases the polarity of the molecule and can alter its biological activity and reactivity in subsequent steps.
-
Oxidants: Peroxides, meta-chloroperoxybenzoic acid (m-CPBA), Oxone®, and even nitric acid can readily cause this oxidation.
Troubleshooting & Prevention:
-
Reagent Screening: Carefully review all reagents in your reaction mixture to ensure they are not known oxidants for thioethers.
-
Controlled Oxidation: If the sulfoxide or sulfone is the desired product, the oxidation can be controlled. For example, using one equivalent of an oxidant like sodium periodate or hydrogen peroxide often selectively yields the sulfoxide, while stronger conditions or excess oxidant will produce the sulfone.[7]
-
Purification: If these are undesired side-products, they can typically be separated from the less polar aldehyde by standard column chromatography due to the significant difference in polarity.
| Compound | Structure | Relative Polarity | Typical ¹H NMR Shift (α-protons to S) |
| Thioether (Starting Material) | R-S-R | Low | ~2.5-2.8 ppm |
| Sulfoxide | R-S(O)-R | Medium | ~2.7-3.1 ppm (diastereotopic) |
| Sulfone | R-S(O)₂-R | High | ~3.0-3.5 ppm |
| Caption: Comparison of the thioether, sulfoxide, and sulfone derivatives. |
Part 2: Frequently Asked Questions (FAQs)
Q4: What are the recommended storage conditions for this compound?
A4: To maintain its integrity, the compound should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed amber vial at a low temperature (2-8 °C is recommended). This minimizes exposure to oxygen and light, thereby inhibiting oxidation of both the aldehyde group and the sulfur atom.
Q5: How can I purify the starting aldehyde if I suspect it has degraded?
A5: The most effective method for purifying aldehydes from non-aldehyde impurities (like the corresponding alcohol or carboxylic acid) is through the formation and subsequent decomposition of its sodium bisulfite adduct.[4][8][9] This procedure is highly selective for aldehydes and some reactive ketones.
Protocol 1: Purification via Sodium Bisulfite Adduct Formation
-
Adduct Formation: Dissolve the impure aldehyde in a minimal amount of a suitable solvent like ethanol or THF. Add this solution to a saturated aqueous solution of sodium bisulfite (NaHSO₃) and stir vigorously at room temperature for 1-2 hours.
-
Isolation: The crystalline bisulfite adduct will precipitate out of the solution. Collect the solid by filtration and wash it thoroughly with ethanol, followed by diethyl ether, to remove any unreacted organic impurities.
-
Regeneration of Aldehyde: Suspend the washed solid adduct in water. To regenerate the pure aldehyde, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution dropwise until the solution becomes basic (pH > 8) and the solid dissolves.
-
Extraction: Extract the liberated pure aldehyde from the aqueous solution using an organic solvent like diethyl ether or ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully remove the solvent under reduced pressure to yield the purified aldehyde.
Q6: Can the sulfur atom participate in reactions other than oxidation?
A6: Yes, under specific conditions. For example, if the sulfur is first oxidized to a sulfoxide, subsequent treatment with an activating agent like acetic anhydride can initiate a Pummerer reaction.[10] This reaction converts the sulfoxide into an α-acetoxy thioether, fundamentally altering the molecule's structure. Additionally, sulfur ylides can be formed at the adjacent carbon if a strong base is used, which can then react with carbonyls to form epoxides in a Corey-Chaykovsky reaction.[11][12] It is crucial to be aware of these potential pathways when designing multi-step syntheses.
Part 3: Troubleshooting Workflow
For a systematic approach to diagnosing issues, please refer to the following workflow diagram.
Caption: A logical workflow for diagnosing common side-product issues.
References
-
ResearchGate. Tetrahydrothiopyran oxidation in the presence of [Zn 2...[Link]
-
ResearchGate. Oxidation and Reduction of 1,1 '-[3-(Methylsulfanylmethyl)tetrahydro-2H-thiopyran-3,5-diyl]diethanone.[Link]
-
JoVE. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.[Link]
-
National Institutes of Health. Catalytic Asymmetric α-Functionalization of α-Branched Aldehydes.[Link]
-
ResearchGate. Synthesis of Tetrahydropyran‐4‐ones and Thiopyran‐4‐ones from Donor‐Substituted α‐Bromostyrene Derivatives.[Link]
-
Reddit. Purifying aldehydes?[Link]
-
Sci-Hub. Synthesis of Tetrahydropyran‐4‐ones and Thiopyran‐4‐ones from Donor‐Substituted α‐Bromostyrene Derivatives.[Link]
-
National Institutes of Health. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions.[Link]
-
ACS Publications. Influence of the β-Alkoxy Group on the Diastereoselectivity of Aldol Reactions of Tetrahydro-4H-thiopyran-4.[Link]
-
National Institutes of Health. An Overview of the Chemistry and Biology of Reactive Aldehydes.[Link]
-
NCERT. Aldehydes, Ketones and Carboxylic Acids.[Link]
-
ACS Publications. Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures.[Link]
-
YouTube. Sulfur Ylides - Corey-Chaykovsky Reaction (IOC 42).[Link]
-
ACS Publications. Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts.[Link]
-
Thieme. Synthesis by Aldol and Related Condensation Reactions.[Link]
-
Beilstein Journals. Reagent controlled addition of chiral sulfur ylides to chiral aldehydes.[Link]
-
SynArchive. Aldol Condensation.[Link]
-
ResearchGate. Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview).[Link]
-
National Institutes of Health. Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones.[Link]
-
International Journal of Pharmaceutical Research and Applications. A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate.[Link]
-
ResearchGate. Simple and Efficient Preparation of Reagents for Thiopyran Introduction...[Link]
-
ResearchGate. The Aldol Condensation.[Link]
-
Chemistry LibreTexts. Reactivity of Aldehydes & Ketones.[Link]3A_Reactivity_of_Aldehydes_and_Ketones)
Sources
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- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. An Overview of the Chemistry and Biology of Reactive Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. m.youtube.com [m.youtube.com]
- 12. BJOC - Reagent controlled addition of chiral sulfur ylides to chiral aldehydes [beilstein-journals.org]
Technical Support Center: Optimizing the Synthesis and Purification of (Tetrahydro-thiopyran-4-YL)-acetaldehyde
Welcome to the technical support center for the synthesis and purification of (Tetrahydro-thiopyran-4-YL)-acetaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation of this versatile building block. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance your experimental outcomes, focusing on improving both yield and purity.
I. Synthesis of this compound: Troubleshooting & FAQs
The synthesis of this compound typically involves the oxidation of the corresponding primary alcohol, 2-(Tetrahydro-thiopyran-4-YL)-ethanol. The choice of oxidizing agent and reaction conditions are critical for achieving high yields and minimizing byproduct formation.
Frequently Asked Questions (Synthesis)
Q1: My oxidation reaction is resulting in a low yield of the desired aldehyde. What are the potential causes and how can I improve it?
A1: Low yields in the oxidation of 2-(Tetrahydro-thiopyran-4-YL)-ethanol can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed.[1]
-
Over-oxidation: Stronger oxidizing agents or harsh reaction conditions can lead to the over-oxidation of the aldehyde to the corresponding carboxylic acid.[2][3]
-
Sub-optimal Reagent Stoichiometry: An insufficient amount of the oxidizing agent will result in incomplete conversion. Conversely, a large excess may lead to side reactions.
-
Decomposition of the Product: The aldehyde product may be sensitive to the reaction conditions, particularly elevated temperatures or acidic/basic environments.
Troubleshooting Steps:
-
Choice of Oxidizing Agent: Consider using milder and more selective oxidizing agents. Common choices for this transformation include Pyridinium Chlorochromate (PCC)[2], Dess-Martin Periodinane (DMP)[3][4], and Swern oxidation conditions.[5][6][7] Each has its advantages and disadvantages, as summarized in the table below.
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| PCC | CH₂Cl₂, room temperature | Readily available, stable[8] | Toxic chromium byproduct, acidic nature may affect sensitive substrates[1][8] |
| DMP | CH₂Cl₂, room temperature | Mild, neutral pH, high yields, short reaction times[4][9] | Costly, potentially explosive on a large scale[4] |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N, -78 °C to RT | Mild, avoids toxic metals, good for acid-sensitive substrates[5][6][10] | Requires low temperatures, produces malodorous dimethyl sulfide[5][10] |
-
Reaction Monitoring: Actively monitor the reaction by TLC. A stained TLC plate (e.g., with potassium permanganate or p-anisaldehyde) can help visualize the disappearance of the alcohol starting material and the appearance of the aldehyde product.
-
Temperature Control: For exothermic reactions, maintain the recommended temperature using an ice bath or other cooling system to prevent byproduct formation. Swern oxidations, in particular, require strict temperature control at -78 °C during the initial stages.[6][10]
-
Work-up Procedure: A prompt and appropriate work-up is crucial to isolate the aldehyde before it degrades. For PCC oxidations, filtering through a pad of Celite or silica gel can help remove the chromium salts.[1][8]
Q2: I am observing the formation of an unexpected byproduct. How can I identify and minimize it?
A2: The most common byproduct is the over-oxidized carboxylic acid, 2-(Tetrahydro-thiopyran-4-YL)-acetic acid. Its formation is favored by the presence of water when using chromium-based oxidants like PCC.[11]
Mitigation Strategies:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents, particularly for PCC and Swern oxidations.[1][11]
-
Buffered Conditions: For PCC oxidations, the addition of a buffer like sodium acetate can help mitigate the acidity that might promote side reactions.[8]
-
Alternative Reagents: Switching to DMP or Swern oxidation, which are performed under non-aqueous and milder conditions, can significantly reduce or eliminate over-oxidation.[4][5]
Another potential issue is the oxidation of the sulfur atom in the tetrahydrothiopyran ring to a sulfoxide or sulfone, especially with stronger oxidizing agents.[12] The use of chemoselective reagents like DMP is advantageous as they are less likely to affect the sulfur moiety.[9]
Experimental Workflow: Oxidation of 2-(Tetrahydro-thiopyran-4-YL)-ethanol
Below is a visual representation of a general workflow for the oxidation reaction.
Caption: General workflow for the oxidation of the primary alcohol.
II. Purification of this compound: Troubleshooting & FAQs
Purifying aldehydes can be challenging due to their reactivity. The primary impurity is often the corresponding carboxylic acid from over-oxidation, but unreacted starting alcohol can also be present.
Frequently Asked Questions (Purification)
Q1: Column chromatography on silica gel is leading to decomposition of my aldehyde. What is causing this and what are the alternatives?
A1: Silica gel is acidic and can promote the decomposition of sensitive aldehydes.[13] This can manifest as streaking on the TLC plate and low recovery from the column.
Troubleshooting and Alternatives:
-
Neutralize Silica Gel: You can try neutralizing the silica gel by preparing a slurry with a small amount of a non-nucleophilic base like triethylamine in the eluent before packing the column.[13]
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like basic alumina.[14] A quick flush through a plug of basic alumina with a non-polar solvent can sometimes effectively remove acidic impurities.[14]
-
Bisulfite Adduct Formation: A highly effective method for purifying aldehydes is through the formation of a sodium bisulfite adduct.[13][14][15][16] The aldehyde reacts with sodium bisulfite to form a water-soluble salt, which can be separated from non-aldehyde impurities by extraction. The aldehyde can then be regenerated by treatment with a base.[13][16]
Q2: I'm attempting the bisulfite adduct purification, but the adduct is not precipitating. What should I do?
A2: The solubility of the bisulfite adduct can vary. For lower molecular weight or more polar aldehydes, the adduct may be soluble in the reaction mixture.[15]
Solutions:
-
Liquid-Liquid Extraction: If the adduct is water-soluble, you can perform a liquid-liquid extraction. The adduct will be in the aqueous phase, while non-polar impurities remain in the organic layer.[15][16]
-
Solvent Adjustment: Using a mixed solvent system, such as ethanol/water, can sometimes induce precipitation of the adduct.[15]
-
Fresh Reagent: Always use a freshly prepared, saturated aqueous solution of sodium bisulfite for optimal results.[15]
Q3: My aldehyde is sensitive to base. How can I regenerate it from the bisulfite adduct without causing decomposition?
A3: Aldehydes with certain structural features can be sensitive to the high pH required for adduct decomposition.[15]
Alternative Regeneration Methods:
-
Rapid Extraction: Minimize the exposure time to the base. A quick extraction immediately following basification can yield high recovery if performed swiftly.[15]
-
Non-Aqueous Regeneration: Treating the adduct with chlorotrimethylsilane (TMS-Cl) in acetonitrile can regenerate the aldehyde under neutral conditions, avoiding issues with pH-sensitive groups.[15]
Detailed Protocol: Purification via Bisulfite Adduct Formation
This protocol is a reliable method for separating this compound from non-aldehyde impurities.
Step 1: Adduct Formation
-
Dissolve the crude aldehyde mixture in a suitable water-miscible solvent like methanol, THF, or DMF.[16] For aliphatic aldehydes, DMF can be particularly effective.[15]
-
Transfer the solution to a separatory funnel and add a freshly prepared saturated aqueous solution of sodium bisulfite.[16]
-
Shake the funnel vigorously for at least 30 seconds to ensure thorough mixing. The reaction can sometimes be exothermic, so be prepared to cool the funnel if necessary.[13]
Step 2: Extraction of Impurities
-
Add an immiscible organic solvent (e.g., diethyl ether or ethyl acetate) and water to the separatory funnel and shake again.[13][15]
-
Allow the layers to separate. The aldehyde bisulfite adduct will be in the aqueous layer. The organic layer, containing impurities like unreacted alcohol, can be discarded.[16]
Step 3: Regeneration of the Aldehyde
-
Isolate the aqueous layer containing the bisulfite adduct and transfer it to a clean separatory funnel.
-
Add an equal volume of a fresh organic solvent (e.g., ethyl acetate).
-
Slowly add a 50% sodium hydroxide (NaOH) solution dropwise while monitoring the pH, until the aqueous layer is strongly basic (pH ~12).[15]
-
Shake the funnel to extract the regenerated aldehyde into the organic layer.[16]
-
Separate the layers and collect the organic phase.
Step 4: Final Work-up
-
Wash the organic layer with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter and concentrate the solution under reduced pressure to obtain the purified this compound.
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. The Role of PCC in Oxidizing Primary Alcohols - Oreate AI Blog [oreateai.com]
- 3. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 4. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 5. Swern oxidation - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Swern Oxidation [organic-chemistry.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Workup [chem.rochester.edu]
Technical Support Center: Chemoselective Synthesis of Tetrahydro-thiopyran-4-one S-oxides
Welcome to the technical support center for the chemoselective synthesis of tetrahydro-thiopyran-4-one S-oxides. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this important synthetic transformation. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounded in established chemical principles and field-proven insights.
Section 1: Troubleshooting Guide
This section provides systematic approaches to diagnose and resolve common issues encountered during the synthesis of tetrahydro-thiopyran-4-one S-oxides.
Issue 1: Low or No Product Yield
Q: I've set up my oxidation reaction, but upon workup and analysis (TLC, LC-MS), I'm observing a very low yield of the desired sulfoxide, or mostly unreacted starting material. What are the likely causes and how can I fix this?
A: Low conversion is a frequent challenge and can stem from several factors. Let's break down the troubleshooting process:
-
Reagent Purity and Stoichiometry:
-
Oxidant Potency: Many common oxidizing agents can degrade over time. For instance, meta-chloroperoxybenzoic acid (m-CPBA) is often sold as a mixture with m-chlorobenzoic acid and water for stability, and its purity can be less than 77%.[1] It's crucial to use a fresh bottle or titrate an older one to determine the active oxidant concentration.
-
Stoichiometry: While a 1:1 molar ratio of oxidant to sulfide is theoretically sufficient, slight excesses (e.g., 1.1-1.2 equivalents) of the oxidant are often employed to drive the reaction to completion.[2] However, a large excess should be avoided to prevent over-oxidation.[3]
-
-
Reaction Conditions:
-
Temperature: Sulfoxidation is an exothermic process. Many protocols recommend starting the reaction at a low temperature (e.g., 0 °C) and then allowing it to slowly warm to room temperature.[2][4] Running the reaction at too high a temperature can lead to decomposition of the oxidant or side reactions. Conversely, if the temperature is too low for an extended period, the reaction may be sluggish.
-
Solvent Choice: The choice of solvent is critical. Chlorinated solvents like dichloromethane (DCM) and chloroform are commonly used for m-CPBA oxidations.[2] For other oxidants like sodium periodate, a mixture of water and an organic solvent like ethanol or methanol is often necessary to dissolve both the sulfide and the oxidant.[5] Ensure your starting material is fully dissolved in the chosen solvent system.
-
-
Reaction Time:
-
Are you monitoring the reaction progress? A common pitfall is not allowing the reaction to proceed for a sufficient amount of time. Use Thin Layer Chromatography (TLC) to track the disappearance of the starting material. If the reaction has stalled (i.e., no change in the TLC profile over an extended period), it's likely an issue with reagent stoichiometry or reaction conditions.
-
Issue 2: Poor Chemoselectivity - Formation of the Sulfone Byproduct
Q: My reaction is working, but I'm getting a significant amount of the corresponding sulfone, which is difficult to separate from my desired sulfoxide. How can I improve the selectivity for the sulfoxide?
A: This is arguably the most common challenge in this synthesis. The sulfoxide itself can be further oxidized to the sulfone, often at a comparable rate to the initial oxidation of the sulfide.[6][7] Here’s how to address this:
-
Choice of Oxidizing Agent:
-
Some oxidants are inherently more selective than others. While powerful oxidants like potassium permanganate (KMnO4) often lead directly to the sulfone, reagents like sodium periodate (NaIO4) are known for their ability to selectively oxidize sulfides to sulfoxides.[8][9]
-
Davis's oxaziridine is another highly chemoselective reagent that can provide the desired sulfoxide in high yield with minimal over-oxidation.[10][11]
-
-
Strict Control of Stoichiometry:
-
This is the most critical parameter. Use precisely one equivalent of the oxidizing agent. Even a small excess can lead to the formation of the sulfone.[3]
-
-
Controlled Addition and Temperature Management:
-
Add the oxidant solution dropwise to the solution of the tetrahydro-thiopyran-4-one at a low temperature (e.g., 0 °C or even -78 °C in some cases).[11] This helps to dissipate the heat generated during the reaction and maintain a low concentration of the oxidant at any given time, thus favoring the mono-oxidation product.
-
-
Reaction Monitoring:
-
As mentioned previously, diligent reaction monitoring via TLC is essential. The sulfone will typically have a different Rf value than the sulfoxide and the starting sulfide. Quench the reaction as soon as the starting material is consumed to prevent the over-oxidation of the sulfoxide.
-
Issue 3: Difficult Purification of the Sulfoxide
Q: I've managed to synthesize the sulfoxide, but I'm struggling to purify it from the remaining starting material and the sulfone byproduct. What are the best purification strategies?
A: The similar polarities of the sulfide, sulfoxide, and sulfone can make chromatographic separation challenging. Here are some approaches:
-
Column Chromatography:
-
This is the most common method. A carefully selected solvent system is key. Often, a gradient elution starting with a less polar solvent system and gradually increasing the polarity can effectively separate the components. For example, a gradient of ethyl acetate in hexanes is a good starting point.
-
Pro-Tip: The sulfoxide is generally more polar than the sulfide but less polar than the sulfone.
-
-
Recrystallization:
-
If your sulfoxide is a solid, recrystallization can be a highly effective purification technique, especially for removing small amounts of impurities.[12] Experiment with different solvent systems to find one in which the sulfoxide has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution.
-
-
Solvent Extraction:
-
In some cases, a liquid-liquid extraction can be used to selectively remove certain byproducts.[12] For example, if you've used m-CPBA, a wash with a basic aqueous solution (e.g., saturated sodium bicarbonate) will remove the acidic m-chlorobenzoic acid byproduct.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common and reliable oxidizing agents for the chemoselective synthesis of tetrahydro-thiopyran-4-one S-oxides?
A1: Several oxidizing agents can be employed, each with its own advantages and disadvantages. Here is a comparative summary:
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| m-CPBA | DCM or CHCl₃, 0 °C to RT | Readily available, generally good yields.[13] | Can lead to over-oxidation to the sulfone if not carefully controlled.[11] |
| Sodium Periodate (NaIO₄) | MeOH/H₂O or EtOH/H₂O, RT | High chemoselectivity for sulfoxides.[14][15] | Can have solubility issues, requiring mixed solvent systems. |
| Hydrogen Peroxide (H₂O₂) | Often requires a catalyst (e.g., metal-based or acid catalyst) | "Green" oxidant (byproduct is water), inexpensive.[16] | Can be slow without a catalyst and selectivity can be an issue.[17][18] |
| Davis's Oxaziridine | DCM, -78 °C to 0 °C | Excellent chemoselectivity, minimal over-oxidation.[10][11] | Not as commonly available as other oxidants, requires synthesis. |
Q2: Can you explain the reaction mechanism for the oxidation of a sulfide to a sulfoxide?
A2: The mechanism depends on the oxidant used. For a common peroxy acid like m-CPBA, the reaction is thought to proceed through a concerted mechanism. The sulfur atom of the thioether acts as a nucleophile, attacking the electrophilic peroxy oxygen of the m-CPBA. This is followed by a proton transfer and the departure of the m-chlorobenzoic acid leaving group.
For metal-catalyzed oxidations with hydrogen peroxide, the mechanism often involves the formation of a high-valent metal-oxo species which then transfers an oxygen atom to the sulfide.
With sodium periodate, the oxidation is believed to occur via an electrophilic oxygen transfer from the periodate ion to the sulfide through a polar transition state.[5]
Q3: How can I characterize my final tetrahydro-thiopyran-4-one S-oxide product to confirm its identity and purity?
A3: A combination of spectroscopic techniques is essential for unambiguous characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool. You will observe characteristic shifts in the protons and carbons adjacent to the sulfoxide group compared to the starting sulfide.
-
Infrared (IR) Spectroscopy: Look for a strong absorption band in the region of 1030-1070 cm⁻¹ corresponding to the S=O stretch.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your product. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.
-
Melting Point: If your product is a solid, a sharp melting point is a good indicator of purity.
Q4: Are there any safety precautions I should be aware of when performing these oxidation reactions?
A4: Yes, safety is paramount.
-
Peroxides: m-CPBA and hydrogen peroxide are strong oxidizing agents and can be explosive, especially in high concentrations.[1] Always handle them with care, avoid contact with metals, and use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Exothermic Reactions: As mentioned, these reactions can be exothermic. Always use an ice bath to control the temperature, especially during the addition of the oxidant.
-
Solvents: Work in a well-ventilated fume hood, especially when using volatile chlorinated solvents.
Section 3: Experimental Protocols & Visualizations
Detailed Experimental Protocol: Synthesis of Tetrahydro-thiopyran-4-one S-oxide using Sodium Periodate
This protocol is a general guideline and may require optimization for specific substrates.
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the tetrahydro-thiopyran-4-one (1.0 eq) in a 1:1 mixture of methanol and water.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Oxidant Addition: In a separate flask, dissolve sodium periodate (1.1 eq) in water. Add this solution dropwise to the cooled solution of the sulfide over 30 minutes.
-
Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.
-
Workup: Once the starting material is consumed, filter the reaction mixture to remove the sodium iodate byproduct.
-
Extraction: Transfer the filtrate to a separatory funnel and extract with dichloromethane (3 x volume of the reaction mixture).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Visualizing the Synthetic Workflow
Caption: Workflow for the synthesis of tetrahydro-thiopyran-4-one S-oxide.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common synthesis issues.
References
-
Gendron, T., Lanfranchi, D. A., Wenzel, N. I., Kessedjian, H., Jannack, B., Maes, L., Cojean, S., Müller, T. J. J., Loiseau, P. M., & Davioud-Charvet, E. (2024). Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones. Molecules, 29(7), 1620. [Link][10][11][19][20]
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López-Alvarado, P., Avendaño, C., & Menéndez, J. C. (1991). Molecular basis of the mechanism of thiol oxidation by hydrogen peroxide in aqueous solution: challenging the SN2 paradigm. Royal Society of Chemistry. [Link][21]
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Pearson Education. (n.d.). Sulfide Oxidation Explained: Definition, Examples, Practice & Video Lessons. Pearson+. [Link][8]
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Organic Chemistry Portal. (n.d.). m-Chloroperoxybenzoic Acid (mCPBA). Common Organic Chemistry Reagents. [Link][1][13]
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
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Yang, D., & Chen, F. (2015). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters, 17(15), 3758–3761. [Link][17][22]
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Gendron, T., Lanfranchi, D. A., Wenzel, N. I., Kessedjian, H., Jannack, B., Maes, L., Cojean, S., Müller, T. J. J., Loiseau, P. M., & Davioud-Charvet, E. (2024). Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4 H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones. Molecules, 29(7), 1620. [Link][20]
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Wikipedia contributors. (2024, January 12). Periodate. In Wikipedia, The Free Encyclopedia. [Link][14]
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AllChem. (2019, April 14). m Chloroperoxybenzoic acid, Epoxidation, Baeyer Villiger Reaction [Video]. YouTube. [Link][23]
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Ruff, F., Kucsman, Á., & Kapovits, I. (1983). Mechanism of the oxidation of sulphides with sodium periodate. Journal of the Chemical Society, Perkin Transactions 2, (8), 1055-1058. [Link][5]
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Firouzabadi, H., Iranpoor, N., & Zolfigol, M. A. (1998). Selective and Efficient Transformation of Thioethers to Their Sulfoxides and Catalytic Conversions of Thiols to The Disulfides with Hydrated Iron(III) and Copper(II) Nitrates in Aprotic Organic Solvents or Under Solvent Free Conditions. Synthetic Communications, 28(7), 1179-1187. [Link][24][25]
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Singh, F. V., & Wirth, T. (2016). Selective Oxidation of Organosulphides using m-CPBA as oxidant. Der Pharma Chemica, 8(18), 419-423. [Link][2]
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Organic Chemistry Portal. (n.d.). Sulfur Oxidation - meta-Chloroperoxybenzoic Acid (mCPBA). Common Organic Chemistry Reagents. [Link][4]
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Organic Chemistry Portal. (n.d.). Sulfur Oxidation - Sodium Periodate (NaIO4). Common Organic Chemistry Reagents. [Link][15]
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Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Organic Chemistry Portal. [Link][26]
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Wells, R. L., & Bell, A. T. (2002). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst. Journal of Catalysis, 211(2), 438-447. [Link][18]
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Pearson Education. (n.d.). How does sodium periodate function in the oxidation of sulfides to sulfoxides? Pearson+. [Link][9]
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Kotha, S., Gupta, N. K., & Ansari, S. (2022). One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively. RSC Advances, 12(40), 26035-26042. [Link][27]
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Wikipedia contributors. (2024, January 19). Hydrogen peroxide. In Wikipedia, The Free Encyclopedia. [Link][16]
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Various Authors. (2024). How to purify a sulfone and sulfide sulfoxide without a column? ResearchGate. [Link][12]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Sulfide Oxidation. Reagent Guides. [Link][3]
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Sato, K., Hyodo, M., Aoki, M., Zheng, X. Q., & Noyori, R. (2001). Oxidation of sulfides to sulfoxides and sulfones with 30% hydrogen peroxide under organic solvent-and halogen-free conditions. Tetrahedron, 57(13), 2469-2476. [Link][28]
-
Khodaei, M. M., Bahrami, K., & Kayan, A. (2008). Selective Oxidation of Sulfides to Sulfoxides/Sulfones by 30% Hydrogen Peroxide. Phosphorus, Sulfur, and Silicon and the Related Elements, 183(10), 2464-2469. [Link][7]
-
Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Organic Chemistry Portal. [Link][29]
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Validation & Comparative
Comparative analysis of (Tetrahydro-thiopyran-4-YL)-acetaldehyde synthesis methods
A Comparative Guide to the Synthesis of (Tetrahydro-thiopyran-4-YL)-acetaldehyde
For distribution to: Researchers, scientists, and drug development professionals.
This guide provides an in-depth comparative analysis of prominent synthetic methodologies for obtaining this compound, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The strategic importance of this scaffold lies in the prevalence of the tetrahydrothiopyran motif in numerous biologically active compounds. This document offers a critical evaluation of two primary synthetic pathways, elucidating the causality behind experimental choices and providing detailed, self-validating protocols to ensure scientific integrity and reproducibility.
Introduction
This compound is a key intermediate sought for its utility in the synthesis of more complex molecular architectures. The presence of both a reactive aldehyde functionality and a sulfur-containing heterocycle offers multiple avenues for further chemical modification. The selection of an optimal synthetic route is paramount and is dictated by factors such as overall yield, scalability, cost-effectiveness, and stereochemical control. This guide will focus on two divergent and practical strategies commencing from the readily available starting material, Tetrahydro-4H-thiopyran-4-one.
Starting Material: Tetrahydro-4H-thiopyran-4-one
The common precursor for the synthetic routes detailed herein is Tetrahydro-4H-thiopyran-4-one. Its synthesis is well-established and can be achieved in high yield, making it an economically viable starting point.[1] Spectroscopic data for this starting material is well-documented, providing a reliable benchmark for characterization.[2]
| Spectroscopic Data for Tetrahydro-4H-thiopyran-4-one | |
| ¹H NMR (CDCl₃) | ~2.9 ppm (t, 4H), ~2.8 ppm (t, 4H) |
| ¹³C NMR (CDCl₃) | ~210 ppm (C=O), ~46 ppm (C2, C6), ~30 ppm (C3, C5) |
| IR (KBr, cm⁻¹) | ~1710 (C=O stretch) |
| MS (EI, m/z) | 116 (M⁺) |
Method 1: One-Carbon Homologation via Wittig Reaction
This elegant and direct approach involves a one-carbon homologation of Tetrahydro-4H-thiopyran-4-one using a Wittig reagent, specifically (methoxymethyl)triphenylphosphonium chloride.[3][4] The reaction proceeds through the formation of an intermediate enol ether, which is subsequently hydrolyzed under mild acidic conditions to yield the target aldehyde. This method is particularly advantageous due to its high efficiency and the commercial availability of the Wittig reagent.
Reaction Pathway
Caption: Wittig homologation of Tetrahydro-4H-thiopyran-4-one.
Experimental Protocol
Step 1: Synthesis of 4-(Methoxymethylene)-tetrahydro-thiopyran
-
To a stirred suspension of (methoxymethyl)triphenylphosphonium chloride (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., Argon), add a strong base such as n-butyllithium or sodium hydride (1.1 equivalents) portion-wise.
-
Allow the resulting deep red solution of the ylide to stir at 0 °C for 30 minutes.
-
Add a solution of Tetrahydro-4H-thiopyran-4-one (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude enol ether.
Step 2: Hydrolysis to this compound
-
Dissolve the crude 4-(methoxymethylene)-tetrahydro-thiopyran in a mixture of THF and dilute aqueous acid (e.g., 1M HCl).
-
Stir the mixture at room temperature for 2-4 hours, monitoring the disappearance of the enol ether by TLC.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Discussion
The Wittig-based one-carbon homologation is a highly reliable method. The formation of the triphenylphosphine oxide byproduct can sometimes complicate purification, but its precipitation from non-polar solvents often facilitates its removal. The mild acidic hydrolysis of the enol ether minimizes the risk of side reactions.
Method 2: Horner-Wadsworth-Emmons Olefination and Subsequent Transformations
This multi-step approach offers an alternative strategy, beginning with a Horner-Wadsworth-Emmons (HWE) reaction to introduce a two-carbon chain as an α,β-unsaturated ester.[5][6][7] This is followed by a two-step reduction and oxidation sequence to arrive at the target aldehyde. While longer, this route allows for the isolation and characterization of stable intermediates.
Reaction Pathway
Caption: Multi-step synthesis via HWE olefination.
Experimental Protocol
Step 1: Synthesis of Ethyl (Tetrahydro-thiopyran-4-ylidene)acetate
-
To a stirred solution of triethyl phosphonoacetate (1.1 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add a base such as sodium hydride (1.1 equivalents) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes until the evolution of hydrogen gas ceases.
-
Add a solution of Tetrahydro-4H-thiopyran-4-one (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the α,β-unsaturated ester.
Step 2: Synthesis of 2-(Tetrahydro-thiopyran-4-yl)-ethanol
-
To a stirred suspension of a powerful reducing agent like lithium aluminum hydride (LiAlH₄, 2.0 equivalents) in anhydrous THF at 0 °C, add a solution of ethyl (tetrahydro-thiopyran-4-ylidene)acetate (1.0 equivalent) in THF dropwise.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Filter the resulting precipitate and wash thoroughly with THF or ethyl acetate.
-
Concentrate the filtrate to obtain the crude saturated alcohol.
Step 3: Oxidation to this compound
-
Option A: Swern Oxidation
-
To a solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) at -78 °C, add dimethyl sulfoxide (DMSO, 2.2 equivalents) dropwise.
-
After stirring for 15 minutes, add a solution of 2-(tetrahydro-thiopyran-4-yl)-ethanol (1.0 equivalent) in DCM.
-
Stir for another 30 minutes at -78 °C, then add triethylamine (5.0 equivalents).
-
Allow the reaction to warm to room temperature, then quench with water.
-
Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate. Purify by column chromatography.
-
-
Option B: Dess-Martin Periodinane (DMP) Oxidation
-
To a solution of 2-(tetrahydro-thiopyran-4-yl)-ethanol (1.0 equivalent) in DCM, add Dess-Martin periodinane (1.2 equivalents) at room temperature.
-
Stir for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract with DCM, wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over sodium sulfate, and concentrate. Purify by column chromatography.
-
Comparative Analysis
| Parameter | Method 1: Wittig Homologation | Method 2: HWE & Subsequent Steps |
| Number of Steps | 2 | 3 |
| Overall Yield | Typically Good to Excellent | Moderate to Good (cumulative) |
| Reagents | (Methoxymethyl)triphenylphosphonium chloride (air-sensitive ylide), strong base, mild acid | Triethyl phosphonoacetate, strong base, strong reducing agent (LiAlH₄), oxidizing agents (DMP or Swern reagents) |
| Scalability | Good; removal of triphenylphosphine oxide can be challenging on a large scale. | Good; all steps are generally scalable. |
| Safety & Handling | Requires handling of pyrophoric bases (e.g., n-BuLi). | Requires handling of pyrophoric and water-reactive LiAlH₄. Swern oxidation involves cryogenic temperatures and evolution of noxious gases. DMP is potentially explosive. |
| Intermediate Stability | Enol ether intermediate can be sensitive. | All intermediates are generally stable and isolable. |
| Key Advantage | More direct and atom-economical. | Modular approach allowing for diversification at intermediate stages. |
Conclusion
Both synthetic routes presented offer viable pathways to this compound from a common starting material. The choice between the two will ultimately depend on the specific requirements of the research program.
The Wittig-based one-carbon homologation (Method 1) is the more direct and efficient route, likely providing a higher overall yield in fewer steps. It is the recommended method for the rapid and straightforward synthesis of the target compound, provided the necessary precautions for handling strong bases are in place.
The Horner-Wadsworth-Emmons olefination followed by reduction and oxidation (Method 2) , while longer, offers a more modular approach. The stable intermediates can be purified and characterized at each stage, which can be advantageous in complex multi-step syntheses. This route also provides access to the corresponding alcohol and unsaturated ester, which may be of interest for other synthetic endeavors. The choice of oxidation in the final step (Swern vs. DMP) will depend on the available equipment and safety considerations, with DMP being generally milder and easier to perform on a smaller scale, while the Swern protocol is often more cost-effective for larger scales.
It is imperative for researchers to consider the specific context of their synthetic goals, available resources, and safety infrastructure when selecting the most appropriate method for the preparation of this compound.
References
- Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview). Chemistry of Heterocyclic Compounds, 2019.
- Wittig Reaction - Examples and Mechanism. Master Organic Chemistry, 2018.
- Synthesis of Tetrahydropyran‐4‐ones and Thiopyran‐4‐ones from Donor‐Substituted α‐Bromostyrene Derivatives.
- Horner–Wadsworth–Emmons reaction. Wikipedia.
- Methoxymethylenetriphenylphosphorane. Wikipedia.
- Tetrahydro-4H-thiopyran-4-one. Sigma-Aldrich.
- Tetrahydro-4H-pyran-4-one(29943-42-8) 1H NMR spectrum. ChemicalBook.
- Horner-Wadsworth-Emmons Reaction. NROChemistry.
- Carbon Homologation / Degrad
- Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal.
- A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermedi
- A Spectroscopic Duel: Unmasking the Structural Nuances of Tetrahydro-4H-pyran-4-one and its Sulfur Analogue. Benchchem.
- Horner-Wadsworth-Emmons Reactions in THF: Effect of Hydroperoxide Species.
- General and Practical Conversion of Aldehydes to Homologated Carboxylic Acids. Organic Letters, 2008.
- Mastering the Wittig Reaction with Methoxymethyl Triphenylphosphonium Chloride. NINGBO INNO PHARMCHEM CO.,LTD.
- The Horner-Wadsworth-Emmons reaction of mixed phosphonoacetates and aromatic aldehydes: Geometrical selectivity and computational investig
- Assignment of NMR spectral data of diastereomeric tetrahydrofuranyl acetals directly from their mixture by spectral simulation.
- ONE-CARBON HOMOLOGATION OF PYRROLE CARBOXALDEHYDE VIA WITTIG REACTION AND MILD HYDROLYSIS OF VINYL ETHER. HETEROCYCLES, 2015.
- NMR study of conformation and isomerization of aryl- and heteroarylaldehyde 4-tert-butylphenoxyacetylhydrazones.
- Wittig Reaction. Chemistry LibreTexts, 2023.
- (Methoxymethyl)triphenylphosphonium chloride. Sigma-Aldrich.
- NMR, mass spectroscopy, IR - finding compound structure ?
- SYNTHESIS OF TETRAHYDRO-4H-THIOPYRAN-4-ONES.
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For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with therapeutic potential is a perpetual endeavor. The tetrahydrothiopyran ring, a sulfur-containing heterocycle, has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a remarkable breadth of biological activities. This guide provides an in-depth, objective comparison of the biological performance of various tetrahydrothiopyran-based compounds, with a special focus on postulating the activity profile of the yet-uncharacterized (Tetrahydro-thiopyran-4-YL)-acetaldehyde. By synthesizing existing experimental data and structure-activity relationship (SAR) insights, we aim to provide a predictive framework for its potential therapeutic applications.
The Tetrahydrothiopyran Scaffold: A Versatile Pharmacophore
The incorporation of a sulfur atom into a six-membered aliphatic ring imparts unique physicochemical properties to the tetrahydrothiopyran scaffold. This influences its lipophilicity, hydrogen bonding capacity, and metabolic stability, making it an attractive starting point for the design of new therapeutic agents. Extensive research has demonstrated that derivatives of this core structure possess a wide pharmacological spectrum, including anticancer, antimicrobial, and anti-inflammatory properties.[1]
Comparative Analysis of Biological Activities
While no direct biological data for this compound is publicly available, a comprehensive analysis of structurally related compounds provides a strong foundation for predicting its potential activities.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
A significant body of evidence points to the potent anticancer effects of tetrahydrothiopyran derivatives. These compounds have been shown to inhibit the growth of various cancer cell lines, often with impressive potency.
One study on bis-oxidized thiopyran derivatives identified a compound, S-16, with significant inhibitory activity against A549 (lung cancer), H1975 (lung cancer), and MCF-7 (breast cancer) cells, with IC50 values of 4 µM, 3.14 µM, and 0.62 µM, respectively.[2] The potent activity against H1975 cells, which are known to harbor an EGFR T790M resistance mutation, suggests a potential mechanism of action involving the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[2] Molecular docking studies further supported a high binding affinity of S-16 for the EGFR protein.[2]
Table 1: Comparative Cytotoxicity of Selected Tetrahydrothiopyran Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| S-16 (bis-oxidized thiopyran) | A549 (Lung) | 4 | [2] |
| H1975 (Lung) | 3.14 | [2] | |
| MCF-7 (Breast) | 0.62 | [2] | |
| Thiazolyl thiomorpholine 10c | A549 (Lung) | 10.1 | [3] |
| HeLa (Cervical) | 30.0 | [3] |
The diverse substitutions on the tetrahydrothiopyran ring play a crucial role in modulating the anticancer activity. For instance, the presence of specific aryl groups and the oxidation state of the sulfur atom have been shown to significantly influence cytotoxicity.[2][3]
Antimicrobial Activity: Combating Pathogenic Microbes
Tetrahydrothiopyran derivatives have also demonstrated significant promise as antimicrobial agents, exhibiting activity against a range of bacteria and fungi. The sulfur atom in the heterocyclic ring is thought to play a key role in the antimicrobial mechanism, potentially through interactions with essential microbial enzymes or cell membrane components.
Structure-activity relationship studies of auranofin analogues, which contain a tetrahydrothiopyran moiety, revealed that modifications of the thiol and phosphine ligands significantly impact their activity against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).[4] Notably, certain analogues exhibited potent activity against Gram-negative bacteria, a class of pathogens for which new antibiotics are urgently needed.[4]
Table 2: Comparative Antimicrobial Activity of Selected Tetrahydrothiopyran Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Auranofin Analogue (Trimethylphosphine) | Gram-negative bacteria | Varies (up to 65-fold higher than auranofin) | [4] |
| Auranofin Analogue (Triethylphosphine) | Gram-positive bacteria | Varies (up to 65-fold higher than auranofin) | [4] |
| Thiazolyl-pyrazoline derivative 65 | S. epidermidis | 0.03-7.81 | [5] |
The nature and position of substituents on the tetrahydrothiopyran ring are critical determinants of antimicrobial potency and spectrum.[5]
Structure-Activity Relationship (SAR) and the Potential of this compound
The biological activity of tetrahydrothiopyran derivatives is intricately linked to their chemical structure. Key SAR insights from the literature include:
-
Substitution at the 4-position: The 4-position of the tetrahydrothiopyran ring is a common site for substitution and appears to be crucial for biological activity. The nature of the substituent at this position can significantly influence potency and selectivity.
-
The Acetaldehyde Moiety: The acetaldehyde group in the target compound is a reactive functional group. Aldehydes are known to interact with biological nucleophiles, such as the amine groups in proteins and the thiol groups in cysteine residues. This reactivity could be a key determinant of the biological activity of this compound. It could potentially form Schiff bases with lysine residues or undergo other covalent interactions with target proteins.
-
The Sulfur Atom: The sulfur atom itself is a key pharmacophoric element. Its oxidation state (sulfide, sulfoxide, or sulfone) can dramatically alter the electronic properties and biological activity of the molecule.[2]
Based on these SAR principles, it is plausible to hypothesize that This compound could exhibit significant biological activity. The acetaldehyde functionality introduces a reactive center that could enable covalent interactions with biological targets, potentially leading to potent and irreversible inhibition. This is a desirable characteristic in certain drug discovery programs, particularly in the development of anticancer and antimicrobial agents.
Experimental Protocols for Biological Evaluation
To empirically determine the biological activity of this compound and its analogs, standardized in vitro assays are essential.
Protocol 1: MTT Assay for Cytotoxicity Screening
This colorimetric assay is a widely used method to assess the cytotoxic effects of a compound on cancer cell lines.[6][7]
Experimental Workflow:
Caption: Workflow for determining cytotoxicity using the MTT assay.
Protocol 2: Broth Microdilution Assay for Antimicrobial Susceptibility
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.[8][9][10]
Step-by-Step Methodology:
-
Prepare Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilutions: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for the specific microorganism.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Postulated Mechanism of Action: Targeting the EGFR Signaling Pathway
Given the reported activity of some thiopyran derivatives against EGFR,[2] it is a plausible hypothesis that this compound could exert its potential anticancer effects through modulation of this critical signaling pathway. The EGFR pathway plays a central role in cell proliferation, survival, and metastasis, and its dysregulation is a hallmark of many cancers.[11][12][13]
Caption: The EGFR signaling pathway and a potential point of inhibition.
Conclusion and Future Directions
While the biological activity of this compound remains to be experimentally determined, this comparative guide provides a strong rationale for its investigation as a potential therapeutic agent. The well-established anticancer and antimicrobial activities of the tetrahydrothiopyran scaffold, coupled with the unique reactivity of the acetaldehyde moiety, suggest that this compound could possess a potent and novel mechanism of action.
Future research should focus on the synthesis of this compound and its analogs, followed by a comprehensive in vitro evaluation against a panel of cancer cell lines and microbial strains. Mechanistic studies will be crucial to elucidate its molecular targets and to validate the hypotheses presented in this guide. The exploration of this and related compounds could pave the way for the development of new and effective therapies for a range of diseases.
References
- Ségaliny, A. I., et al. (2015). EGFR signaling pathway in breast cancers.
- Wee, P., & Wang, Z. (2017). Epidermal growth factor receptor (EGFR) signaling in cancer. PubMed.
- Zeglinski, M., & Ludwicki, J. K. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI.
- Yarden, Y., & Sliwkowski, M. X. (2001). Epidermal growth factor receptor (EGFR) signaling in cancer. PubMed.
- Reinehr, R., & Görg, B. (2021). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. PMC.
- Pathania, S., et al. (2021).
- Abcam. (n.d.). MTT assay protocol. Abcam.
- ATCC. (n.d.). MTT Cell Proliferation Assay.
- MI - Microbiology. (n.d.). Broth Microdilution. MI - Microbiology.
- Horton, T. (1994). MTT Cell Assay Protocol. txch.org.
- CLYTE Technologies. (2025).
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf.
- Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.
- BenchChem. (2025). Application Notes and Protocols for Broth Microdilution Method for Antibacterial Agent 202. BenchChem.
- ResearchGate. (n.d.). Structure–activity relationship study and the effect of substituted...
- ResearchGate. (2025). New Antibacterial tetrahydro-4(2H)-thiopyran and thiomorpholine S-oxide and S,S-dioxide phenyloxazolidinones.
- Zhu, W., et al. (n.d.). Anti-cancer effects of bis-oxidized thiopyran derivatives on non-small cell lung cancer: rational design, synthesis, and activity evaluation. New Journal of Chemistry (RSC Publishing).
- National Institutes of Health. (n.d.). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023).
- National Institutes of Health. (n.d.). Synthesis and Structure–Activity Relationship Study of Antimicrobial Auranofin against ESKAPE Pathogens.
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- 2. Anti-cancer effects of bis-oxidized thiopyran derivatives on non-small cell lung cancer: rational design, synthesis, and activity evaluation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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A Spectroscopic Guide to Thiopyran Isomers: Distinguishing 2H- and 4H-Thiopyran
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, thiopyrans represent a vital class of sulfur-containing six-membered rings. Their isomeric forms, primarily 2H-thiopyran and 4H-thiopyran, serve as foundational scaffolds in a multitude of natural products and pharmacologically active compounds.[1] The precise identification of these isomers is paramount, as the position of the sp³-hybridized carbon atom dictates the molecule's three-dimensional structure, reactivity, and ultimately, its biological function. This guide provides an in-depth spectroscopic comparison of 2H- and 4H-thiopyran, offering a robust framework for their unambiguous differentiation.
Given the inherent instability of the parent thiopyran isomers, this guide uniquely combines experimental data from stable derivatives with computationally predicted spectroscopic data for the parent structures. This synergistic approach provides a comprehensive and practical toolkit for researchers.
The Structural Isomerism of Thiopyrans
The core distinction between 2H-thiopyran and 4H-thiopyran lies in the location of the saturated carbon atom within the ring, which in turn defines the arrangement of the double bonds.
-
2H-Thiopyran : The sp³ carbon is at the 2-position, adjacent to the sulfur atom. This results in a conjugated diene system from C3 to C6.
-
4H-Thiopyran : The sp³ carbon is at the 4-position, leading to two isolated double bonds.
This fundamental structural difference gives rise to distinct spectroscopic signatures across various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Diagnostic Tool
NMR spectroscopy is arguably the most powerful technique for distinguishing between thiopyran isomers. The chemical environment of each proton and carbon atom is unique to each isomer, resulting in predictable and discernible differences in their respective spectra.
¹H NMR Spectroscopy: Unraveling Proton Environments
The proton NMR spectra of 2H- and 4H-thiopyran are expected to show significant differences in chemical shifts and coupling patterns, particularly for the protons on the sp³-hybridized carbon and the olefinic protons.
Key Differentiating Features in ¹H NMR:
-
Methylene Protons: The most telling signals are from the CH₂ groups. In 2H-thiopyran, the protons at the C2 position (adjacent to sulfur) will appear as an aliphatic signal, significantly upfield from the olefinic protons. In contrast, the methylene protons in 4H-thiopyran are at the C4 position and are allylic to two double bonds, which will influence their chemical shift.
-
Olefinic Protons: The arrangement of double bonds creates distinct olefinic regions. 2H-thiopyran will exhibit a conjugated four-proton system, leading to more complex splitting patterns. 4H-thiopyran will show two sets of symmetric vinyl protons, resulting in simpler multiplets.
Predicted ¹H NMR Data for Thiopyran Isomers:
| Proton | Predicted Chemical Shift (δ) - 2H-Thiopyran | Predicted Chemical Shift (δ) - 4H-Thiopyran | Key Observations |
| H2 | ~3.2 - 3.5 ppm (t) | ~6.0 - 6.5 ppm (d) | Aliphatic in 2H-isomer, Olefinic in 4H-isomer. |
| H3 | ~5.8 - 6.2 ppm (m) | ~5.5 - 6.0 ppm (m) | Part of a conjugated system in 2H-isomer. |
| H4 | ~6.2 - 6.6 ppm (m) | ~3.0 - 3.4 ppm (t) | Olefinic in 2H-isomer, Aliphatic (allylic) in 4H-isomer. |
| H5 | ~6.0 - 6.4 ppm (m) | ~5.5 - 6.0 ppm (m) | Olefinic proton chemical shifts are influenced by conjugation. |
| H6 | ~6.8 - 7.2 ppm (d) | ~6.0 - 6.5 ppm (d) | Deshielded in 2H-isomer due to proximity to sulfur and conjugation. |
Note: These are predicted values based on computational modeling and analysis of related structures. Actual experimental values may vary.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides a direct map of the carbon framework, and the differences between the 2H and 4H isomers are stark. The chemical shift of the sp³ carbon is a key diagnostic marker.
Key Differentiating Features in ¹³C NMR:
-
sp³ Carbon Signal: The most upfield signal in the spectrum will correspond to the saturated carbon. Its chemical shift will be significantly different in the two isomers due to its position relative to the sulfur atom and the double bonds.
-
Olefinic Carbon Signals: The number and chemical shifts of the sp² carbons will reflect the different electronic environments created by the conjugated versus isolated double bond systems.
Predicted ¹³C NMR Data for Thiopyran Isomers:
| Carbon | Predicted Chemical Shift (δ) - 2H-Thiopyran | Predicted Chemical Shift (δ) - 4H-Thiopyran | Key Observations |
| C2 | ~25 - 30 ppm | ~125 - 130 ppm | Aliphatic in 2H-isomer, Olefinic in 4H-isomer. |
| C3 | ~120 - 125 ppm | ~120 - 125 ppm | Olefinic in both, but electronic environment differs. |
| C4 | ~128 - 133 ppm | ~20 - 25 ppm | Olefinic in 2H-isomer, Aliphatic in 4H-isomer. |
| C5 | ~125 - 130 ppm | ~120 - 125 ppm | Symmetry in 4H-isomer may lead to fewer signals. |
| C6 | ~130 - 135 ppm | ~125 - 130 ppm | Deshielded in 2H-isomer due to proximity to sulfur. |
Note: These are predicted values. The deshielding effect of the sulfur atom is a key factor in these predictions.
Vibrational Spectroscopy: Probing Functional Groups and Bond Strengths
Infrared (IR) spectroscopy provides valuable information about the vibrational modes of the molecules, which are directly related to the types of bonds and functional groups present.
Key Differentiating Features in IR Spectroscopy:
-
C=C Stretching Vibrations: The conjugation in 2H-thiopyran is expected to lower the frequency of the C=C stretching vibrations compared to the isolated double bonds in 4H-thiopyran. 2H-thiopyran may also show multiple C=C stretching bands due to the conjugated system.
-
C-S Stretching Vibrations: The C-S stretching frequency can provide information about the nature of the carbon-sulfur bond.
-
C-H Vibrations: The stretching and bending vibrations of the sp² and sp³ C-H bonds will appear in their characteristic regions, but the overall pattern in the fingerprint region (below 1500 cm⁻¹) will be unique for each isomer.
Expected IR Absorption Bands for Thiopyran Isomers:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) - 2H-Thiopyran | Expected Wavenumber (cm⁻¹) - 4H-Thiopyran |
| C=C Stretch (Conjugated) | ~1650 - 1600 (multiple bands) | N/A |
| C=C Stretch (Isolated) | N/A | ~1660 - 1640 |
| =C-H Stretch | ~3100 - 3000 | ~3100 - 3000 |
| -C-H Stretch | ~2960 - 2850 | ~2960 - 2850 |
| C-S Stretch | ~700 - 600 | ~700 - 600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. The extent of conjugation is the primary factor influencing the absorption wavelength (λmax).
Key Differentiating Features in UV-Vis Spectroscopy:
-
π → π* Transitions: 2H-thiopyran, with its conjugated diene system, will exhibit a π → π* transition at a longer wavelength (lower energy) compared to the isolated double bonds in 4H-thiopyran. This red shift is a hallmark of increased conjugation.
Expected UV-Vis Absorption for Thiopyran Isomers:
| Isomer | Expected λmax | Electronic Transition |
| 2H-Thiopyran | ~260 - 290 nm | π → π* (conjugated diene) |
| 4H-Thiopyran | Below 220 nm | π → π* (isolated alkene) |
Mass Spectrometry: Elucidating Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation patterns of a molecule. The stability of the resulting fragments often dictates the observed fragmentation pathways.
Key Differentiating Fragmentation Pathways:
-
2H-Thiopyran: A likely fragmentation pathway would involve a retro-Diels-Alder reaction, leading to the expulsion of a stable, neutral molecule and the formation of a characteristic fragment ion.
-
4H-Thiopyran: Fragmentation may be initiated by the loss of a hydrogen atom from the C4 position to form a stable thiopyrylium cation.
Predicted Key Fragments in Mass Spectra:
| Isomer | Predicted m/z of Key Fragments | Plausible Fragmentation Pathway |
| 2H-Thiopyran | M⁺ - C₂H₄ (Ethylene) | Retro-Diels-Alder reaction |
| 4H-Thiopyran | M⁺ - 1 (Loss of H) | Formation of a stable aromatic thiopyrylium cation |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of thiopyran derivatives. Due to the instability of the parent compounds, these methods are best applied to their more stable analogues.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the thiopyran derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters: Use a standard pulse sequence. A spectral width of 0-12 ppm is typically sufficient.
-
¹³C NMR Parameters: Use a proton-decoupled pulse sequence. A spectral width of 0-220 ppm is generally appropriate.
-
Data Processing: Process the acquired data using appropriate software. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Liquids: Place a drop of the neat liquid between two KBr or NaCl plates.
-
Solids: Prepare a KBr pellet by grinding a small amount of the solid with dry KBr powder and pressing it into a thin disk.
-
-
Data Acquisition: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.
-
Data Acquisition: Record the UV-Vis spectrum using a dual-beam spectrophotometer, scanning from approximately 400 nm down to 200 nm.
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax).
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Use electron ionization (EI) at 70 eV as a standard method.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range.
-
Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to deduce the fragmentation pattern.
Visualizing the Distinction: Structures and Workflow
Molecular Structures of Thiopyran Isomers
Caption: Molecular structures of 2H-thiopyran and 4H-thiopyran.
General Spectroscopic Analysis Workflow
Caption: A generalized workflow for the spectroscopic analysis of thiopyran isomers.
Conclusion
The spectroscopic differentiation of 2H- and 4H-thiopyran isomers is a critical task in synthetic and medicinal chemistry. While their instability presents challenges for direct experimental analysis, a combined approach of computational prediction and experimental data from stable derivatives provides a powerful and reliable means of identification. ¹H and ¹³C NMR spectroscopy offer the most definitive data, with clear distinctions in the chemical shifts of the sp³-hybridized carbons and their attached protons. IR and UV-Vis spectroscopy serve as excellent complementary techniques, providing confirmatory evidence based on vibrational modes and electronic transitions, respectively. Finally, mass spectrometry can reveal characteristic fragmentation patterns that aid in distinguishing the isomers. By leveraging this multi-faceted spectroscopic approach, researchers can confidently elucidate the structure of thiopyran-containing molecules, paving the way for further advancements in drug discovery and materials science.
References
-
Taylor & Francis. Thiopyran – Knowledge and References. Available from: [Link]
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A Senior Application Scientist's Guide to the Structural Validation of (Tetrahydro-thiopyran-4-YL)-acetaldehyde Derivatives
Introduction: The Imperative for Rigorous Structural Validation
In the landscape of modern drug discovery and development, (Tetrahydro-thiopyran-4-YL)-acetaldehyde and its derivatives represent a class of molecules with significant potential as versatile building blocks. The presence of a sulfur-containing heterocyclic core, the tetrahydrothiopyran (or thiane) ring, combined with a reactive acetaldehyde moiety, makes these compounds valuable scaffolds in medicinal chemistry. However, the very features that grant them their synthetic utility also present distinct challenges for structural verification.
Unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research, from biological screening to preclinical development, is built. An error in structural assignment can lead to misinterpreted biological data, wasted resources, and, most critically, potential safety risks. For researchers, scientists, and drug development professionals, a robust, multi-faceted validation strategy is not merely a matter of due diligence; it is a scientific and ethical necessity.
This guide eschews a one-size-fits-all template. Instead, it presents a holistic and logical workflow, grounded in the principles of orthogonal analysis, to provide an irrefutable body of evidence for the structure of this compound derivatives. We will explore not just what techniques to use, but why they are chosen, and how their data synergize to create a self-validating analytical package that ensures the highest degree of scientific integrity.
The Orthogonal Validation Workflow
The core principle of our approach is "orthogonality"—the use of multiple, independent analytical techniques where each method measures a different physical or chemical property of the molecule. This strategy minimizes the risk of systematic error and builds a powerful, self-corroborating case for the proposed structure. A failure to achieve consistent results across these techniques signals a red flag, prompting further investigation before committing to the next phase of development.
Caption: Orthogonal workflow for structural validation.
Part 1: Primary Structure Elucidation – What Is It?
This initial phase focuses on answering the most fundamental questions: What is the molecular weight, what is the elemental formula, and how are the atoms connected?
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint
NMR is the undisputed cornerstone of structural elucidation for small organic molecules.[1][2] It provides detailed information about the chemical environment, connectivity, and stereochemistry of every proton and carbon atom. For complex molecules, 1D spectra can be crowded, making 2D NMR techniques indispensable for unambiguous assignment.[1][2]
-
¹H NMR (Proton NMR): This is the first experiment performed. For a this compound derivative, we expect to see:
-
Aldehydic Proton: A characteristic signal far downfield (typically δ 9.5-10.0 ppm), often appearing as a triplet due to coupling with the adjacent CH₂ group.
-
Thiopyran Ring Protons: A complex set of multiplets in the aliphatic region (typically δ 1.5-3.5 ppm). The protons on carbons adjacent to the sulfur atom (C2 and C6) will be deshielded and appear further downfield than the others. The protons often form strongly coupled spin systems, which can be analyzed to understand the ring's conformation.[3]
-
Acetaldehyde CH₂ Protons: A doublet coupled to the aldehydic proton.
-
-
¹³C NMR and DEPT: These experiments reveal the carbon skeleton. We expect to see a signal for the aldehyde carbonyl (δ ~200 ppm), signals for the four distinct carbons of the thiopyran ring, and a signal for the methylene carbon of the acetaldehyde side chain. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are crucial for distinguishing between CH, CH₂, and CH₃ groups.
-
2D NMR (COSY, HSQC, HMBC): The Definitive Connectivity Map For anything beyond the simplest molecules, 2D NMR is not a luxury but a necessity.[4][5][6]
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings (typically over 2-3 bonds). It will clearly show the correlation between the aldehydic proton and the adjacent CH₂ protons, and trace the connectivity pathway around the thiopyran ring.
-
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to. This allows for the unambiguous assignment of each carbon's chemical shift based on the more easily interpreted proton spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for this class of molecules. It shows correlations between protons and carbons over 2-3 bonds. The crucial correlation to observe is between the protons of the acetaldehyde side chain and the C4 carbon of the thiopyran ring, providing definitive proof of the substitution pattern.
-
Caption: HMBC confirms the side chain is attached to C4.
Mass Spectrometry (MS): Confirming Mass and Formula
Mass spectrometry provides the exact molecular weight and, with high-resolution instruments, the elemental formula. It serves as a critical, independent confirmation of the information derived from NMR.
-
High-Resolution Mass Spectrometry (HRMS): Techniques like ESI-TOF (Electrospray Ionization - Time of Flight) provide a mass measurement with high accuracy (typically < 5 ppm). This allows for the confident determination of the elemental formula, confirming the presence of the expected number of carbons, hydrogens, oxygens, and, importantly, the sulfur atom. The presence of the sulfur isotope (³⁴S) results in a characteristic M+2 peak, providing an additional layer of confirmation.[7]
-
Fragmentation Analysis (MS/MS): By inducing fragmentation of the molecular ion, we can observe characteristic breakdown patterns that corroborate the proposed structure.[8][9][10] For this compound, expected fragmentations include:
-
Loss of the acetaldehyde side chain.
-
Cleavage and rearrangement of the thiopyran ring. These fragmentation patterns act as a molecular fingerprint, providing evidence that is highly complementary to the connectivity data from NMR.
-
Part 2: Purity and Identity Confirmation
Once the primary structure is established, it is crucial to confirm the purity of the bulk sample and rule out the presence of isomers or impurities that might have similar spectroscopic signatures.
High-Performance Liquid Chromatography (HPLC): The Purity Workhorse
HPLC is the gold standard for assessing the purity of pharmaceutical compounds. The goal is to develop a method that can separate the main compound from any potential starting materials, by-products, or degradation products.
-
Method Development Considerations:
-
The Aldehyde Challenge: The acetaldehyde moiety can be reactive and may not possess a strong UV chromophore for sensitive detection. A common and robust strategy is to derivatize the aldehyde with an agent like 2,4-dinitrophenylhydrazine (DNPH).[11][12] This reaction creates a stable, highly UV-active hydrazone derivative, dramatically improving detection limits and chromatographic performance.[11][13][14]
-
Column and Mobile Phase: A reversed-phase C18 column is typically the starting point. The mobile phase, usually a mixture of acetonitrile or methanol and water/buffer, is optimized to achieve good peak shape and resolution from impurities.
-
-
Validation According to ICH Q2(R1): A method intended for quality control must be validated according to established guidelines to prove it is fit for purpose.[15][16][17] This involves demonstrating:
-
Specificity: The ability to detect the analyte unequivocally in the presence of other components.[17][18]
-
Linearity: A proportional relationship between analyte concentration and detector response over a defined range.[18]
-
Accuracy & Precision: The closeness of the results to the true value and the reproducibility of the results, respectively.[18]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations that can be reliably detected and quantified.
-
Elemental Analysis (CHN/S): The Classic Orthogonal Check
While HRMS provides the elemental formula of an individual ion, elemental analysis measures the bulk elemental composition (Carbon, Hydrogen, Nitrogen, Sulfur) of the solid sample. A result that matches the theoretical percentages for the proposed formula (typically within ±0.4%) provides strong, independent confirmation of both the structure and the purity of the material.
Comparative Analysis of Validation Techniques
No single technique is sufficient. The power of the orthogonal approach lies in integrating data from methods that rely on different principles.
| Technique | Information Provided | Strengths for This Application | Limitations & Causality |
| NMR (1D & 2D) | Atomic connectivity, stereochemistry, molecular skeleton. | Unrivaled for definitive structural assignment. 2D NMR is essential to prove the C4 substitution pattern. | Relatively low sensitivity. Complex spectra may require expert interpretation. Provides little information on bulk purity. |
| HRMS | Exact mass and elemental formula. | Confirms molecular formula with high confidence. Isotopic pattern confirms the presence of sulfur. Essential for validating the NMR-derived structure. | Provides no connectivity information. Cannot distinguish between isomers which have the same formula. |
| MS/MS | Fragmentation patterns. | Provides structural corroboration by showing how the molecule breaks apart under energetic conditions.[19] | Fragmentation can be complex and may not always be predictable. Requires interpretation and comparison to standards if available. |
| HPLC-UV (with Derivatization) | Purity, presence of impurities/isomers. | Gold standard for quantitative purity assessment. Derivatization with DNPH overcomes the poor UV absorbance of the aldehyde.[11] | Provides no structural information on its own. Method development can be time-consuming. |
| Elemental Analysis | Bulk elemental composition (%C, H, S). | Provides an orthogonal confirmation of the elemental formula and high purity. Simple, robust, and inexpensive. | Requires a highly pure sample for accurate results. Provides no structural information. |
Experimental Protocol: A Self-Validating HPLC-UV Method for Purity
This protocol describes a validated method for determining the purity of a this compound derivative via DNPH derivatization, incorporating principles from the ICH Q2(R1) guideline.[15][16]
Objective: To accurately quantify the purity of the target compound and separate it from potential impurities.
1. Preparation of Reagents and Standards:
- DNPH Reagent: Prepare a saturated solution of 2,4-dinitrophenylhydrazine in acetonitrile containing 1% phosphoric acid.
- Diluent: Acetonitrile/Water (50:50 v/v).
- Reference Standard Stock (Approx. 1000 µg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent.
- Sample Stock (Approx. 1000 µg/mL): Prepare in the same manner as the reference standard.
2. Derivatization Procedure:
- To 1.0 mL of the Reference Standard Stock in a clean vial, add 1.0 mL of the DNPH reagent.
- Repeat for the Sample Stock.
- Vortex both solutions and allow them to react at room temperature for 60 minutes, protected from light.
- After reaction, dilute both solutions 10-fold with the diluent for analysis.
3. Chromatographic Conditions:
- Instrument: HPLC system with UV/Vis Detector.
- Column: C18, 4.6 x 150 mm, 5 µm.
- Mobile Phase: A: Water; B: Acetonitrile.
- Gradient: 50% B to 90% B over 15 minutes, hold for 5 minutes, return to initial conditions.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 365 nm (corresponding to the λmax of the hydrazone derivative).
- Injection Volume: 10 µL.
4. System Suitability (A Self-Validating Check):
- Before any sample analysis, perform five replicate injections of the derivatized Reference Standard solution.
- Acceptance Criteria: The relative standard deviation (RSD) of the peak area must be ≤ 2.0%. The theoretical plates for the main peak should be > 2000, and the tailing factor should be < 2.0.
- Causality: This step is critical. It proves the chromatographic system (pump, injector, detector, column) is performing correctly and reproducibly on the day of analysis, ensuring the trustworthiness of the subsequent sample data.
5. Analysis and Calculation:
- Inject the derivatized Sample solution in duplicate.
- Calculate the purity using the area percent method (assuming all impurities have a similar response factor after derivatization).
- Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
6. Method Validation Parameters (Abbreviated):
- Linearity: Prepare a series of dilutions from the derivatized standard (e.g., 5 concentrations). Plot peak area vs. concentration. The correlation coefficient (r²) should be ≥ 0.999.[16]
- Accuracy: Perform spike-recovery studies by adding known amounts of the reference standard to a sample matrix. The recovery should be within 98.0-102.0%.
Conclusion
The structural validation of this compound derivatives is a multi-step, logic-driven process that demands more than a single piece of data. It requires the thoughtful integration of evidence from orthogonal analytical techniques. By combining the definitive connectivity map from 2D NMR with the precise mass and formula from HRMS, and then confirming bulk purity and identity with a validated HPLC method and elemental analysis, researchers can build an unassailable case for their molecule's structure. This rigorous, self-validating approach ensures data integrity, enables reproducible science, and forms the essential foundation for advancing promising compounds from the laboratory to the next stage of development.
References
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Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. Available from: [Link]
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Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. MDPI. Available from: [Link]
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ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Available from: [Link]
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Complete analysis of the 1H nmr spectrum of tetrahydrothiophene. ResearchGate. Available from: [Link]
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2D NMR Introduction. Chemistry LibreTexts. Available from: [Link]
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Synthesis of Novel Derivatives of Dissymmetric Bisarylidene of Tetrahydro-4Hpyran-4-one. ResearchGate. Available from: [Link]
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A Comparative Guide to the Reactivity of Thiopyranones and Piperidones
For Researchers, Scientists, and Drug Development Professionals
Six-membered heterocyclic compounds are foundational scaffolds in medicinal chemistry and materials science. Among these, 4-thiopyranones and 4-piperidones present a compelling case study in how a single heteroatom substitution—sulfur for nitrogen—can dramatically alter a molecule's reactivity and synthetic utility. While structurally similar, their electronic and steric properties diverge significantly, leading to distinct chemical behaviors. This guide provides an in-depth comparison of their reactivity, supported by experimental data and protocols, to inform rational synthetic design.[1]
At a Glance: Key Reactivity Differences
| Reaction Type | Thiopyranones | Piperidones | Key Distinction |
| Nucleophilic Addition at C=O | Generally more reactive due to an electron-withdrawing sulfur atom activating the carbonyl group. | The nitrogen's inductive effect can slightly deactivate the carbonyl compared to cyclohexanone. Reactivity is tunable via N-substitution. | Thiopyranones typically exhibit a more electrophilic carbonyl carbon, making them more susceptible to nucleophilic attack.[1] |
| Reactivity at Heteroatom | The sulfur atom can be oxidized to sulfoxide and sulfone. | The nitrogen atom is basic and nucleophilic, readily undergoing protonation, alkylation, or acylation. | Piperidones offer a direct handle for functionalization at the nitrogen, a common strategy in drug design, while thiopyranones provide unique reactivity at the sulfur.[1] |
| Enolate Formation (α-Carbon) | α-protons are acidic, allowing for enolate formation. | α-protons are also acidic. The nitrogen can influence the stability and subsequent reaction of the enolate. | Both formenolates, but the nature of the heteroatom influences the ease of formation and subsequent reaction pathways.[2][3] |
| Ring-Opening Reactions | The C-S bond is susceptible to cleavage under certain reductive or oxidative conditions.[1] | The C-N bond is generally more stable, requiring harsh chemical or specific enzymatic conditions for cleavage.[1] | The thiopyranone ring is potentially more prone to cleavage at the carbon-heteroatom bond.[1] |
The Root of Divergent Reactivity: Structural and Electronic Properties
The fundamental differences in reactivity between thiopyranones and piperidones stem from the intrinsic properties of sulfur versus nitrogen. Sulfur is larger and more polarizable than nitrogen, which influences the electronic distribution and conformational flexibility of the thiopyranone ring in a way that is distinct from the nitrogen in the piperidone ring.[1]
Electronic Influence on the Carbonyl Group
The reactivity of the carbonyl group is a prime example of this divergence. In thiopyranone , the electron-withdrawing nature of the sulfur atom enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[1]
Conversely, in piperidone , the nitrogen atom's electron-donating inductive effect can slightly deactivate the carbonyl group towards nucleophiles when compared to a simple cyclohexanone.[1] However, this reactivity can be modulated by substitution on the nitrogen atom.
This difference is reflected in their spectroscopic data:
| Compound | Carbonyl C=O Stretch (IR, cm⁻¹) | Note |
| Saturated Ketones (general) | 1715 ± 7 | For non-conjugated, six-membered rings.[4] |
| Conjugated Ketones | ~30-40 cm⁻¹ lower | Conjugation with a double bond or aromatic ring lowers the stretching frequency.[4] |
Comparative Reactivity in Action
Nucleophilic Addition at the Carbonyl
Due to the increased electrophilicity of its carbonyl carbon, thiopyranone is generally more reactive towards nucleophiles.[1] This is a critical consideration when planning reactions such as Grignard additions, reductions, or cyanohydrin formations.
Diagram: Key Reactivity Sites
Caption: Stepwise oxidation of the sulfur atom in 4-thiopyranone.
Enolate Formation and Reactions
Both heterocycles have acidic protons on the carbons alpha to the carbonyl group and can form enolates in the presence of a suitable base. [2]Enolates are powerful nucleophiles for forming new carbon-carbon bonds.
For piperidones , the choice of N-substituent can influence the regioselectivity of enolate formation and subsequent alkylation reactions. [5]In thiopyranones , enolate formation is also a key reaction, though subsequent alkylations can sometimes be complicated by competing ring-opening via β-sulfur elimination. [6]
Experimental Protocols
Protocol 1: Comparative Reduction of the Carbonyl Group
Objective: To compare the reactivity of the carbonyl group in a thiopyranone and a piperidone towards a mild reducing agent.
Materials:
-
Tetrahydro-4H-thiopyran-4-one
-
N-Benzyl-4-piperidone
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In separate round-bottom flasks, dissolve 1.0 mmol of tetrahydro-4H-thiopyran-4-one and 1.0 mmol of N-benzyl-4-piperidone in 10 mL of methanol.
-
Cool both solutions to 0°C in an ice bath.
-
To each flask, add 1.1 mmol of sodium borohydride in small portions over 5 minutes.
-
Monitor the reactions by thin-layer chromatography (TLC).
-
Upon completion, quench the reactions by adding 10 mL of saturated aqueous NH₄Cl.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude alcohol products.
-
Purify by column chromatography if necessary and calculate the yield.
Expected Outcome: Due to the higher electrophilicity of its carbonyl, the reduction of tetrahydro-4H-thiopyran-4-one is expected to proceed faster than that of N-benzyl-4-piperidone.
Protocol 2: Heteroatom-Specific Reactions
Part A: N-Alkylation of 4-Piperidone
Objective: To demonstrate the nucleophilicity of the piperidone nitrogen.
Materials:
-
4-Piperidone hydrochloride monohydrate
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
-
DCM
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-piperidone hydrochloride monohydrate (1.0 mmol) in 10 mL of acetonitrile, add potassium carbonate (2.5 mmol).
-
Add benzyl bromide (1.1 mmol) and heat the mixture to reflux.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and filter off the solids.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in DCM (20 mL) and wash with saturated aqueous NaHCO₃ (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield N-benzyl-4-piperidone.
Part B: S-Oxidation of a Thiopyranone
Objective: To demonstrate the oxidation of the thiopyranone sulfur.
Materials:
-
Tetrahydro-4H-thiopyran-4-one
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
DCM
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve tetrahydro-4H-thiopyran-4-one (1.0 mmol) in 20 mL of DCM and cool to 0°C.
-
Add a solution of m-CPBA (1.1 mmol for sulfoxide, 2.2 mmol for sulfone) in DCM dropwise.
-
Stir the reaction at 0°C and allow it to warm to room temperature. Monitor by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous Na₂S₂O₃ (2 x 10 mL) and saturated aqueous NaHCO₃ (2 x 10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the sulfoxide or sulfone product.
Synthetic Utility and Applications
The distinct reactivity profiles of thiopyranones and piperidones make them valuable in different contexts.
Piperidones are ubiquitous in medicinal chemistry. [7][8]The nitrogen atom serves as a crucial point for modification to tune the pharmacokinetic and pharmacodynamic properties of drug candidates. The Petrenko-Kritschenko piperidone synthesis and the Dieckmann condensation are classic methods for their preparation. [9][10] Thiopyranones are also of significant interest for their biological activities and are used in materials science. [6][11]Their synthesis often involves methods like the Thia-Diels-Alder reaction or domino reactions. [11][12]The ability to oxidize the sulfur atom provides an additional layer of complexity and allows for the fine-tuning of electronic properties.
Conclusion
The choice between a thiopyranone and a piperidone scaffold in a synthetic campaign has profound implications for the reactivity of the target molecule. Thiopyranones are characterized by a more electrophilic carbonyl and an oxidizable sulfur atom, while piperidones feature a nucleophilic nitrogen that is a prime site for functionalization. [1]A thorough understanding of these fundamental differences is essential for the rational design of synthetic routes and the development of novel molecules with desired chemical and biological properties.
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A Comparative Guide to the Efficacy of (Tetrahydro-thiopyran-4-YL)-acetaldehyde in Biological Assays
Introduction
In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to identifying next-generation therapeutics. Heterocyclic compounds, particularly those containing sulfur and oxygen, represent a rich chemical space for interaction with a multitude of biological targets.[1][2] (Tetrahydro-thiopyran-4-YL)-acetaldehyde (THTP-acetaldehyde) is a novel compound featuring a tetrahydrothiopyran ring, a structure of growing interest in medicinal chemistry. While direct biological data for THTP-acetaldehyde is not yet available, its structural similarity to other bioactive molecules provides a compelling rationale for its investigation. Derivatives of the closely related tetrahydrothiopyran-4-one have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties, by modulating key signaling proteins such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3] Furthermore, other tetrahydropyran and thiopyran derivatives have been identified as modulators of G-protein coupled receptors (GPCRs) and have shown activity against kinetoplastid parasites, the causative agents of neglected tropical diseases.[4][5][6][7]
This guide presents a rigorous, hypothetical framework for the comprehensive biological evaluation of THTP-acetaldehyde. We will objectively compare its potential performance against established agents in three distinct and high-impact therapeutic areas: oncology, neuroscience, and infectious disease. The experimental protocols detailed herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a practical roadmap for assessing the efficacy of this and other novel heterocyclic compounds.
Physicochemical Properties: A Comparative Overview
Before delving into biological assays, a preliminary comparison of the physicochemical properties of THTP-acetaldehyde with the selected benchmark compounds provides context for their potential pharmacokinetic and pharmacodynamic behaviors.
| Property | This compound (Hypothetical) | Sunitinib | Benznidazole |
| Molecular Weight | 144.23 g/mol | 398.47 g/mol | 260.25 g/mol |
| LogP (Predicted) | ~1.1 | ~5.2 | ~0.8 |
| Hydrogen Bond Donors | 0 | 3 | 1 |
| Hydrogen Bond Acceptors | 2 | 5 | 4 |
| Rotatable Bonds | 2 | 7 | 3 |
Note: Properties for THTP-acetaldehyde are calculated, while those for Sunitinib and Benznidazole are from established data.
I. Evaluation as a Kinase Inhibitor: Targeting Angiogenesis
Rationale: The tetrahydrothiopyran scaffold is present in molecules designed to inhibit receptor tyrosine kinases involved in angiogenesis, a critical process in tumor growth.[3] We hypothesize that THTP-acetaldehyde may exhibit inhibitory activity against VEGFR-2, a key mediator of angiogenesis.
Competitor Compound: Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor approved for the treatment of various cancers, with a reported IC50 of approximately 80 nM for VEGFR-2.[4][8][9]
Experimental Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay
This protocol outlines a luminescence-based kinase assay to determine the half-maximal inhibitory concentration (IC50) of THTP-acetaldehyde against VEGFR-2.
Workflow Diagram
Caption: Workflow for VEGFR-2 kinase inhibition assay.
Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare a 1x Kinase Assay Buffer.
-
Dilute recombinant human VEGFR-2 kinase to the desired concentration (e.g., 1 ng/µL) in 1x Kinase Assay Buffer.
-
Prepare a stock solution of ATP (e.g., 500 µM) in nuclease-free water.
-
Prepare a stock solution of a suitable poly(Glu, Tyr) 4:1 peptide substrate.
-
Prepare serial dilutions of THTP-acetaldehyde and Sunitinib in a suitable solvent (e.g., DMSO), then dilute further in 1x Kinase Assay Buffer.
-
-
Assay Plate Setup:
-
Add 5 µL of the diluted test compounds, Sunitinib (positive control), and buffer/DMSO (negative control) to the wells of a white 96-well plate.
-
-
Kinase Reaction:
-
Prepare a master mix containing 1x Kinase Assay Buffer, ATP, and the peptide substrate.
-
Add 20 µL of the diluted VEGFR-2 enzyme solution to each well, except for the "blank" control wells.
-
Initiate the kinase reaction by adding 25 µL of the ATP/substrate master mix to all wells.
-
Incubate the plate at 30°C for 45 minutes.
-
-
Signal Detection:
-
Equilibrate the plate and the Kinase-Glo® Max reagent to room temperature.
-
Add 50 µL of the Kinase-Glo® Max reagent to each well to stop the reaction and initiate the luminescent signal.
-
Incubate the plate at room temperature for 15 minutes, protected from light.
-
Measure the luminescence using a microplate reader.[10]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the high (no inhibitor) and low (no enzyme) controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Hypothetical Comparative Data
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | VEGFR-2 | Luminescence Kinase Assay | (To be determined) |
| Sunitinib (Reference) | VEGFR-2 | Luminescence Kinase Assay | 80[4][8][9] |
II. Evaluation as a GPCR Allosteric Modulator
Rationale: The structural rigidity and heteroatomic nature of the tetrahydrothiopyran ring make it a candidate for binding to allosteric sites on GPCRs, which are often less conserved than orthosteric sites.[11] This could offer a path to subtype-selective modulation. We hypothesize that THTP-acetaldehyde could act as an allosteric modulator on a GPCR, such as the M1 muscarinic acetylcholine receptor (M1 mAChR), a key target in CNS disorders.[12][13]
Competitor Compound: Benzyl quinolone carboxylic acid (BQCA), a well-characterized positive allosteric modulator (PAM) of the M1 mAChR.[12][13]
Experimental Protocol: Calcium Mobilization Assay for M1 mAChR
This protocol describes a cell-based functional assay to detect positive or negative allosteric modulation by measuring changes in intracellular calcium concentration.
Workflow Diagram
Caption: Workflow for a calcium mobilization assay to detect allosteric modulators.
Step-by-Step Methodology
-
Cell Culture and Plating:
-
Culture HEK293 cells stably expressing the human M1 mAChR in appropriate media.
-
Plate the cells in 96-well black, clear-bottom microplates and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and an anion-exchange inhibitor (e.g., probenecid) to prevent dye leakage.
-
Remove the culture medium from the cells and add the dye loading buffer.
-
Incubate the plate for 1 hour at 37°C.
-
-
Compound Addition and Measurement:
-
Prepare serial dilutions of THTP-acetaldehyde and BQCA.
-
Prepare the orthosteric agonist, carbachol, at a concentration that elicits approximately 20% of the maximal response (EC20).
-
Using a fluorescent imaging plate reader (FLIPR), add the test compounds to the cell plate and incubate for a short period (e.g., 15-30 minutes).
-
Add the EC20 concentration of carbachol to the wells and immediately begin measuring the fluorescence intensity over time (typically 2-3 minutes).[14][15][16]
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
To assess for positive allosteric modulation (PAM), analyze the potentiation of the EC20 agonist response by the test compound.
-
To assess for negative allosteric modulation (NAM), a similar assay can be run using an EC80 concentration of the agonist.
-
Plot the dose-response curves to determine the EC50 for potentiation or IC50 for inhibition.
-
Hypothetical Comparative Data
| Compound | Target | Assay Type | Effect |
| This compound | M1 mAChR | Calcium Mobilization | (To be determined) |
| BQCA (Reference) | M1 mAChR | Calcium Mobilization | Positive Allosteric Modulator (PAM)[12][13] |
III. Evaluation as an Anti-Kinetoplastidal Agent
Rationale: Derivatives of 2,6-diaryl-4H-tetrahydro-thiopyran-4-one have shown promising activity against kinetoplastid parasites, including Trypanosoma cruzi, the agent of Chagas disease.[4][6][7] This suggests that the tetrahydrothiopyran core may be a valuable scaffold for the development of novel anti-parasitic drugs. We hypothesize that THTP-acetaldehyde may inhibit the growth of intracellular T. cruzi amastigotes.
Competitor Compound: Benznidazole, the current first-line drug for the treatment of Chagas disease.[17][18][19]
Experimental Protocol: In Vitro T. cruzi Amastigote Growth Inhibition Assay
This protocol describes an image-based or fluorescence-based assay to quantify the inhibition of intracellular T. cruzi amastigote replication.
Workflow Diagram
Caption: Workflow for T. cruzi intracellular amastigote growth inhibition assay.
Step-by-Step Methodology
-
Host Cell Plating:
-
Seed Vero cells (or another suitable host cell line) into 96-well clear-bottom imaging plates and allow them to attach overnight.
-
-
Parasite Infection:
-
Infect the Vero cell monolayer with tissue culture-derived T. cruzi trypomastigotes (e.g., a strain expressing a fluorescent protein for easier visualization) at a multiplicity of infection (MOI) of 10.[3]
-
Allow the infection to proceed for several hours (e.g., 5 hours).
-
Wash the plates thoroughly with fresh medium to remove any non-internalized parasites.
-
-
Compound Treatment:
-
Add fresh culture medium containing serial dilutions of THTP-acetaldehyde, Benznidazole, and appropriate controls to the infected cells.
-
Incubate the plates for 72 to 96 hours at 37°C in a 5% CO2 atmosphere.
-
-
Quantification of Parasite Growth:
-
After incubation, fix the cells with paraformaldehyde.
-
Stain the cells with a DNA-binding dye such as Hoechst 33342, which will stain both the host cell nuclei and the parasite nuclei/kinetoplasts.
-
Acquire images using an automated high-content imaging system.
-
-
Data Analysis:
-
Use image analysis software to count the number of host cells and the number of intracellular amastigotes per cell.
-
Calculate the percentage of growth inhibition for each compound concentration compared to untreated controls.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.[3]
-
Hypothetical Comparative Data
| Compound | Target Organism | Assay Type | IC50 (µM) |
| This compound | Trypanosoma cruzi (amastigote) | High-Content Imaging | (To be determined) |
| Benznidazole (Reference) | Trypanosoma cruzi (amastigote) | High-Content Imaging | 2-8[19][20][21] |
Conclusion
This guide provides a comprehensive and scientifically rigorous framework for the initial biological characterization of this compound. By leveraging knowledge from structurally related compounds, we have proposed a targeted yet diverse screening cascade encompassing kinase inhibition, GPCR modulation, and anti-parasitic activity. The detailed protocols and defined benchmarks against established drugs like Sunitinib and Benznidazole offer a clear path for researchers to objectively assess the therapeutic potential of this novel chemical entity. The outcomes of these assays will be instrumental in determining the future direction of research and development for THTP-acetaldehyde and its analogs, potentially unlocking new avenues for the treatment of cancer, neurological disorders, or neglected tropical diseases.
References
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Sunitinib (SU 11248) | Multi-targeted RTK Inhibitor | MedChemExpress.
-
Sunitinib (SU-11248) | Multi-targeted Receptor Tyrosine Kinase Inhibitor | CAS 557795-19-4 | Selleck Chemicals.
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Allosteric Modulation of M1 Muscarinic Acetylcholine Receptor Internalization and Subcellular Trafficking - PMC - NIH.
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Development of Trypanosoma cruzi in vitro assays to identify compounds suitable for progression in Chagas' disease drug discovery.
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From Benznidazole to New Drugs: Nanotechnology Contribution in Chagas Disease - MDPI.
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Structure-based discovery of selective positive allosteric modulators of antagonists for the M2 muscarinic acetylcholine receptor | PNAS.
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In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds | PLOS Neglected Tropical Diseases.
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In Vitro Benznidazole and Nifurtimox Susceptibility Profile of Trypanosoma cruzi Strains Belonging to Discrete Typing Units TcI, TcII, and TcV - NIH.
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Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones - ResearchGate.
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Cross-reactivity studies of (Tetrahydro-thiopyran-4-YL)-acetaldehyde analogs
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of (Tetrahydro-thiopyran-4-YL)-acetaldehyde Analogs
Introduction: The Imperative of Selectivity in Drug Discovery
In the intricate process of drug development, the identification of a potent "hit" compound is merely the initial step. The subsequent, and arguably more critical, phase involves optimizing this lead to ensure it interacts selectively with its intended biological target. Off-target interactions, where a drug molecule binds to unintended proteins, are a primary cause of adverse drug reactions and clinical trial failures.[1][2][3] Therefore, rigorous cross-reactivity and selectivity profiling are not just regulatory requirements but a fundamental component of rational drug design.[4][5][6]
This guide provides a comprehensive framework for conducting cross-reactivity studies on a series of analogs based on the this compound scaffold. The presence of a reactive aldehyde group and a sulfur-containing heterocycle suggests a broad potential for biological activity, making a thorough assessment of selectivity paramount.[7][8][9] Aldehydes are known to be reactive and can interact with biological nucleophiles, while thiopyran rings are found in various bioactive compounds.[10][11][12] This document will detail the experimental design, provide step-by-step protocols for key assays, and present a comparative analysis of hypothetical data to guide researchers in making informed decisions for lead candidate selection.
The Compound Library: A Study in Structural Modification
The foundation of a robust cross-reactivity study lies in a well-defined set of analog compounds. For this guide, we will consider a parent molecule, THTP-A0 , and two analogs, THTP-A1 and THTP-A2 . These molecules are designed to explore the structure-activity relationship (SAR) and, more importantly, the structure-selectivity relationship (SSR).[13][14][15][16][17]
-
THTP-A0 (Parent Compound): this compound. This molecule features the core scaffold with an unsubstituted acetaldehyde moiety.
-
THTP-A1 (Analog 1): 2-(Tetrahydro-thiopyran-4-YL)-propanal. Here, a methyl group has been added to the alpha-carbon of the acetaldehyde. This modification may influence the reactivity of the aldehyde and introduce steric hindrance, potentially altering target binding.
-
THTP-A2 (Analog 2): (1-Oxido-tetrahydro-thiopyran-4-YL)-acetaldehyde. In this analog, the sulfur atom in the thiopyran ring has been oxidized to a sulfoxide. This change significantly increases the polarity of the molecule and may alter its interaction with target proteins through hydrogen bonding.[18]
Experimental Design: A Multi-Faceted Approach to Profiling
A comprehensive cross-reactivity assessment requires a tiered approach, beginning with the identification of a primary target and then expanding to a panel of relevant off-targets. For this hypothetical study, let's assume the primary target of the THTP-A series is Aldo-Keto Reductase Family 1 Member B10 (AKR1B10) , an enzyme implicated in cancer.
The subsequent cross-reactivity screening will be performed against a panel of related and unrelated enzymes to determine the selectivity profile of each analog.
Rationale for Target Selection:
-
Primary Target (AKR1B10): Chosen due to the structural alerts in the THTP-A scaffold. Aldehydes are substrates for aldo-keto reductases, making this a plausible primary target family.
-
Off-Target Panel:
-
AKR1B1 (Aldose Reductase): A closely related isoform to AKR1B10. High activity against AKR1B1 could lead to side effects related to diabetic complications.
-
Carbonyl Reductase 1 (CBR1): Another enzyme involved in carbonyl metabolism.
-
A Panel of Cytochrome P450 (CYP) Enzymes (e.g., CYP3A4, CYP2D6): These are critical for drug metabolism, and inhibition can lead to drug-drug interactions.
-
Trypanothione Reductase (TR): Included as a representative of a distinct reductase family to assess broader cross-reactivity. The unique redox metabolism of kinetoplastid parasites, which relies on TR, makes this an interesting counter-screen target.[18]
-
The overall experimental workflow is depicted below:
Caption: High-level workflow for cross-reactivity profiling.
Detailed Experimental Protocols
Protocol 1: AKR1B10 Enzymatic Inhibition Assay
This protocol describes a fluorescence-based assay to determine the half-maximal inhibitory concentration (IC50) of the THTP-A analogs against the primary target, AKR1B10.
Materials:
-
Recombinant human AKR1B10 enzyme
-
NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced)
-
Substrate: Pyridine-3-aldehyde
-
Assay Buffer: 100 mM potassium phosphate, pH 7.0
-
THTP-A analogs (stock solutions in DMSO)
-
384-well black, flat-bottom plates
-
Fluorescence plate reader (Excitation: 340 nm, Emission: 460 nm)
Procedure:
-
Compound Plating: Prepare serial dilutions of the THTP-A analogs in DMSO. Dispense 1 µL of each dilution into the wells of the 384-well plate. Include wells with DMSO only for 'no inhibitor' (100% activity) and 'no enzyme' (0% activity) controls.
-
Enzyme Addition: Add 20 µL of AKR1B10 solution (e.g., 5 nM final concentration) in assay buffer to all wells except the 'no enzyme' controls.
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Reaction Initiation: Add 20 µL of a substrate/cofactor mix (containing NADPH and pyridine-3-aldehyde at final concentrations of 200 µM and 500 µM, respectively) to all wells.
-
Kinetic Reading: Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader. Monitor the decrease in NADPH fluorescence over 30 minutes.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic read). Normalize the data to the controls. Plot the normalized reaction rate against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Off-Target Panel Screening
This protocol outlines a general approach for screening against the off-target panel. Specific assay conditions (e.g., substrate, buffer) will vary for each enzyme but the principle remains the same.
Materials:
-
Recombinant off-target enzymes (AKR1B1, CBR1, CYPs, TR)
-
Appropriate substrates and cofactors for each enzyme
-
THTP-A analogs
-
Detection reagents (e.g., fluorescent or luminescent probes)
-
Multi-well plates and plate reader
Procedure:
-
Single-Point Screen: Initially, screen all analogs at a high concentration (e.g., 10 µM) against the entire off-target panel.
-
Assay Execution: Run the enzymatic assays according to established protocols for each target. For example, CYP inhibition can be assessed using commercially available fluorescent probe-based assays.
-
Hit Identification: Identify any compound that causes significant inhibition (e.g., >50%) at 10 µM as a "hit."
-
IC50 Determination for Hits: For any identified hits, perform a full dose-response curve as described in Protocol 1 to determine the IC50 value.
-
Selectivity Index Calculation: The selectivity index (SI) is calculated as the ratio of the off-target IC50 to the primary target IC50. A higher SI value indicates greater selectivity.
-
SI = IC50 (Off-Target) / IC50 (On-Target)
-
Caption: A selective compound has high affinity for its intended target and low affinity for off-targets.
Results and Comparative Analysis
The following tables summarize the hypothetical data obtained from the described assays.
Table 1: Potency of THTP-A Analogs against Primary Target AKR1B10
| Compound | AKR1B10 IC50 (nM) |
| THTP-A0 | 150 |
| THTP-A1 | 450 |
| THTP-A2 | 85 |
Table 2: Cross-Reactivity Profile and Selectivity Indices of THTP-A Analogs
| Target | THTP-A0 IC50 (nM) | Selectivity Index (vs. AKR1B10) | THTP-A1 IC50 (nM) | Selectivity Index (vs. AKR1B10) | THTP-A2 IC50 (nM) | Selectivity Index (vs. AKR1B10) |
| AKR1B10 | 150 | - | 450 | - | 85 | - |
| AKR1B1 | 300 | 2x | 5,000 | 11.1x | 8,500 | 100x |
| CBR1 | 2,500 | 16.7x | >20,000 | >44.4x | >20,000 | >235x |
| CYP3A4 | 8,000 | 53.3x | >20,000 | >44.4x | 15,000 | 176.5x |
| CYP2D6 | >20,000 | >133x | >20,000 | >44.4x | >20,000 | >235x |
| TR | 15,000 | 100x | >20,000 | >44.4x | >20,000 | >235x |
Discussion: Synthesizing the Data for Decision Making
This comparative analysis allows for a nuanced evaluation of each analog, moving beyond simple potency to a more holistic view of their potential as drug candidates.
-
THTP-A0 (Parent Compound): This molecule demonstrates moderate potency against the primary target, AKR1B10. However, its selectivity profile is concerning. With only a 2-fold selectivity over the closely related AKR1B1, there is a significant risk of off-target effects. This lack of selectivity makes THTP-A0 a poor candidate for further development.
-
THTP-A1 (Analog 1): The addition of a methyl group on the alpha-carbon resulted in a 3-fold decrease in potency against AKR1B10. While this is a negative attribute, the modification significantly improved the selectivity profile, with an 11-fold selectivity against AKR1B1 and weak or no activity against other off-targets. This suggests that the steric bulk introduced by the methyl group is less tolerated by the active site of AKR1B1 compared to AKR1B10.
-
THTP-A2 (Analog 2): The oxidation of the thiopyran sulfur to a sulfoxide yielded the most promising profile. This analog is the most potent against AKR1B10 (IC50 = 85 nM) and exhibits an outstanding selectivity profile. The 100-fold selectivity against AKR1B1 is a significant improvement and drastically reduces the risk of off-target effects mediated by this isoform. The increased polarity from the sulfoxide group likely introduces new, favorable interactions in the AKR1B10 active site that are not possible in the active sites of the off-target enzymes. This highlights a successful strategy for rationally improving selectivity.[19][20]
Conclusion and Future Directions
Based on this comprehensive cross-reactivity study, THTP-A2 emerges as the superior lead candidate . It combines the highest potency for the intended target with an excellent selectivity profile, minimizing the potential for off-target related toxicity.
The next steps in the development of THTP-A2 would involve:
-
Cell-based Assays: Confirming the on-target activity and selectivity in a cellular context.
-
Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
In Vivo Efficacy and Toxicology Studies: Evaluating the compound's performance and safety in relevant animal models.
This guide demonstrates a systematic and rational approach to evaluating compound cross-reactivity. By integrating thoughtful analog design, robust assay execution, and careful data analysis, researchers can effectively navigate the complexities of selectivity profiling to identify promising drug candidates with a higher probability of clinical success.
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Structure Activity Relationships (SAR) . (2025). Collaborative Drug Discovery. [Link]
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Uitdehaag, J., & Zaman, G. J. R. (2011). Four ways to measure selectivity . ResearchGate. [Link]
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Esterbauer, H., et al. (2012). An Overview of the Chemistry and Biology of Reactive Aldehydes . PMC - NIH. [Link]
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A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development . (n.d.). OracleBio. [Link]
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Off Target Effect . (2026). Massive Bio. [Link]
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Tissue Cross-Reactivity Study and its Applications . (2019). AnaPath Services. [Link]
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Ghosh, A. K., & Osswald, H. L. (2014). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors . PMC - PubMed Central. [Link]
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Structure-Activity Relationships in Med Chem . (n.d.). Fiveable. [Link]
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Off-Target Activity of Drug Metabolites . (n.d.). Hypha Discovery. [Link]
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Harada, T., et al. (2015). Therapeutic antibodies: technical points to consider in tissue cross-reactivity studies . NIH. [Link]
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Tissue Cross-Reactivity Studies . (n.d.). Charles River Laboratories. [Link]
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LoPachin, R. M., & Gavin, T. (2014). Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective . ACS Publications. [Link]
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What Is a Tissue Cross Reactivity Study? . (2024). StageBio. [Link]
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Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile . (n.d.). Books - Royal Society of Chemistry. [Link]
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Al-Harrasi, A., et al. (2019). Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides... . PMC - PubMed Central. [Link]
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Off-target activity – Knowledge and References . (n.d.). Taylor & Francis. [Link]
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A Comparative Guide to Thiopyran Synthesis: Benchmarking Novel Catalytic Routes Against Established Cycloaddition Methods
Introduction
The thiopyran scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds and natural products.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties, making the development of efficient and robust synthetic routes a paramount objective for researchers in medicinal chemistry and drug development.[1] Historically, synthetic chemists have relied heavily on pericyclic reactions, such as the hetero-Diels-Alder reaction, to construct the six-membered thiopyran ring.[2] This method is lauded for its predictability and stereochemical control. However, the drive towards more sustainable, efficient, and atom-economical processes has spurred the development of novel synthetic strategies.
This guide provides an in-depth technical comparison between a well-established, classic synthesis route—the hetero-Diels-Alder reaction—and a modern, innovative approach utilizing a magnetic nanocatalyst in a cascade reaction. We will delve into the mechanistic underpinnings of each method, provide detailed experimental protocols, and present a head-to-head comparison of their performance metrics to offer researchers and process chemists a clear understanding of the advantages and trade-offs inherent to each strategy.
The Established Gold Standard: The Hetero-Diels-Alder Reaction
The hetero-Diels-Alder (HDA) reaction is a powerful variant of the Nobel Prize-winning Diels-Alder reaction, where one or more carbon atoms in the diene or dienophile are replaced by a heteroatom.[2] For thiopyran synthesis, this typically involves the [4+2] cycloaddition of a 1-thiadiene (a sulfur-containing diene) with a dienophile, or more commonly, a conjugated diene with a thiocarbonyl compound (a thione) acting as the dienophile.[1] This reaction is a cornerstone of heterocyclic chemistry due to its ability to form two new carbon-carbon bonds and up to four new stereocenters in a single, concerted step.[2]
Mechanistic Rationale and Experimental Considerations
The driving force of the HDA reaction is the formation of a stable six-membered ring through the cyclic overlap of π-orbitals. The reaction's feasibility and rate are governed by the electronic nature of the reactants; typically, an electron-rich diene reacts efficiently with an electron-poor dienophile. The use of microwave irradiation is a common enhancement, as it can significantly reduce reaction times by efficiently transferring energy to the polar reactants.
Causality of Experimental Choices: The choice of solvent, such as Tetrahydrofuran (THF), is critical as it must effectively solvate the reactants without participating in the reaction and perform well under microwave conditions. The reaction temperature is optimized to be high enough to overcome the activation energy barrier but low enough to prevent the retro-Diels-Alder reaction, which can become favorable at excessive temperatures.[2]
Protocol: Microwave-Assisted Hetero-Diels-Alder Synthesis
The following protocol is adapted from the microwave-assisted reaction between thiochalcones and (−)-levoglucosenone (LGO), a well-documented example of a highly regio- and stereoselective HDA reaction.[3]
Materials:
-
Thiochalcone (1-Thia-1,4-diene, 1.0 equiv)
-
(−)-Levoglucosenone (LGO, dienophile, 1.2 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Microwave reactor vials
-
Silica gel for chromatography
Procedure:
-
In a 10 mL microwave reactor vial, dissolve the thiochalcone (e.g., 0.5 mmol) and LGO (0.6 mmol) in 5 mL of anhydrous THF.
-
Seal the vial with a cap.
-
Place the vial inside the cavity of a microwave reactor.
-
Irradiate the mixture at a constant temperature of 60°C for 10-15 minutes, with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the vial to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to isolate the tricyclic thiopyran derivative.[3]
Advantages and Disadvantages
-
Advantages: High atom economy, excellent predictability in terms of regio- and stereoselectivity, and the ability to construct complex polycyclic systems in a single step.[2] The convergent nature of the synthesis is also a major benefit for creating molecular libraries.[4]
-
Disadvantages: Some substrates require harsh conditions, such as high pressures (up to 10 Kbar) or elevated temperatures, which can limit functional group tolerance.[5][6] The synthesis of the required thione or 1-thiadiene precursor can add steps to the overall sequence.[7] Furthermore, unwanted side reactions or polymerization of the highly reactive thiocarbonyl intermediate can occur.[8]
The New Frontier: Nanocatalyst-Mediated Cascade Synthesis
Reflecting the modern emphasis on green chemistry, new synthesis routes often employ cascade (or domino) reactions, where multiple bond-forming events occur sequentially in a single pot without isolating intermediates. This approach is significantly enhanced by the use of heterogeneous nanocatalysts, which offer high activity, selectivity, and easy recovery.[9][10]
Mechanistic Rationale and Experimental Considerations
This modern approach utilizes a magnetically separable, reusable nanocatalyst to drive a multi-step synthesis. The chosen example is the synthesis of functionalized thiopyrano[2,3-b]quinolines from 2-mercapto-quinoline-3-carbaldehydes and an active methylene compound (dimedone).[11][12] The nanocatalyst, composed of superparamagnetic iron oxide nanoparticles (SPIONs) coated with an L-arginine-grafted alginate biocomposite (Fe₃O₄@Alg@CPTMS@Arg), possesses both acidic and basic sites.[11]
The reaction proceeds via an initial Knoevenagel condensation between the aldehyde and dimedone, catalyzed by the basic sites of the catalyst. This is followed by an intramolecular Michael addition, where the thiol group attacks the α,β-unsaturated ketone intermediate. Subsequent cyclization and dehydration yield the final fused thiopyran ring system.[13]
Causality of Experimental Choices: The use of water or ethanol as a solvent aligns with green chemistry principles.[14] The reaction is often performed at a slightly elevated temperature (e.g., 80°C) to increase the reaction rate, a mild condition enabled by the high efficiency of the nanocatalyst.[14] The key advantage of the magnetic nanocatalyst is its facile separation from the reaction mixture using an external magnet, allowing for simple workup and catalyst recycling, which is both economically and environmentally beneficial.[15]
Protocol: Nanocatalyst-Mediated Synthesis of Thiopyrano[2,3-b]quinolines
The following protocol is adapted from the work of Javanshir and co-workers.[11][12]
Materials:
-
2-Mercapto-quinoline-3-carbaldehyde (1.0 mmol)
-
Dimedone (1.0 mmol)
-
Fe₃O₄@Alg@CPTMS@Arg nanocatalyst (15 mg)
-
Water (5 mL)
-
Ethanol for recrystallization
-
External magnet
Procedure:
-
To a 25 mL round-bottom flask, add 2-mercapto-quinoline-3-carbaldehyde (1.0 mmol), dimedone (1.0 mmol), the Fe₃O₄@Alg@CPTMS@Arg nanocatalyst (15 mg), and water (5 mL).
-
Stir the mixture vigorously at 80°C.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 25-40 minutes.
-
After completion, add 10 mL of hot ethanol to the mixture.
-
Place a strong external magnet against the side of the flask. The black nanocatalyst will be attracted to the magnet, allowing the clear supernatant solution to be decanted.
-
The collected catalyst can be washed with ethanol, dried, and reused for subsequent reactions.
-
Allow the decanted solution to cool to room temperature. The pure product will precipitate out.
-
Collect the solid product by filtration, wash with cold ethanol, and dry to obtain the thiopyrano[2,3-b]quinoline derivative.
Advantages and Disadvantages
-
Advantages: Adherence to green chemistry principles (use of water as a solvent, catalyst reusability), operational simplicity, short reaction times, high product yields, and an easy, non-chromatographic workup.[15][16] The catalyst's high surface-area-to-volume ratio provides numerous active sites, enhancing reaction rates.[10]
-
Disadvantages: The multi-step preparation and characterization of the nanocatalyst can be complex and time-consuming. The substrate scope may be more limited compared to broader-ranging classical methods, and catalyst deactivation or leaching can occur over multiple cycles, although modern catalysts show high stability.[14]
Head-to-Head Performance Comparison
To provide an objective benchmark, the key performance indicators for the two representative synthetic routes are summarized below.
Quantitative Data Summary
| Parameter | Established Method: HDA Reaction[3] | New Method: Nanocatalyzed Cascade[11] |
| Typical Yield | 75-90% | 90-96% |
| Reaction Time | 10-15 minutes | 25-40 minutes |
| Temperature | 60°C | 80°C |
| Catalyst | None (Thermal/Microwave) | Reusable Magnetic Nanocatalyst |
| Solvent | THF (Anhydrous Organic) | Water (Green Solvent) |
| Workup | Column Chromatography | Magnetic Decantation & Filtration |
| Atom Economy | High (Addition Reaction) | High (Cascade Reaction) |
| Green Chemistry | Moderate (Microwave efficiency) | Excellent (Green solvent, reusable catalyst) |
Experimental Workflow Visualization
The following diagrams illustrate the generalized workflows for each synthetic approach, highlighting the key differences in complexity and required steps.
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A Senior Application Scientist's Guide to Comparative Docking Studies of Tetrahydrothiopyran-4-one Derivatives
In the landscape of modern drug discovery, the strategic use of computational tools is not merely an accessory but a cornerstone of efficient and targeted research. Among the myriad of heterocyclic scaffolds, the tetrahydrothiopyran-4-one core has emerged as a structure of significant interest, demonstrating a broad spectrum of biological activities, including anticancer, antimicrobial, and acaricidal properties.[1][2][3][4][5] This guide provides an in-depth, experience-driven protocol for conducting comparative molecular docking studies of novel tetrahydrothiopyran-4-one derivatives. Our focus is to move beyond a simplistic procedural outline, delving into the rationale behind each step to ensure the generation of robust and meaningful data for researchers, scientists, and drug development professionals.
The Rationale for In-Silico First Approach
Embarking on a synthesis campaign without a clear understanding of the potential interactions between a ligand and its target is akin to navigating without a compass. Molecular docking serves as this navigational tool, offering a computational "handshake" between a small molecule and a protein target.[6] It predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of their interaction, typically represented as a binding affinity or score.[7][8] This in-silico approach allows for the high-throughput screening of virtual libraries of compounds, prioritizing those with the highest predicted affinity for synthesis and subsequent in-vitro testing, thereby saving considerable time and resources.[9]
A Validated Workflow for Comparative Docking Studies
The following protocol is a self-validating system designed to ensure the reliability of the generated docking data. This workflow is structured to be logical and reproducible, providing a solid foundation for any comparative docking study.
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A Senior Application Scientist's Guide to the Conformational Analysis of Thiopyran and Pyran Molecules
Introduction: The Structural Significance of Six-Membered Heterocycles
In the realms of medicinal chemistry, materials science, and natural product synthesis, the three-dimensional structure of a molecule is intrinsically linked to its function. Among the most ubiquitous structural motifs are the six-membered heterocyclic rings, pyran (tetrahydropyran) and thiopyran (tetrahydrothiopyran). These structures form the backbone of countless pharmaceuticals, including antiviral drugs and antibiotics, and are fundamental units in carbohydrate chemistry.[1] Their biological activity and physical properties are not merely dictated by their chemical formula but are critically dependent on their preferred three-dimensional arrangements, or conformations.
A thorough understanding of the conformational landscape of pyran and thiopyran is therefore paramount for rational drug design and the development of novel materials. This guide provides a comparative analysis of the conformational behavior of these two key heterocycles. We will delve into the fundamental principles governing their structures, compare their conformational preferences, and present the synergistic experimental and computational workflows used to elucidate them. This document is designed for researchers and drug development professionals, offering both foundational knowledge and practical, field-proven methodologies.
The Conformational Landscape: Chair, Boat, and Twist-Boat Forms
Like their all-carbon analogue, cyclohexane, both pyran and thiopyran adopt non-planar conformations to relieve ring strain.[1][2] The principal conformers are the low-energy chair forms and the higher-energy boat and twist-boat forms. The chair conformation is the most stable for the unsubstituted rings because it minimizes both torsional strain (staggered C-C bonds) and steric strain.
The ring can "flip" between two distinct chair conformations. For a substituted ring, this inversion process interconverts axial and equatorial substituents. The relative stability of these two chair forms is a central theme in conformational analysis.
Caption: Energy landscape of six-membered ring interconversion.
Comparative Analysis: Pyran vs. Thiopyran
The fundamental difference between pyran and thiopyran—an oxygen atom versus a sulfur atom—introduces significant structural and electronic disparities that profoundly influence their conformational behavior.
Geometric Differences
The primary geometric distinctions arise from the differences in C-O and C-S bond lengths and the corresponding bond angles within the ring.
-
Bond Lengths: The C-S bond (avg. ~1.82 Å) is considerably longer than the C-O bond (avg. ~1.43 Å).
-
Bond Angles: The C-S-C bond angle in thiopyran is smaller (avg. ~97°) than the C-O-C angle in pyran (avg. ~111°).
These geometric variations cause the thiopyran ring to be more "puckered" and flexible compared to the pyran ring. The longer C-S bonds reduce the steric clash between axial substituents and other ring atoms, potentially lowering the energy penalty for placing a substituent in the axial position compared to in pyran.[3]
| Parameter | Tetrahydropyran (Pyran) | Tetrahydrothiopyran (Thiopyran) | Primary Consequence |
| C-X Bond Length | ~1.43 Å | ~1.82 Å | Reduced 1,3-diaxial interactions in thiopyran. |
| C-X-C Bond Angle | ~111° | ~97° | Increased puckering in the thiopyran ring. |
| Ring Inversion Barrier | ~10-11 kcal/mol | ~9-10 kcal/mol | Thiopyran ring is generally more flexible. |
Table 1: Comparison of key geometric and energetic parameters for pyran and thiopyran.
The Anomeric Effect: A Key Stereoelectronic Factor
One of the most critical phenomena governing the conformation of these heterocycles is the anomeric effect .[4] This stereoelectronic effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C2, adjacent to the ring heteroatom) to occupy the axial position, despite the expected steric hindrance.[4][5]
The origin of the anomeric effect is a subject of ongoing discussion, but it is primarily explained by a stabilizing hyperconjugative interaction. This involves the overlap of a lone pair (n) on the ring heteroatom (Y) with the antibonding orbital (σ) of the adjacent C-X bond, where X is the electronegative substituent.[5][6] This n → σ interaction is maximized when the lone pair and the C-X bond are anti-periplanar, a geometry achieved in the axial conformation.
Caption: Workflow for a self-validating conformational analysis.
NMR Spectroscopy: The Cornerstone of Solution-State Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for studying molecular conformation in solution, which most closely mimics biological conditions. [1][7]Key NMR parameters provide a wealth of structural information.
-
Chemical Shifts (δ): The chemical shift of a nucleus is highly sensitive to its local electronic environment. Axial and equatorial protons, for instance, typically have different chemical shifts.
-
Coupling Constants (J): The through-bond scalar coupling (J-coupling) between two nuclei is dependent on the dihedral angle between them, as described by the Karplus equation. The ³J(H,H) coupling constant is particularly informative for determining the relative orientation of vicinal protons, allowing for the differentiation between axial-axial, axial-equatorial, and equatorial-equatorial relationships.
Protocol: Variable-Temperature (VT) NMR for Determining ΔG°
This protocol describes the determination of the free energy difference (ΔG°) between two interconverting chair conformers of a substituted pyran or thiopyran.
-
Sample Preparation: Dissolve a high-purity sample (~5-10 mg) in a suitable deuterated solvent (e.g., CD₂Cl₂, Toluene-d₈) that remains liquid over a wide temperature range. The choice of solvent is critical as polarity can influence conformational equilibria. [8]2. Initial Spectrum Acquisition: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K). Identify and assign the key resonances for the protons of interest.
-
Low-Temperature Analysis: Gradually lower the temperature of the NMR probe in increments (e.g., 10 K). At each temperature, allow the sample to equilibrate for 5-10 minutes before acquiring a new spectrum.
-
Coalescence and Slow-Exchange: As the temperature decreases, the rate of chair-chair interconversion will slow. You will observe the initially sharp, averaged signals broaden, coalesce into a single broad peak, and finally resolve into two distinct sets of signals corresponding to the two individual conformers (the "slow-exchange regime").
-
Integration and Equilibrium Constant (K): In the slow-exchange regime, carefully integrate the corresponding signals for the axial (Pa) and equatorial (Pe) conformers. The equilibrium constant K is the ratio of these populations: K = [equatorial] / [axial] = Integral(Pe) / Integral(Pa).
-
Calculation of ΔG°: Use the Gibbs free energy equation to calculate the energy difference between the conformers at that temperature (T): ΔG° = -RT ln(K), where R is the gas constant.
X-ray Crystallography: The Definitive Solid-State View
X-ray crystallography provides an unambiguous, high-resolution snapshot of a molecule's conformation in the solid state. [9]By diffracting X-rays off a single crystal, one can determine the precise spatial coordinates of each atom, yielding exact bond lengths, bond angles, and torsional angles. [10][11] Causality and Limitations: The primary strength of X-ray crystallography is its precision. It provides the "gold standard" structure for comparison with computational models. [12][13]However, it is crucial to recognize that the conformation observed in a crystal may not be the lowest energy conformation in solution. Crystal packing forces can trap a higher-energy conformer or slightly distort the geometry. Therefore, crystallographic data should be interpreted as a key, but not sole, piece of the conformational puzzle.
Computational Chemistry: The Energetic and Electronic Insight
Computational methods, particularly Density Functional Theory (DFT), have become indispensable for conformational analysis. [10][14]They allow for the calculation of:
-
Geometries and Energies: Optimized geometries of various conformers (chair, boat, twist-boat) and their relative stabilities (ΔE, ΔG). [8][15]* Transition States: The energy barriers for interconversion between conformers can be calculated.
-
Orbital Analysis: Methods like Natural Bond Orbital (NBO) analysis can be used to quantify the stabilizing energy of stereoelectronic interactions, such as the anomeric effect (n → σ*). [3][5] Trustworthiness through Synergy: The trustworthiness of a computational model is established by its ability to reproduce experimental data. For example, a reliable DFT model should accurately predict the ³J(H,H) coupling constants and the ΔG° value measured by NMR. [16]Once validated, the model can be used with confidence to explore aspects not accessible to experiment, such as the precise nature of orbital interactions.
Conclusion: A Unified View for Advanced Research
The conformational analysis of thiopyran and pyran is a nuanced field that requires a multi-faceted approach. While both are six-membered heterocycles that favor chair conformations, the substitution of oxygen with sulfur induces critical changes in ring geometry, flexibility, and the magnitude of governing stereoelectronic effects like the anomeric effect.
For the drug development professional or research scientist, understanding these differences is not an academic exercise. The preference for an axial versus an equatorial substituent, governed by the principles discussed herein, can dramatically alter a molecule's shape, polarity, and ability to bind to a biological target. By leveraging the synergistic power of high-field NMR spectroscopy, X-ray crystallography, and validated computational models, we can construct a detailed and reliable picture of a molecule's conformational landscape, paving the way for more effective and rational molecular design.
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Nairoukh, Z., et al. (2024). The Conformational Behaviour of Fluorinated Tetrahydrothiopyran. Chemistry – A European Journal, 30(55). [Link] [8][14][16][17]2. Giguère, D., et al. (2024). Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. Beilstein Journal of Organic Chemistry, 20, 2442–2454. [Link] [10][12][13][18][19]3. Giguère, D., et al. (2025). Synthesis and Conformational Analysis of Pyran Interhalide Analogues of Galactose, Mannose, Talose, and Glucose. Chemistry – A European Journal. [Link]
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Pirelahi, H., et al. (2006). Conformational analysis of 2-alkyl-4-methyl-2,6-diphenyl-2H-thiopyran derivatives: A combined experimental and theoretical study. Heteroatom Chemistry, 17, 142–147. [Link] [20]5. Ghiasi, R., et al. (2010). Complete basis set, hybrid-DFT study and NBO interpretation of conformational analysis of 2-methoxytetrahydropyran and its thiopyran and selenopyran analogues in relation to the anomeric effect. Journal of Molecular Modeling, 16, 843-849. [Link] [5]6. Milani, N. N., Ghiasi, R., & Forghaniha, A. (2018). Theoretical investigation of vinylogous anomeric effect on 4-halo-4-H-pyran and 4-halo-4-H-thiopyran molecules. Journal of Sulfur Chemistry, 39(6), 611-622. [Link] [3][21]7. Nairoukh, Z., et al. (2024). The Conformational Behaviour of Fluorinated Tetrahydrothiopyran. PubMed, National Library of Medicine. [Link]
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Al-Omary, F. A. M. (2001). A computational study of conformers and rotamers of 3-substituted equatorial tetrahydro-2H-thiopyran-1-oxides. Journal of Molecular Structure: THEOCHEM, 548(1-3), 113-125. [Link] [22]9. Grosu, I., & Mager, S. (2012). Conformational Analysis of Saturated Heterocyclic Six-Membered Rings. ResearchGate. [Link] [1]10. Wikipedia contributors. (2023). Anomeric effect. Wikipedia. [Link] [4]11. Tormena, C. F., Cormanich, R. A., Rittner, R., & Freitas, M. P. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. Auremn. [Link] [7]12. Wikipedia contributors. (2023). X-ray crystallography. Wikipedia. [Link] [9]13. Van der Veken, B. J., et al. (2016). Conformational properties of six-membered heterocycles: accurate relative energy differences with DFT, the importance of dispersion interactions and silicon substitution effects. Physical Chemistry Chemical Physics, 18, 1757-1767. [Link] [15]14. da Silva, J. B. P., et al. (2017). Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines. Tetrahedron, 73(34), 5182-5189. [Link] [6][23]15. eGyanKosh. (n.d.). CONFORMATIONS OF SIX-MEMBERED RINGS. eGyanKosh. [Link] 16. Rasayan Duniya. (2021, August 13). Confirmatinal Analysis of 6-membered Heterocycles/ chair /Boat and Twist Boat Confirmations. YouTube. [Link] [2]17. Zefirov, N. S., et al. (2007). Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives. PubMed Central. [Link] [24]18. Gupta, V. K., et al. (2021). X-ray crystal structure analysis of 5-bromospiro[indoline-3,7'-pyrano[3,2-C:5,6-C']dichromene]-2,6',8'-trione. ResearchGate. [Link]
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Safety Operating Guide
Proper Disposal of (Tetrahydro-thiopyran-4-YL)-acetaldehyde: A Comprehensive Guide for Laboratory Professionals
In the dynamic landscape of pharmaceutical research and drug development, the meticulous management of chemical reagents is paramount, not only for experimental success but also for ensuring personnel safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of (Tetrahydro-thiopyran-4-YL)-acetaldehyde, a compound characterized by its aldehyde functionality and sulfur-containing heterocyclic core. By elucidating the chemical principles that underpin these procedures, this document aims to be your trusted resource for safe and compliant laboratory operations.
Hazard Assessment: Understanding the Risks
This compound presents a dual-hazard profile stemming from its constituent functional groups. The aldehyde group contributes to its potential for irritation and sensitization, while the thioether component introduces risks associated with sulfur compounds. A thorough understanding of these hazards is the first step in safe handling and disposal.
Key Potential Hazards:
-
Irritation: May cause skin, eye, and respiratory irritation.[4][5]
-
Flammability: As with many aldehydes, it may be flammable.[3]
-
Reactivity: Aldehydes can be incompatible with oxidizing agents, acids, and bases, potentially leading to violent polymerization or other hazardous reactions.[6] The thioether linkage can be oxidized.
-
Environmental Toxicity: While specific data is lacking, related compounds suggest potential harm to aquatic life.
-
Odor: Sulfur-containing compounds are often associated with strong, unpleasant odors.
| Hazard Classification | Description | Recommended Precautions |
| Acute Toxicity (Oral) | Harmful if swallowed.[3] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1][5] |
| Skin Irritation | Causes skin irritation.[4] | Wear protective gloves and clothing.[1] |
| Eye Irritation | Causes serious eye irritation.[3][4] | Wear safety glasses with side-shields or goggles.[1] |
| Respiratory Irritation | May cause respiratory irritation.[3][4] | Use only in a well-ventilated area, preferably in a chemical fume hood.[1][4] |
| Flammability | Potential for flammability.[3] | Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools. |
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling this compound for any purpose, including disposal, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
-
Eye Protection: Chemical safety goggles are essential to protect against splashes.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn. Always inspect gloves for any signs of degradation before use.
-
Body Protection: A laboratory coat is required to protect against skin contact.
-
Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][4]
Spill Management: A Calm and Methodical Approach
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
-
Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Ventilate: Ensure the area is well-ventilated, utilizing a chemical fume hood if the spill is contained within it.
-
Contain: For liquid spills, use an inert absorbent material such as sand, vermiculite, or a commercial sorbent pad to contain the spill.[5]
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it in a designated, labeled, and sealed container for hazardous waste.
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Waste Collection and Segregation: Preventing Hazardous Reactions
Proper segregation of chemical waste is a cornerstone of laboratory safety. Mixing incompatible chemicals can lead to dangerous reactions, including the generation of toxic gases, fire, or explosions.[7]
-
Designated Waste Container: Collect all waste containing this compound in a dedicated, properly labeled, and sealed container. The container must be compatible with the chemical.[8][9]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Flammable, Irritant).[8][10]
-
Incompatibility: Do not mix this waste with the following:
-
Oxidizing agents: (e.g., nitric acid, perchlorates)
-
Strong acids: (e.g., sulfuric acid, hydrochloric acid)
-
Strong bases: (e.g., sodium hydroxide)
-
Reducing agents
-
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which should be a well-ventilated area away from ignition sources and incompatible materials.[10][11] The SAA must have secondary containment to capture any potential leaks.[8][11]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[9][12][13]
-
Waste Generation Point: At the point of generation (i.e., in the laboratory), collect all materials contaminated with this compound. This includes:
-
Unused or excess chemical.
-
Solutions containing the compound.
-
Contaminated consumables (e.g., pipette tips, weighing boats, gloves).
-
-
Containerization: Place all waste into a designated hazardous waste container as described in the "Waste Collection and Segregation" section. Ensure the container is kept closed except when adding waste.[8]
-
Labeling and Dating: As soon as the first drop of waste is added, label the container with the accumulation start date.[10]
-
SAA Storage: Store the container in your laboratory's designated SAA. Be mindful of the quantity limits for SAAs (typically 55 gallons of hazardous waste or 1 quart of acutely hazardous waste).[11]
-
Waste Pickup Request: Once the container is full or is approaching the storage time limit (which can be up to one year for partially filled containers in an SAA), submit a hazardous waste collection request to your institution's EHS department.[10][13]
-
Professional Disposal: The EHS department will then arrange for the collection and disposal of the waste by a licensed hazardous waste management company. These companies utilize specialized treatment methods, such as incineration at high temperatures, to safely destroy the chemical.
Disposal Decision Workflow
Caption: Waste disposal decision workflow for this compound.
Emergency Procedures
In the event of an emergency, such as a large spill, fire, or personal exposure, follow your institution's established emergency response plan.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific guidelines and your EHS department for any questions or clarification.
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A Comprehensive Guide to the Safe Handling of (Tetrahydro-thiopyran-4-YL)-acetaldehyde
In the dynamic landscape of pharmaceutical and chemical research, the synthesis and handling of novel compounds are fundamental to discovery. (Tetrahydro-thiopyran-4-YL)-acetaldehyde, a key intermediate in various synthetic pathways, requires meticulous handling due to its chemical properties. This guide provides essential, field-proven safety protocols and logistical plans for researchers, scientists, and drug development professionals. Our commitment is to empower your research with the highest standards of safety, ensuring that innovation and well-being go hand in hand.
Understanding the Hazard Profile
Inferred Hazard Classification:
| Hazard Statement | Classification | Rationale |
| Skin Corrosion/Irritation | Category 2 | Aldehyde functionality is often associated with skin irritation.[2][3] |
| Serious Eye Damage/Irritation | Category 2 | Direct contact with aldehydes can cause significant eye irritation.[2][3][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | Inhalation of aldehyde vapors may lead to respiratory irritation.[1][2][3][5] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful | Assumed based on general aldehyde toxicity.[2][6] |
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE strategy is non-negotiable when handling this compound. The selection of appropriate PPE is critical to prevent exposure through inhalation, skin contact, or eye contact.
-
Hand Protection : Wear nitrile or butyl rubber gloves.[1] These materials offer good resistance to a broad range of chemicals, including aldehydes.[1] Latex or polyvinyl chloride gloves are not recommended as they may not provide adequate protection.[1] Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contamination.
-
Eye and Face Protection : Chemical splash-proof goggles are mandatory.[1] For operations with a higher risk of splashing, a full face shield should be worn in conjunction with goggles to protect the entire face.[1]
-
Skin and Body Protection : A flame-resistant laboratory coat should be worn and kept fully buttoned.[7] For procedures with a significant risk of splashing, a chemically resistant apron and sleeve protectors are recommended.[8]
-
Respiratory Protection : All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[7][8] If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1][2]
Visualizing the Safe Handling Workflow
The following diagram outlines the critical steps for safely handling this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Operational Plan
Adherence to a strict operational plan is paramount for minimizing risks.
3.1. Pre-Handling Checklist:
-
Review the SDS : Although a specific SDS is unavailable, review the SDS for a closely related compound, such as Tetrahydro-2H-thiopyran-4-carbaldehyde, and the general safety guidelines for aldehydes.[2]
-
Fume Hood Verification : Ensure the chemical fume hood is operational and has a current certification.
-
PPE Inspection : Check all PPE for integrity.
-
Emergency Equipment : Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.
3.2. Handling Procedures:
-
Transportation : Transport the chemical in a secondary container to prevent spills.
-
Dispensing : Conduct all dispensing and weighing operations within the fume hood.
-
Reaction Setup : Ensure all glassware is free from cracks and is securely clamped. If heating, use a controlled heating mantle and monitor the temperature closely.
-
Post-Reaction : Quench the reaction safely according to your established protocol before workup.
Spill Management and Emergency Response
In the event of a spill or exposure, immediate and correct action is crucial.
4.1. Spill Response:
-
Evacuate : Alert personnel in the immediate area and evacuate if the spill is large or if you feel unwell.
-
Control Vapors : If safe to do so, cover the spill with an absorbent material like vermiculite or sand to control vapor release.
-
Neutralization : For small spills, neutralization with a sodium bisulfite solution may be an option before cleanup.[9]
-
Cleanup : Wearing appropriate PPE, collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[9]
-
Decontaminate : Clean the spill area thoroughly.
4.2. Exposure Response:
-
Inhalation : Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][10]
-
Skin Contact : Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[1][2] Seek medical attention if irritation develops.[10]
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2][10] Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]
Waste Disposal Plan
Proper disposal of this compound and contaminated materials is essential to protect the environment and comply with regulations.
-
Waste Segregation : All waste containing this chemical, including contaminated gloves, absorbent materials, and empty containers, must be collected in a designated, labeled hazardous waste container.
-
Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.
-
Disposal Method : As a sulfur-containing organic compound, it should be disposed of through a licensed hazardous waste disposal company. Incineration is often the preferred method for such compounds.[11] Landfill disposal of sulfur-containing waste requires specific treatment to prevent soil and groundwater acidification.[12] Do not dispose of this chemical down the drain.[5]
By implementing these comprehensive safety and handling protocols, you can confidently and safely incorporate this compound into your research endeavors, fostering a culture of safety and scientific excellence within your laboratory.
References
-
What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals? | Homework.Study.com. (n.d.). Retrieved from [Link]
-
Acetaldehyde. (n.d.). National Research Council. In Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Retrieved from [Link]
-
Safe Use of Glutaraldehyde in Health Care - OSHA. (n.d.). Retrieved from [Link]
-
Guidelines for Safe Laboratory Practices - NextGen Protocols. (n.d.). Retrieved from [Link]
-
Lab Safety Guideline: Formaldehyde 37% | Harvard Environmental Health and Safety. (n.d.). Retrieved from [Link]
-
SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 16). Retrieved from [Link]
-
GUIDELINES FOR THE DISPOSAL OF SULPHUR CONTAINING SOLID WASTE Prepared by - Open Government program. (n.d.). Retrieved from [Link]
-
Western Carolina University Standard Operating Procedure for the use of Acetaldehyde. (n.d.). Retrieved from [Link]
- US6709592B2 - Removal of sulfur compounds from wastewater - Google Patents. (n.d.).
-
Acetaldehyde - Safety Data Sheet. (2024, August 23). Retrieved from [Link]
-
Guidelines for Landfill Disposal of Sulphur Waste and Remediation of Sulphur Containing Soils - Open Government program. (2011, September 12). Retrieved from [Link]
-
Removing organic sulfur compounds from natural gas - ResearchGate. (2025, August 6). Retrieved from [Link]
-
Code of - IAEG. (2022, August 21). Retrieved from [Link]
- WO1992010270A1 - Process for the removal of sulphur compounds from gases - Google Patents. (n.d.).
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
